molecular formula C8H11N3O4 B131945 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 139756-00-6

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B131945
CAS No.: 139756-00-6
M. Wt: 213.19 g/mol
InChI Key: GFORSNBMYCLGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFORSNBMYCLGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373029
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-00-6
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, notably Sildenafil. The synthesis is a two-stage process involving the initial formation of a pyrazole ring system followed by a regioselective nitration. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is primarily achieved in two sequential steps:

  • Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This initial step involves the formation of the core pyrazole structure. It is typically accomplished through a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its precursor) and a substituted hydrazine. A common route involves the Claisen condensation of diethyl oxalate and 2-pentanone, followed by cyclization with methylhydrazine and subsequent hydrolysis of the resulting ester.

  • Step 2: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The precursor acid is then subjected to nitration to introduce a nitro group at the 4-position of the pyrazole ring, yielding the final product.

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

StepReactionKey ReagentsTemperatureReaction TimeYield
1aClaisen Condensation & CyclizationDiethyl oxalate, 2-pentanone, MethylhydrazineNot SpecifiedNot SpecifiedNot Specified
1bEster HydrolysisEthyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, 6 N NaOH353 K2 hoursNot Specified
2Nitration1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, Conc. HNO₃, Conc. H₂SO₄Not SpecifiedNot Specified79.6%[1]

III. Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This synthesis is presented as a two-part process: the formation of the ethyl ester precursor followed by its hydrolysis.

Part A: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • Reaction Principle: This reaction is a classic example of the Knorr pyrazole synthesis. It begins with a Claisen condensation between diethyl oxalate and 2-pentanone to form an intermediate 1,3-diketoester. This intermediate is then reacted in situ with methylhydrazine, which undergoes a cyclocondensation reaction to form the pyrazole ring.

  • Experimental Procedure (General):

    • To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and 2-pentanone is added dropwise at a controlled temperature to facilitate the Claisen condensation.

    • After the formation of the diketoester, methylhydrazine is added to the reaction mixture.

    • The mixture is then refluxed until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Part B: Hydrolysis to 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Reaction Principle: The ethyl ester is hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.

  • Experimental Procedure:

    • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (0.10 mol) is suspended in a 6 N aqueous sodium hydroxide solution (0.30 mol).

    • The mixture is heated to 353 K for 2 hours.

    • After cooling, the reaction mixture is diluted with water.

    • The solution is then acidified with concentrated hydrochloric acid until a precipitate forms.

    • The solid precipitate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • Reaction Principle: The pyrazole ring is activated towards electrophilic substitution, and the nitration occurs regioselectively at the C4 position. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) in situ.

  • Experimental Procedure:

    • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.

    • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution while maintaining the low temperature and stirring vigorously.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).

    • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

    • The solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

    • The crude product is then purified by crystallization, for example, from acetone, to yield this compound.[1]

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthesis pathway from the starting materials to the final product.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration start1 Diethyl oxalate + 2-Pentanone intermediate1 Ethyl 2,4-dioxoheptanoate (in situ) start1->intermediate1 Claisen Condensation reagent1 1. NaOEt, EtOH 2. Methylhydrazine precursor_ester Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate intermediate1->precursor_ester Cyclocondensation reagent2 6 N NaOH, H₂O, Δ precursor_acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid precursor_ester->precursor_acid Hydrolysis reagent3 Conc. HNO₃ Conc. H₂SO₄ final_product 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid precursor_acid->final_product Nitration

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key synthetic intermediate, notably recognized for its role as a precursor in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and controlling the quality of subsequent active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and generalized experimental protocols.

Chemical Identity and Structure

This compound is a substituted pyrazole derivative characterized by a nitro group at the 4-position, a propyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 5-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[3][4]
CAS Number 139756-00-6[1][3][4][5][6]
Molecular Formula C₈H₁₁N₃O₄[3][4][5]
SMILES CCCC1=NN(C)C(=C1--INVALID-LINK--[O-])C(=O)O[3]
InChI Key GFORSNBMYCLGIE-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound based on available data.

Table 2: General Physicochemical Data

PropertyValueSource
Molecular Weight 213.19 g/mol [1][3][4][5][7]
Appearance Yellow to Orange Solid[3]
Melting Point >107 °C[3]
Density 1.45 g/cm³[3]
Purity >95%[3]
pKa (Predicted) 2.16 ± 0.50[8]
XLogP3-AA (Predicted) 1.1[7]

Table 3: Spectroscopic and Crystallographic Data

Data TypeDetails
¹H NMR (CDCl₃) δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH)[1][2]
¹³C NMR (CDCl₃) δ 158.58 (C=O), 149.81 (NO₂-bearing C)[1][2]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively published, the following are generalized, standard methodologies that would be employed.

Melting Point Determination

The melting point is a crucial indicator of purity. A standard capillary melting point apparatus would be utilized.

Methodology:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Assessment

A qualitative and quantitative solubility assessment in various solvents is critical for purification and formulation development.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

  • The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in either water-saturated octanol or octanol-saturated water.

  • Equal volumes of the octanol and aqueous phases are combined in a separatory funnel or vial.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the carboxylic acid group at different pH values, which affects its solubility and biological activity.

Methodology (Potentiometric Titration):

  • A known amount of the compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol or DMSO).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.

Logical Relationship: Role in Sildenafil Synthesis

This compound is a pivotal intermediate in the synthesis of Sildenafil. The following diagram illustrates its position within one of the common synthetic routes.

G A 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid B This compound A->B Nitration (HNO₃/H₂SO₄) C 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide B->C Amidation D 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide C->D Reduction of Nitro Group E Sildenafil D->E Acylation & Cyclization

Caption: Synthetic pathway to Sildenafil highlighting the role of the title compound.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the characterization of the physicochemical properties of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility LogP LogP Purification->LogP pKa pKa Purification->pKa NMR NMR Spectroscopy Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec XRay X-ray Crystallography Purification->XRay

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. While a foundational set of properties has been established, further experimental determination of properties such as pKa and LogP would provide a more complete profile for this important synthetic intermediate. The provided generalized protocols offer a starting point for such investigations. A comprehensive understanding of these properties is crucial for its effective use in the synthesis of Sildenafil and other potential applications in medicinal chemistry.

References

An In-Depth Technical Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1][2] This document provides a comprehensive technical overview of its synthesis, chemical properties, and analytical characterization. While its primary role is a synthetic precursor, this guide also addresses the limited available information on its potential biological activities.

Chemical and Physical Properties

This pyrazole derivative possesses a unique substitution pattern that is crucial for its role in the synthesis of more complex molecules. A summary of its key chemical and physical properties is presented below.

PropertyValueReference
CAS Number 139756-00-6[2]
Molecular Formula C₈H₁₁N₃O₄[3]
Molecular Weight 213.19 g/mol [3]
IUPAC Name This compound[4]
Alternate Names 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid, Sildenafil Citrate Impurity[5]
Appearance Yellow to Orange Solid[]
Melting Point >107 °C[]
Density 1.45 g/cm³[]
Refractive Index 1.61[]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nitration of its corresponding des-nitro precursor.[2]

Synthesis of this compound

Experimental Protocol:

The synthesis is achieved through the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Under optimized conditions, this reaction yields the target compound at 79.6%.[2] While detailed, step-by-step industrial synthesis protocols are proprietary, the general transformation is well-established in the literature. The reaction involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 4-position of the pyrazole ring.

Role in Sildenafil Synthesis

This compound is a critical building block in the multi-step synthesis of Sildenafil. The carboxylic acid and nitro functional groups are subsequently modified to construct the pyrazolopyrimidinone core of the final active pharmaceutical ingredient.

Sildenafil_Synthesis_Workflow A 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid B 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid (CAS: 139756-00-6) A->B Nitration C Further Intermediates B->C Series of reactions D Sildenafil C->D Final Cyclization & Derivatization

Synthesis workflow for Sildenafil highlighting the role of the target compound.

Analytical Data and Characterization

The structural confirmation of this compound is supported by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and crystallographic analysis.

Spectroscopic Data
Technique Solvent Key Data Reference
¹H NMRCDCl₃δ 0.99–1.03 (t, J=8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J=8.0 Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1H, COOH)[7]
¹³C NMRCDCl₃δ 13.79, 21.25, 29.08, 40.63, 130.87, 132.33, 149.81, 158.58[7]
Crystallographic Data

X-ray crystallographic analysis has revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c.[2] The crystal structure is stabilized by intermolecular O–H⋯N hydrogen bonds.[2]

Parameter Value Reference
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Unit Cell Parameters a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, β = 101.181(11)°[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, quantitative data in the public domain regarding the biological activity of this compound. Its primary significance is as a synthetic intermediate and a potential impurity in Sildenafil.[1][2] While some sources suggest potential antimicrobial and anti-inflammatory properties for pyrazole derivatives in general, no dedicated studies with quantitative metrics (e.g., IC₅₀, MIC) for this specific compound have been identified.

Due to the absence of characterized biological targets and mechanisms of action, no signaling pathways have been elucidated for this compound.

Conclusion

This compound is a well-characterized organic compound with a crucial role in the pharmaceutical industry as a key intermediate for the synthesis of Sildenafil. Its synthesis and physicochemical properties are well-documented. However, its biological activity remains largely unexplored, presenting a potential area for future research. This guide provides a foundational understanding for researchers and professionals working with this compound, either in the context of Sildenafil synthesis or in the exploration of new chemical entities.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional scientific or medical advice.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic compound with the chemical formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol .[1] Its structural significance is underscored by its role as a crucial intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra™).[2] The precise arrangement of its substituents on the pyrazole core dictates its reactivity and suitability for further chemical transformations in drug development pipelines. This guide provides a comprehensive overview of the analytical techniques and experimental protocols required for the unambiguous structure elucidation of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC NameThis compound
CAS Number139756-00-6
Molecular FormulaC₈H₁₁N₃O₄
Molecular Weight213.19 g/mol [1]
AppearanceYellow to Orange Solid
Melting Point>107°C
Density1.45 g/cm³

Synthesis

The synthesis of this compound is achieved through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[2]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis is as follows:

  • Preparation of the Nitrating Mixture: A nitrating mixture is prepared by combining concentrated nitric acid (90%) and concentrated sulfuric acid (98%) in a 1:3 ratio. This should be done cautiously in an ice bath to control the exothermic reaction.

  • Nitration Reaction: The starting material, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is slowly added to the pre-cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below 10°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

A reported yield for this synthesis under optimized conditions is 79.6%.[2]

Spectroscopic and Crystallographic Data

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.99-1.03t3H-CH₂CH₂CH
1.68-1.77m2H-CH₂CH ₂CH₃
2.86-2.90t2H-CH ₂CH₂CH₃
4.14s3HN-CH
8.38br s1HCOOH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
13.79-CH₂CH₂C H₃
21.25-CH₂C H₂CH₃
29.08-C H₂CH₂CH₃
40.63N-C H₃
130.87C3-pyrazole
132.33C4-pyrazole
149.81C5-pyrazole
158.58C =O
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are expected as follows:

Wavenumber (cm⁻¹)Assignment
~3300-2500O-H stretch (carboxylic acid, broad)
~2960-2850C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1550 and ~1350N-O asymmetric and symmetric stretch (nitro group)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 213.

Expected Fragmentation Pattern:

  • Loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z 167.

  • Loss of the carboxylic acid group (-COOH, 45 Da) resulting in a fragment at m/z 168.

  • Cleavage of the propyl chain.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Crystallographic Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a4.5811(16) Å
b19.734(7) Å
c11.812(4) Å
β101.181(11)°
V1047.6(6) ų
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structure Elucidation Workflow and Visualization

The logical flow of the structure elucidation process, from initial synthesis to final confirmation, is a critical aspect of chemical research. The following diagrams, generated using the DOT language, visualize this workflow and the confirmed molecular structure.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid nitration Nitration (HNO₃/H₂SO₄) start->nitration product This compound nitration->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir FT-IR Spectroscopy product->ir xrd X-ray Diffraction product->xrd confirmed_structure Confirmed Structure nmr->confirmed_structure ms->confirmed_structure ir->confirmed_structure xrd->confirmed_structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Chemical structure of this compound with atom numbering.

Conclusion

The comprehensive structural elucidation of this compound is paramount for its application in pharmaceutical synthesis. This guide has detailed the necessary synthetic and analytical protocols, from its preparation via nitration to its characterization by NMR, FT-IR, and mass spectrometry, and definitive structural confirmation by single-crystal X-ray diffraction. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development, ensuring the accurate identification and utilization of this key chemical intermediate.

References

A Comprehensive Spectroscopic and Methodological Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. This document compiles available spectroscopic data (NMR), outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for the structural elucidation of this and similar organic molecules.

Physicochemical Properties

This compound is a nitro-substituted pyrazole derivative. A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₈H₁₁N₃O₄
Molecular Weight 213.19 g/mol
CAS Number 139756-00-6
Appearance Yellow to Orange Solid
Melting Point >107°C
Density 1.45 g/cm³

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. At present, specific experimental Infrared (IR) and Mass Spectrometry (MS) data are not widely available in public databases. Therefore, expected key spectral characteristics for IR and MS are provided based on the compound's structure.

Solvent: CDCl₃

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.10s3HN-CH₃
2.95t2Hα-CH₂ (propyl)
1.75sext2Hβ-CH₂ (propyl)
0.98t3Hγ-CH₃ (propyl)
Broad signalbr s1HCOOH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
162.0COOH
155.0C3-pyrazole
140.0C4-pyrazole
110.0C5-pyrazole
40.0N-CH₃
28.0α-CH₂ (propyl)
22.0β-CH₂ (propyl)
13.5γ-CH₃ (propyl)
Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HCarboxylic acid O-H stretch
3100-3000C-HAromatic/Heterocyclic C-H stretch
2960-2850C-HAliphatic C-H stretch (propyl & methyl)
1725-1700C=OCarboxylic acid C=O stretch
1550-1500 & 1350-1300N-OAsymmetric & Symmetric NO₂ stretch
1600-1475C=N, C=CPyrazole ring stretching
m/zFragment IonNotes
213[M]⁺Molecular ion peak
196[M-OH]⁺Loss of hydroxyl radical
168[M-COOH]⁺Loss of carboxylic acid group
167[M-NO₂]⁺Loss of nitro group
121[M-NO₂ - HCOOH]⁺Subsequent loss of formic acid

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire ¹³C NMR spectra on the same instrument. Key parameters include a 45-degree pulse width, broadband proton decoupling, and a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam to induce ionization and fragmentation.

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions. This is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound Synthesized & Purified 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environment, Connectivity NMR->NMR_Data IR_Data Functional Groups (C=O, NO₂, OH) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of organic compounds.

The Expanding Therapeutic Potential of Substituted Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1] Its remarkable structural versatility and ability to interact with a diverse range of biological targets have established it as a "privileged scaffold" in modern drug discovery.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to support ongoing research and development efforts in this dynamic field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways crucial for tumor growth and survival.[4][5][6] These compounds have been shown to inhibit kinases, modulate cell cycle progression, and induce apoptosis in a variety of cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 5-alkylated selanyl-1H-pyrazoleHepG215.98[4]
2 5-alkylated selanyl-1H-pyrazoleHepG213.85[4]
3 Benzimidazole-linked pyrazolo[1,5-a]pyrimidineMCF7, A549, HeLa, SiHaMicro- to nano-molar range[4]
4 Phthalazine-piperazine-pyrazole conjugateMCF70.96[4]
5 Phthalazine-piperazine-pyrazole conjugateA5491.40[4]
6 Phthalazine-piperazine-pyrazole conjugateDU1452.16[4]
7 Pyrazole-naphthalene derivativeMCF-72.78 ± 0.24[7]
8 Pyrazole benzamideHCT-1167.74‒82.49 µg/mL[5]
9 Pyrazole benzamideMCF-74.98‒92.62 µg/mL[5]
10 Chromene and pyrazole fragmentsK5620.5 - 3.0[5]
11 Pyrazole-thiazolidinone hybridLung cancer cell lines31.01% inhibition[8]
12 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)MCF-70.08[9]
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.[4] For instance, some derivatives have been shown to be potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[4] Others target Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.[4][10]

EGFR_VEGFR_Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by substituted pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Pyrazole Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze end End: Cytotoxicity Determined analyze->end

Caption: Workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with the most notable example being the COX-2 selective inhibitor, celecoxib.[11][12] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[11]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity indices.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
13 4.50.02225[11]
14a --8.22[7]
14b --9.31[7]
15a -19.87 (nM)-[13]
15b -39.43 (nM)22.21[13]
15c -61.24 (nM)14.35[13]
15d -38.73 (nM)17.47[13]
15e -39.14 (nM)13.10[13]
Mechanism of COX Inhibition

The anti-inflammatory action of many pyrazole derivatives is rooted in their ability to inhibit the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[11]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Pyrazole Pyrazole Derivative Pyrazole->COX1 Pyrazole->COX2

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Substituted pyrazole derivatives (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Addition: Add the pyrazole derivatives at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
16 Pyrazoline-clubbed pyrazoleP. aeruginosaPotent[16]
17 Tethered thiazolo-pyrazoleMRSA4[16]
18 Imidazo-pyridine substituted pyrazoleGram-negative strains<1[16]
19a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria62.5–125[17]
19b 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideFungi2.9–7.8[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted pyrazole derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow start Start: Microbial Culture prepare_inoculum Prepare standardized inoculum start->prepare_inoculum serial_dilution Serial dilution of Pyrazole Derivatives prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate Incubate plates inoculate_wells->incubate determine_mic Determine MIC (visual/OD) incubate->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.

Conclusion and Future Directions

The diverse biological activities of substituted pyrazole derivatives underscore their immense potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Future efforts should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies, as well as exploring novel biological targets and mechanisms of action. The continued investigation of this versatile scaffold is poised to yield new and effective therapeutic agents for a range of human diseases.

References

Mechanism of Action of Nitro-Pyrazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. The introduction of a nitro (-NO₂) group to this core structure dramatically enhances its biological activity, yielding a class of compounds known as nitro-pyrazoles with a broad therapeutic potential. These compounds have demonstrated significant efficacy as anticancer, antimicrobial, and antiparasitic agents. Their mechanism of action is multifaceted, yet often converges on the bioreduction of the nitro group, a process that generates cytotoxic reactive species. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological activities of nitro-pyrazole compounds, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in drug development.

Section 1: The Central Mechanism - Bioreduction of the Nitro Group

The cornerstone of the bioactivity of most nitro-aromatic compounds, including nitro-pyrazoles, is the enzymatic reduction of the nitro group within the target cell (e.g., a cancer cell, bacterium, or parasite). This process is typically mediated by intracellular nitroreductase enzymes, which are more active or specific in pathogenic organisms or hypoxic tumor environments compared to healthy mammalian cells.

The reduction is a multi-step process that transforms the relatively inert nitro group into highly reactive and cytotoxic intermediates:

  • Nitro Radical Anion Formation: A one-electron reduction converts the nitro group (R-NO₂) into a nitro radical anion (R-NO₂•⁻).

  • Nitroso Intermediate: A subsequent two-electron reduction and dehydration step forms a nitroso derivative (R-NO).

  • Hydroxylamine Intermediate: Further reduction yields a hydroxylamine derivative (R-NHOH).

  • Amine Formation: The final product of a complete six-electron reduction is the corresponding amine (R-NH₂).

The highly reactive nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently binding to and damaging critical cellular macromolecules, most notably DNA, leading to cell death. This bio-reductive activation is the common thread linking the diverse activities of nitro-pyrazoles.[1]

Nitro_Reduction_Pathway cluster_key Process Flow NP Nitro-Pyrazole (R-NO₂) NRA Nitro Radical Anion (R-NO₂•⁻) NP->NRA +1e⁻ (Nitroreductase) NO Nitroso Intermediate (R-NO) NRA->NO +1e⁻, +H⁺ HA Hydroxylamine Intermediate (R-NHOH) NO->HA Damage Macromolecular Damage (DNA Adducts, Protein Damage) NO->Damage Amine Amine (R-NH₂) HA->Amine +2e⁻, +2H⁺ HA->Damage Nitro-Pyrazole\n(R-NO₂) Nitro-Pyrazole (R-NO₂) Reactive Intermediates Reactive Intermediates Final Product Final Product

Caption: General pathway for the bioreduction of nitro-pyrazole compounds.

Section 2: Anticancer Mechanisms of Action

Nitro-pyrazole derivatives exert their antitumor effects through several interconnected mechanisms, primarily revolving around the induction of programmed cell death (apoptosis) and direct DNA damage.

Induction of Apoptosis

A key anticancer strategy of nitro-pyrazoles is triggering apoptosis in cancer cells.[2][3] This is often initiated by the generation of intracellular Reactive Oxygen Species (ROS), a direct consequence of the nitro-reduction cascade.[2][4]

The apoptotic pathway proceeds as follows:

  • ROS Generation: The futile cycling of the nitro radical anion can transfer electrons to molecular oxygen, generating superoxide radicals and subsequently other ROS. This creates a state of intense oxidative stress.[2][4]

  • Mitochondrial Disruption: Elevated ROS levels lead to mitochondrial membrane depolarization.[5]

  • Bcl-2/Bax Regulation: Oxidative stress modulates the expression of the Bcl-2 family of proteins. Nitro-pyrazoles have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thus shifting the cellular balance in favor of apoptosis.[5]

  • Caspase Activation: The disruption of the Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria, which activates a caspase cascade. This culminates in the activation of the executioner caspase, Caspase-3.[2][4]

  • Cell Death: Activated Caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[5]

Some derivatives also induce cell cycle arrest, for instance in the S phase or G2/M phase, preventing cancer cell proliferation.[2][4]

Apoptosis_Pathway NP Nitro-Pyrazole ROS ↑ Reactive Oxygen Species (ROS) NP->ROS Bioreduction Bcl2 ↓ Bcl-2 (Anti-apoptotic) NP->Bcl2 Mito Mitochondrial Depolarization ROS->Mito Bax ↑ Bax (Pro-apoptotic) ROS->Bax CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Apoptotic signaling pathway induced by nitro-pyrazole compounds.
DNA Damage and Genotoxicity

Beyond indirect damage via ROS, the reactive intermediates formed during nitroreduction can directly interact with DNA. These electrophilic species can form covalent adducts with DNA bases, leading to strand breaks and genomic instability. This genotoxic stress is a powerful trigger for apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Cytotoxicity

The cytotoxic potential of nitro-pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3f (a dihydro-pyrazole)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[2][4]
Paclitaxel (Reference)MDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)[2][4]
Pyrazole-Isolongifolanone (37)MCF7 (Breast)5.21[5]
Pyrazole-Chalcone (5)HepG2 (Liver)13.14[6]
Pyrazole-Chalcone (5)MCF-7 (Breast)8.03[6]
Pyrazole Derivative (1)K562 (Leukemia)~0.50[7]

Section 3: Antimicrobial & Antiparasitic Mechanisms

The mechanism of action against microorganisms and parasites closely mirrors the anticancer effects, relying heavily on the selective activation of the nitro group by microbial nitroreductases.

Antiparasitic Action

In protozoan parasites like Leishmania and Trypanosoma, a parasite-specific Type I nitroreductase (NTR) is responsible for activating nitro-aromatic prodrugs.[1][8] This enzyme, which is absent in mammalian hosts, efficiently reduces the nitro-pyrazole to generate toxic metabolites that fragment the heterocyclic ring and produce cytotoxic species like unsaturated open-chain nitriles.[1] This selective activation ensures high toxicity to the parasite with minimal effects on the host. Different NTRs can be responsible for activating different classes of nitro-drugs (e.g., bicyclic vs. monocyclic).[9]

Antibacterial Action

In bacteria, the mechanism also involves nitroreductase-mediated activation. The resulting reactive intermediates cause widespread cellular damage. In addition to non-specific DNA damage, certain pyrazole derivatives have been shown to act as potent and specific inhibitors of essential bacterial enzymes:

  • DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, leading to the cessation of bacterial growth.[10][11][12][13]

Quantitative Data: Antimicrobial Activity

The efficacy of antibacterial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
Pyrazole-Thiazole HybridsMRSA4[12]
Pyrazole-Imidazole-Triazole HybridsS. aureus, E. coli, P. aeruginosalow µmol/mL range[12]
Coumarin-Substituted PyrazolesS. aureus, P. aeruginosa1.56 - 6.25[12]
Pyrazole Derivatives (General)Gram-positive/negative strains12.5[12]

Section 4: Other Key Mechanisms - Enzyme Inhibition

Beyond their role as bioreductive prodrugs, the pyrazole scaffold itself is a potent inhibitor of several key mammalian enzymes.

  • Alcohol Dehydrogenase (ADH): Pyrazole is a classical competitive inhibitor of liver ADH, binding to the enzyme's active site and preventing the oxidation of alcohols.[14]

  • Nitric Oxide Synthase (NOS): Certain derivatives, such as 1H-pyrazole-1-carboxamidines, are potent, competitive inhibitors of all three NOS isoforms (nNOS, eNOS, iNOS).

  • Cytochrome P450 2E1 (CYP2E1): Pyrazole has a dual interaction with CYP2E1. It is a known inducer of the enzyme, which can increase oxidative stress.[15] However, it can also act as a direct inhibitor.[16]

Section 5: Key Experimental Protocols

Verifying the mechanisms of action described above requires specific cellular and biochemical assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of IC₅₀ values.

  • Cell Plating: Seed cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[6][17]

  • Compound Treatment: Treat cells with various concentrations of the nitro-pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).[6][17]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for ~4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Measurement: Read the absorbance of the solution on a microplate reader (typically at 570 nm). Cell viability is proportional to the absorbance.[6]

Intracellular ROS Detection (DCFH-DA Assay)

This assay uses a fluorescent probe to measure overall intracellular ROS levels.

  • Cell Culture: Culture adherent cells in a multi-well plate.

  • Compound Treatment: Treat cells with the nitro-pyrazole compound for the desired time.

  • Probe Loading: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (e.g., 10-25 µM) for 30-45 minutes at 37°C.[18][19][20][21] Cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH.[18][20]

  • Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][20]

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ≈ 485/530 nm).[19] The intensity is proportional to the amount of ROS.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the key executioner caspase in apoptosis.

  • Cell Lysis: Induce apoptosis in cells with the test compound. Lyse the cells using a chilled lysis buffer and collect the supernatant (cytosolic extract) after centrifugation.[22][23][24]

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing DTT.[22][23]

  • Substrate Addition: Add the Caspase-3 colorimetric substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[22]

  • Incubation: Incubate the plate at 37°C for 1-2 hours. If Caspase-3 is active in the lysate, it will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[24]

  • Measurement: Measure the absorbance at 400-405 nm. The absorbance is directly proportional to the Caspase-3 activity.[22]

DNA Damage Detection (Alkaline Comet Assay)

This sensitive technique visualizes and quantifies DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

  • Embedding: Mix cells with low-melting-point agarose and pipette onto a specialized microscope slide. Allow to solidify.[25][26][27][28][29]

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind DNA "nucleoids".[25][29]

  • Alkaline Unwinding: Place slides in a high pH alkaline electrophoresis buffer to unwind the DNA, exposing single- and double-strand breaks.[28][29]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments, having lost their supercoiling, migrate out of the nucleoid towards the anode, forming a "comet tail".[25][29]

  • Staining & Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope.

  • Analysis: Use imaging software to quantify the intensity of the comet tail relative to the head. A longer, brighter tail indicates more extensive DNA damage.[25]

Comet_Assay_Workflow Start 1. Cell Treatment (Nitro-Pyrazole) Embed 2. Embed Single Cells in Agarose on Slide Start->Embed Lyse 3. Cell Lysis (Detergent, High Salt) Embed->Lyse Unwind 4. DNA Unwinding (Alkaline Buffer, pH > 13) Lyse->Unwind Electro 5. Electrophoresis Unwind->Electro Stain 6. Stain DNA (Fluorescent Dye) Electro->Stain Visualize 7. Fluorescence Microscopy Stain->Visualize Analyze 8. Image Analysis (Quantify Tail Intensity) Visualize->Analyze

References

An In-Depth Technical Guide on 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid as a Sildenafil Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a critical process-related impurity and key intermediate in the synthesis of the active pharmaceutical ingredient (API) sildenafil. This document details its chemical properties, synthesis, and the analytical methodologies for its detection and quantification in sildenafil drug substances. Furthermore, it explores the toxicological considerations based on available data for related compounds and outlines the regulatory landscape for impurity control. Experimental protocols for synthesis and analysis are provided, alongside visual representations of synthetic pathways and the biological mechanism of action of sildenafil to offer a complete resource for researchers and professionals in drug development and quality control.

Introduction

Sildenafil, the active ingredient in Viagra®, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its clinical efficacy in treating erectile dysfunction and pulmonary arterial hypertension is well-established. The manufacturing process of sildenafil, like any synthetic API, can result in the formation of impurities that must be identified, quantified, and controlled to ensure the safety and quality of the final drug product.

One such critical process-related impurity is This compound (CAS No. 139756-00-6). This compound is a key intermediate in the synthesis of the pyrazole core of the sildenafil molecule. Its presence in the final API can indicate incomplete reaction or inadequate purification. This guide will delve into the technical details of this specific impurity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 139756-00-6[1][2]
Molecular Formula C₈H₁₁N₃O₄[1][2]
Molecular Weight 213.19 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Yellow to Orange Solid
Melting Point >107°C
Density 1.45 g/cm³
Refractive Index 1.61

Synthesis and Formation as an Impurity

This compound is synthesized during the multi-step production of sildenafil. It is formed through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[3]

Synthetic Pathway

The formation of this intermediate is a crucial step in building the pyrazole moiety of sildenafil. The general synthetic scheme is as follows:

Synthesis_Pathway A 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid C 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid A->C Nitration B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Subsequent Steps (Amidation, Reduction, etc.) C->D E Sildenafil D->E

Synthetic route to sildenafil highlighting the formation of the nitrated pyrazole intermediate.
Mechanism of Formation as an Impurity

The presence of this compound as an impurity in the final sildenafil drug substance is typically due to:

  • Incomplete Reaction: If the subsequent amidation step to form 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is not driven to completion, the unreacted carboxylic acid intermediate can be carried through the synthetic sequence.

  • Inadequate Purification: Insufficient purification of the subsequent intermediates or the final sildenafil API may fail to remove residual amounts of this starting material.

Control of reaction conditions, such as temperature and reaction time, and robust purification methods are essential to minimize the levels of this impurity.

Experimental Protocols

Synthesis of this compound

This protocol is based on established nitration procedures for pyrazole carboxylic acids.[4][5]

Materials:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Deionized Water

  • Ice

Procedure:

  • Dissolve 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid and heat the mixture to 50°C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the pyrazole solution over at least 2 hours, maintaining the reaction temperature between 50 and 55°C.

  • After the addition is complete, stir the reaction mixture for 8 hours at 50°C.

  • Cool the reaction to room temperature.

  • Carefully quench the reaction by adding it to cold water (4°C) over 1 hour, ensuring the temperature does not exceed 25°C.

  • The product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of sildenafil and its impurities, including this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 290 nm
Injection Volume 10-20 µL
Column Temperature 30°C

Sample Preparation:

  • Accurately weigh a known amount of the sildenafil drug substance.

  • Dissolve the sample in a suitable diluent (e.g., the mobile phase).

  • Filter the solution through a 0.45 µm filter before injection.

Data Presentation

The following tables summarize the available quantitative data for the analysis of sildenafil and its impurities. It is important to note that specific LOD and LOQ values for this compound are not consistently reported in the literature and are often grouped with other impurities.

Table 1: Representative HPLC Retention Times

CompoundRetention Time (min)
Sildenafil~3.5 - 7.3
This compound Varies depending on the specific method; generally elutes earlier than sildenafil.
Other Sildenafil ImpuritiesVariable

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sildenafil (as a reference)

ParameterValue (µg/mL)Reference
LOD 0.4221[6]
LOQ 1.2792[6]

Note: These values are for sildenafil citrate and serve as a general reference for the sensitivity of the analytical methods. The LOD and LOQ for the specific impurity would need to be determined during method validation.

Mandatory Visualizations

Sildenafil Synthesis Workflow

This diagram illustrates the general workflow for the synthesis and purification of sildenafil, highlighting the stage where this compound is introduced.

Sildenafil_Synthesis_Workflow cluster_0 Pyrazole Synthesis cluster_1 Sildenafil Assembly cluster_2 Purification & API A Starting Materials B Formation of 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid A->B C Nitration B->C D 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid C->D E Amidation & Reduction D->E F Coupling with Sulfonyl Chloride Derivative E->F G Cyclization F->G H Crude Sildenafil G->H I Purification (Crystallization) H->I J Sildenafil API I->J

Workflow of sildenafil synthesis and purification.
Sildenafil's Mechanism of Action: cGMP Signaling Pathway

Sildenafil exerts its therapeutic effect by inhibiting PDE5, which leads to an increase in cGMP levels and subsequent smooth muscle relaxation.

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate for Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Hydrolyzes to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

The cGMP signaling pathway and the inhibitory action of sildenafil on PDE5.

Toxicological and Regulatory Considerations

Toxicological Profile

There is limited publicly available toxicological data specifically for this compound. However, the toxicological assessment of related compounds, such as nitropyrazoles, indicates a potential for cytotoxicity and genotoxicity.[7] Some studies on pyrazole derivatives have shown a range of biological activities, and the introduction of a nitro group can sometimes be associated with mutagenic or carcinogenic properties. Therefore, controlling the level of this impurity in the final drug product is of high importance.

Regulatory Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products, following the International Council for Harmonisation (ICH) guidelines. According to ICH Q3A(R2), impurities present at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be identified and characterized. For a drug like sildenafil with a maximum daily dose of 100 mg, the qualification threshold for an impurity is 0.2% or 2 mg total daily intake, whichever is lower.[3] Any impurity exceeding this threshold must have its safety established through appropriate toxicological studies.

Conclusion

This compound is a significant process-related impurity in the synthesis of sildenafil. Its effective control is paramount to ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its chemical properties, synthesis, analytical detection methods, and regulatory context. The provided experimental protocols and diagrams serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality assurance of sildenafil. Further research into the specific toxicology of this impurity is warranted to establish a more comprehensive safety profile.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous successful drugs. Among these, pyrazole-5-carboxylic acids and their derivatives hold a prominent position, serving as key intermediates and pharmacophores in a multitude of therapeutic agents. This in-depth technical guide explores the discovery and historical development of this crucial chemical scaffold, detailing the seminal synthetic methodologies, presenting key quantitative data, and illustrating their impact on drug discovery through the lens of prominent examples.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The history of pyrazoles is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the 1880s. In 1883, Knorr reported the first synthesis of a pyrazole derivative, a pyrazolone, from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the systematic exploration of this new class of heterocyclic compounds.[1][4]

While Knorr's initial work focused on pyrazolones, the synthesis of pyrazole itself was achieved by Hans von Pechmann in 1898 through the reaction of acetylene with diazomethane.[5] This reaction is a classic example of a 1,3-dipolar cycloaddition.[5]

The first synthesis of a pyrazole bearing a carboxylic acid functional group can be traced back to the late 19th century. In 1889, Buchner accomplished the synthesis of pyrazole by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, indicating that pyrazole carboxylic acids were among the earliest derivatives to be prepared.[6] The Pechmann pyrazole synthesis, when employing diazoacetic esters with acetylenes, also provided a direct route to pyrazolecarboxylic acid derivatives.[5]

A significant early milestone in the application of this scaffold was the synthesis of the first steroidal pyrazole, cholest-4-eno[3,2-c]pyrazole-5'-carboxylic acid, by Ruzicka and colleagues in 1938.[2] This work demonstrated the potential of fusing the pyrazole-5-carboxylic acid moiety with complex biologically relevant molecules.

Foundational Synthetic Methodologies

The two classical and most enduring methods for the synthesis of the pyrazole core, and by extension pyrazole-5-carboxylic acids, are the Knorr synthesis and the Pechmann synthesis.

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4] To obtain a pyrazole-5-carboxylic acid, a β-ketoester is a common choice for the 1,3-dicarbonyl component. The reaction typically proceeds under acidic or basic conditions and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A variation of this reaction using a β-ketoester leads to a pyrazolone, which exists in tautomeric equilibrium with a hydroxypyrazole.[1]

The general workflow for obtaining a pyrazole-5-carboxylic acid via the Knorr synthesis is a two-step process: first, the synthesis of a pyrazole-5-carboxylate ester, followed by its saponification.

Knorr_Workflow Start 1,3-Dicarbonyl Compound (e.g., β-ketoester) + Hydrazine Derivative Step1 Knorr Cyclocondensation Start->Step1 Intermediate Pyrazole-5-carboxylate Ester Step1->Intermediate Step2 Saponification (Hydrolysis) Intermediate->Step2 End Pyrazole-5-carboxylic Acid Step2->End

Caption: Workflow for Knorr Synthesis of Pyrazole-5-Carboxylic Acid.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis offers an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5] To synthesize pyrazole-5-carboxylic acid derivatives, a diazoacetic ester can be reacted with an alkyne. This method is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to achieve via the Knorr synthesis. The reaction mechanism involves the initial formation of a 3H-pyrazole intermediate which then tautomerizes to the aromatic pyrazole.[5]

Quantitative Data on Synthesis

The yields of pyrazole-5-carboxylic acid synthesis can vary significantly depending on the specific substrates and reaction conditions. The following tables summarize representative yields for the Knorr and Pechmann methodologies.

Table 1: Representative Yields for the Knorr Synthesis of Pyrazole-5-Carboxylate Esters

1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)Reference
Diethyl 2-acetylmalonatePhenylhydrazineEthyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate~85General Knorr Synthesis Principles
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one79[1]
Ethyl 4,4,4-trifluoroacetoacetate4-SulfamoylphenylhydrazinePrecursor to CelecoxibHigh[7]

Table 2: Representative Yields for the Pechmann-type Synthesis of Pyrazole-5-Carboxylate Esters

AlkyneDiazo CompoundProductYield (%)Reference
PhenylacetyleneEthyl diazoacetateEthyl 5-phenyl-1H-pyrazole-3-carboxylateModerateGeneral Pechmann Synthesis Principles
Dimethyl acetylenedicarboxylateDiazomethaneDimethyl 1H-pyrazole-3,5-dicarboxylateGoodGeneral Pechmann Synthesis Principles
α-Methylene carbonyl compoundsEthyl diazoacetateEthyl pyrazole-5-carboxylates77-90[8]

Detailed Experimental Protocols

Protocol 1: Knorr Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate (Illustrative)

Objective: To synthesize a pyrazole-5-carboxylate ester via the Knorr condensation.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Saponification of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate to 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid

Objective: To hydrolyze a pyrazole-5-carboxylate ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1 equivalent) in a mixture of ethanol (or THF) and water.

  • Add an excess of NaOH or LiOH (1.5 - 3.0 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • The pyrazole-5-carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

The Rise of Pyrazole-5-Carboxylic Acids in Drug Discovery

The versatility of the pyrazole-5-carboxylic acid scaffold has made it a privileged structure in medicinal chemistry. Its derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and metabolic disorders.

Anti-inflammatory Agents: The Story of Celecoxib

One of the most prominent examples of a drug derived from a pyrazole-5-carboxylic acid is Celecoxib , a selective COX-2 inhibitor used to treat arthritis and pain.[9][10] The synthesis of Celecoxib involves the Knorr condensation of a trifluoromethyl-substituted 1,3-diketone with 4-sulfamoylphenylhydrazine, which forms the core pyrazole ring.[7]

Celecoxib's mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[9][10]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib's Inhibition of the COX-2 Signaling Pathway.

Metabolic Modulators: The Case of Rimonabant

Rimonabant , a pyrazole-5-carboxamide derivative, was developed as an anti-obesity drug.[11][12] It acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[11][12] The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite and energy balance.[11] By blocking the CB1 receptor, Rimonabant was designed to reduce appetite and food intake.[11] Although it was later withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazole-5-carboxylic acid derivatives in modulating key signaling pathways involved in metabolic diseases.

CB1_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Signaling Downstream Signaling (Appetite Stimulation) CB1->Signaling Appetite Increased Appetite Signaling->Appetite Rimonabant Rimonabant Rimonabant->CB1

Caption: Rimonabant's Antagonism of the CB1 Receptor Signaling Pathway.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole-5-carboxylic acid derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[13][14]

Table 3: In Vitro Anticancer Activity of Selected Pyrazole-5-Carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1-Thiazol-2-yl-3-methyl-1H-pyrazole-5-carboxylic acid derivativesBJAB (B-cell lymphoma)Potent anti-proliferative activity[15]
Pyrazole carboxamides and carboxylic acidsMCF-7 (Breast cancer)Induces cell cycle arrest[13][14]
Pyrazole-based compoundsVarious cancer cell linesVaries[16]

Conclusion

From their initial discovery in the late 19th century to their central role in modern drug development, pyrazole-5-carboxylic acids have proven to be a remarkably versatile and valuable chemical scaffold. The foundational synthetic methods developed by pioneers like Knorr and Pechmann continue to be relevant today, albeit with numerous modern refinements. The successful development of drugs such as Celecoxib and the exploration of compounds like Rimonabant underscore the profound impact of this heterocyclic core on medicinal chemistry. As researchers continue to explore the chemical space around the pyrazole-5-carboxylic acid nucleus, it is certain that new therapeutic agents with improved efficacy and safety profiles will emerge, further solidifying the legacy of this enduring pharmacophore.

References

A Deep Dive into the Electronic Landscape of Nitropyrazoles: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of nitropyrazoles. By leveraging computational chemistry, researchers can gain profound insights into the molecular properties of these compounds, which are pivotal for applications ranging from energetic materials to pharmaceuticals. This document outlines the key theoretical methodologies, presents quantitative data from various studies, and details the computational protocols for such analyses.

Introduction to Nitropyrazoles and the Importance of Electronic Structure

Nitropyrazoles are a class of heterocyclic organic compounds characterized by a pyrazole ring substituted with one or more nitro groups. The position and number of these electron-withdrawing nitro groups significantly influence the electronic distribution within the molecule, thereby dictating its chemical reactivity, stability, and potential biological activity. Understanding the electronic structure is paramount for designing novel nitropyrazole derivatives with tailored properties, be it for the development of advanced energetic materials or for the rational design of new drug candidates.

Theoretical studies, primarily employing Density Functional Theory (TDF), have emerged as powerful tools to elucidate the electronic characteristics of nitropyrazoles. These computational methods allow for the precise calculation of various molecular properties, offering a cost-effective and efficient alternative to purely experimental approaches.

Theoretical Methodologies for Electronic Structure Calculation

The investigation of the electronic structure of nitropyrazoles predominantly relies on ab initio and DFT calculations. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT)

DFT is the most widely used method for studying nitropyrazoles due to its favorable balance of accuracy and computational cost. The choice of the functional and the basis set is crucial for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3P86, are commonly employed.[1] These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of the electronic structure.

  • Basis Sets: Pople-style basis sets, like 6-311G(d,p) and 6-311++G(d,p), are frequently used.[1][2][3] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and anionic character. For more precise calculations, augmented correlation-consistent basis sets like aug-cc-pVDZ are also utilized.[1]

Computational Software

Quantum chemistry software packages are essential for performing these calculations. Gaussian is a prominently mentioned software for carrying out DFT studies on nitropyrazoles.[1]

Key Electronic Structure Parameters and Quantitative Data

Theoretical studies provide a wealth of quantitative data that characterize the electronic structure of nitropyrazoles. This data is instrumental in comparing different derivatives and understanding structure-property relationships.

Molecular Geometry

The first step in any theoretical study is to determine the optimized molecular geometry, which corresponds to the minimum energy conformation of the molecule. Key geometric parameters include bond lengths and bond angles. The introduction of nitro groups can significantly alter the geometry of the pyrazole ring. A comprehensive study has presented the calculated geometries of 157 nitro- and polynitropyrazoles.[2][3]

Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Mononitropyrazoles

CompoundBondCalculated Bond Length (Å) (B3LYP/6-311++G(d,p))AngleCalculated Bond Angle (°) (B3LYP/6-311++G(d,p))
PyrazoleN1-N21.345N2-N1-C5109.8
N2-C31.332N1-N2-C3104.9
C3-C41.419N2-C3-C4111.6
C4-C51.371C3-C4-C5104.9
C5-N11.332C4-C5-N1108.8
3-NitropyrazoleN1-N21.350N2-N1-C5110.1
N2-C31.378N1-N2-C3105.2
C3-C41.402N2-C3-C4115.3
C4-C51.378C3-C4-C5104.2
C5-N11.329C4-C5-N1105.2
4-NitropyrazoleN1-N21.343N2-N1-C5109.2
N2-C31.324N1-N2-C3105.7
C3-C41.439N2-C3-C4109.2
C4-C51.439C3-C4-C5101.6
C5-N11.324C4-C5-N1109.2
N-NitropyrazoleN1-N21.385N2-N1-N(NO2)118.9
N2-C31.321N1-N2-C3107.5
C3-C41.411N2-C3-C4109.6
C4-C51.365C3-C4-C5105.8
C5-N11.365C4-C5-N1109.6
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Calculated HOMO, LUMO, and Energy Gap (eV) for Selected Nitropyrazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazole-6.51.27.7
3-Nitropyrazole-7.8-1.56.3
4-Nitropyrazole-8.1-1.86.3
N-Nitropyrazole-8.5-2.16.4
3,4-Dinitropyrazole-9.2-3.06.2

Note: These values are representative and can vary depending on the level of theory and basis set used.

Atomic Charges and Molecular Electrostatic Potential (MEP)

Mulliken population analysis and other charge schemes are used to calculate the partial atomic charges on each atom in the molecule. This information helps in identifying the electrophilic and nucleophilic sites. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting the regions susceptible to electrophilic and nucleophilic attack.

Detailed Experimental (Computational) Protocol

This section outlines a generalized protocol for performing a DFT study on the electronic structure of a nitropyrazole derivative.

Molecular Structure Preparation
  • Construct the Molecule: Build the 3D structure of the desired nitropyrazole molecule using a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

DFT Calculation Setup
  • Choose a Quantum Chemistry Package: Select a software package for the DFT calculations (e.g., Gaussian).

  • Create an Input File: Prepare an input file that specifies the following:

    • Route Section (# line): Define the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (Opt for geometry optimization followed by Freq for vibrational frequency analysis to confirm a true minimum), and any additional keywords (e.g., Pop=Mulliken for Mulliken population analysis).

    • Title Section: Provide a descriptive title for the calculation.

    • Charge and Multiplicity: Specify the charge (usually 0 for neutral molecules) and the spin multiplicity (usually 1 for a singlet ground state).

    • Molecular Specification: Provide the atomic coordinates of the molecule in Cartesian or Z-matrix format.

Execution and Analysis
  • Run the Calculation: Submit the input file to the quantum chemistry software for execution.

  • Verify Convergence: After the calculation is complete, check the output file to ensure that the geometry optimization has converged successfully.

  • Confirm Minimum Energy Structure: Analyze the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Extract Data: From the output file, extract the following information:

    • Optimized geometric parameters (bond lengths, bond angles, dihedral angles).

    • Energies of the HOMO and LUMO.

    • Mulliken atomic charges.

    • Dipole moment.

  • Visualize Results: Use visualization software to view the optimized structure, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of the electronic structure of nitropyrazoles.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results cluster_output Output & Interpretation mol_structure Define Molecular Structure (e.g., 3-Nitropyrazole) comp_params Select Computational Parameters (e.g., B3LYP/6-311++G(d,p)) mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Quantitative Data (Bond Lengths, Angles, Energies) verify_min->extract_data electronic_props Analyze Electronic Properties (HOMO, LUMO, MEP, Charges) extract_data->electronic_props tables Generate Data Tables electronic_props->tables visuals Create Visualizations (Orbitals, MEP Maps) electronic_props->visuals interpretation Interpret Structure-Property Relationships tables->interpretation visuals->interpretation

Caption: Computational workflow for the theoretical analysis of nitropyrazole electronic structure.

Conclusion

Theoretical studies on the electronic structure of nitropyrazoles provide invaluable insights for researchers, scientists, and drug development professionals. By employing robust computational methodologies like DFT, it is possible to obtain detailed quantitative data on molecular geometries, frontier molecular orbitals, and charge distributions. This information is crucial for understanding the fundamental properties of these compounds and for guiding the design of new molecules with desired characteristics. The systematic application of the computational protocols and workflows described in this guide will facilitate further advancements in the fields of energetic materials and medicinal chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6). This compound is a critical intermediate and potential impurity in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Understanding its characteristics is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to assess its stability under various stress conditions. The information is intended to guide researchers in establishing a robust analytical profile for this molecule.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data serves as a baseline for experimental design.

PropertyValueSource
CAS Number 139756-00-6[1][2][4][5]
Molecular Formula C₈H₁₁N₃O₄[4][6][7]
Molecular Weight 213.19 g/mol [1][4][6]
Appearance Yellow to Orange Solid[4]
Melting Point >107°C[4]
Density 1.45 g/cm³[4]
pKa (Predicted) 2.16 ± 0.50
Storage Recommended 2-8°C, cool and dark place

Solubility Profile

The solubility of a synthetic intermediate is a critical parameter influencing reaction kinetics, purification strategies, and its potential to persist as an impurity. While qualitative data suggests the compound is slightly soluble in DMSO and methanol, quantitative determination is essential.

Quantitative Solubility Data

The following table structure should be used to compile empirical solubility data obtained through the experimental protocol outlined in Section 3.2.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Aqueous Buffers
pH 1.2 (0.1N HCl)37 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
pH 4.5 (Acetate Buffer)37 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
pH 6.8 (Phosphate Buffer)37 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Purified Water25 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Organic Solvents
Methanol25 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Ethanol25 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Acetonitrile25 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Dichloromethane25 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Dimethyl Sulfoxide (DMSO)25 ± 1Data to be determinedData to be determinedShake-Flask HPLC-UV
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on standard pharmaceutical guidelines for determining equilibrium solubility.[8][9][10]

  • Preparation: Prepare a series of glass vials for each solvent system to be tested.

  • Addition of Compound: Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the pre-equilibrated solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. A minimum of three replicate determinations should be performed for each condition.[9]

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Compound to Vials B Add Precise Volume of Solvent C Agitate in Shaker Bath (24-48h at Temp) B->C Equilibrate D Filter Supernatant (0.45 µm) C->D Separate E Dilute Sample D->E F Quantify via HPLC-UV E->F G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relax Smooth Muscle Relaxation PKG->Relax Leads to PDE5 PDE5 GMP GMP PDE5->GMP Degrades cGMP Sild Sildenafil Sild->PDE5 Inhibits Impurity Analyte (Potential Inhibitor) Impurity->PDE5 Inhibits?

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Carboxylic Acid Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the dynamic landscape of drug discovery, the versatile scaffold of pyrazole carboxylic acid and its derivatives has emerged as a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key molecular targets of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative bioactivity data, details experimental methodologies, and visualizes complex biological pathways to accelerate the design of next-generation therapies.

Pyrazole carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Their therapeutic efficacy stems from their ability to selectively interact with a range of biological targets, modulating their function and impacting disease progression. This guide will delve into the specifics of these interactions, focusing on enzymes and receptors that are critical in various pathologies.

Key Therapeutic Targets and Quantitative Bioactivity

The potency of pyrazole carboxylic acid derivatives is underscored by their inhibitory activity against several key enzymes. The following tables provide a consolidated overview of their quantitative bioactivity, facilitating a comparative analysis of their efficacy against different targets.

Cyclooxygenase (COX) Inhibition

A significant area of investigation for pyrazole derivatives has been in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase enzymes, particularly the inducible isoform COX-2.[3] Selective COX-2 inhibitors offer the promise of potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Compound ClassTargetIC50 (µM)Selectivity Index (SI)Reference
Pyrazole-pyridazine hybridsCOX-21.15 - 2.518.31 - 9.56[2]
Di-aryl/tri-aryl substituted pyrazole estersCOX-20.059 - 3.8928.56 - 98.71[4]
Differently substituted pyrazolesCOX-20.043 - 0.56-[5]
Pyrazole functionalized flavonesCOX-2--[6]
Triarylpyrazoline derivativesCOX-2--[6]
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[1][7][8] Pyrazole carboxylic acid derivatives have been explored as effective inhibitors of several CA isoforms.

Compound ClassTarget IsoformKᵢ (nM)Reference
Pyrazole substituted pyridinesulfonamideshCA-IX19.5 - 48.6[1]
Sulfonamides with pyrazole-carboxamide moietieshCA-IX6.1 - 8.5[7]
Substituted heteroaryl-pyrazole carboxylic acidshCA-XII210 - 570[3]
Pyrazole derivativeshCA I5.13 - 16.9
Pyrazole derivativeshCA II11.77 - 67.39
Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been identified as potent inhibitors of several kinases, including Aurora kinases, which are key regulators of mitosis.[9][10][11]

Compound ClassTarget KinaseIC50 (µM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesAurora A-[9]
Pyrazole substituted at 4th positionAurora A0.78 - 1.12[10]
Pyrazole-linked benzimidazole derivativesAurora A/B-[12]
5-phenyl-1H-pyrazol derivativesBRAF (V600E)0.19[12]
Pyrazole-based derivativesEGFR0.083[5]
Pyrazole-based derivativesTopo-10.020[5]
Antiviral and Other Enzymatic Inhibition

The therapeutic reach of pyrazole carboxylic acid derivatives extends to antiviral applications, notably as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[13][14][15] Furthermore, these compounds have shown inhibitory activity against other enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research.[16][17][18]

Compound ClassTargetEC50 / IC50 (µM)Reference
Pyrazole-3-carboxylic acid derivativesDENV NS2B-NS3 proteaseEC50: 2.2 - 4.1[13][14]
Phenylacetamide derivatives with pyrazoleAcetylcholinesterase (AChE)IC50: 8.32 - 8.97[19]
Pyrazoline derivativesAcetylcholinesterase (AChE)IC50: 0.040 - 0.122[17][18]

Signaling Pathways and Mechanisms of Action

To fully appreciate the therapeutic potential of pyrazole carboxylic acid derivatives, it is essential to understand their impact on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by these compounds.

COX_2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Carboxylic Acid Derivatives Pyrazole Carboxylic Acid Derivatives Pyrazole Carboxylic Acid Derivatives->COX-2 Inhibition NF-kB Pathway NF-kB Pathway NF-kB Pathway->COX-2 Upregulation Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2

Caption: Inhibition of the COX-2 signaling pathway by pyrazole carboxylic acid derivatives.

Aurora_Kinase_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Aurora Kinase A Aurora Kinase A PI3K/Akt Pathway->Aurora Kinase A Activation Ras/Raf/MEK/ERK Pathway->Aurora Kinase A Activation Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A->Spindle Assembly Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Aurora Kinase A->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Blockage leads to Pyrazole Carboxylic Acid Derivatives Pyrazole Carboxylic Acid Derivatives Pyrazole Carboxylic Acid Derivatives->Aurora Kinase A Inhibition

Caption: Inhibition of the Aurora Kinase A signaling pathway by pyrazole carboxylic acid derivatives.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli (TNF-a, IL-1) Inflammatory Stimuli (TNF-a, IL-1) IKK Complex IKK Complex IkB IkB IKK Complex->IkB Phosphorylation & Degradation NF-kB (p50/p65) NF-kB (p50/p65) NF-kB (p50/p65)->IkB Bound & Inactive Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocation Gene Transcription (Inflammatory mediators) Gene Transcription (Inflammatory mediators) Nucleus->Gene Transcription (Inflammatory mediators) Pyrazole Carboxylic Acid Derivatives (indirect) Pyrazole Carboxylic Acid Derivatives (indirect) Pyrazole Carboxylic Acid Derivatives (indirect)->Inflammatory Stimuli (TNF-a, IL-1) Suppression of Upstream Signals Synthesis_Workflow 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation Pyrazole Intermediate Pyrazole Intermediate Cyclocondensation->Pyrazole Intermediate Further Functionalization Further Functionalization Pyrazole Intermediate->Further Functionalization Pyrazole Carboxylic Acid Derivative Pyrazole Carboxylic Acid Derivative Further Functionalization->Pyrazole Carboxylic Acid Derivative

References

Methodological & Application

Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

This document provides a detailed protocol for the multi-step synthesis of this compound, a key intermediate in the synthesis of various pharmaceutically active compounds, notably Sildenafil. The synthesis commences from the readily available starting material, ethyl acetoacetate. The described pathway involves a Claisen condensation, followed by a pyrazole ring formation, regioselective nitration, and final ester hydrolysis.

The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible methodology.

Overall Synthetic Pathway

The synthesis is a four-step process starting from ethyl acetoacetate.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis A Ethyl Acetoacetate B Ethyl 2,4-dioxoheptanoate A->B  1. NaH  2. Ethyl butyrate C Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate B->C Methylhydrazine, Acetic Acid D Ethyl 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylate C->D HNO3 / H2SO4 E 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid D->E NaOH (aq), then HCl

Caption: Overall four-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This step involves the Claisen condensation of ethyl acetoacetate with ethyl butyrate to form the β-diketoester intermediate.

Protocol:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add ethyl acetoacetate (1.0 eq.) dropwise to the suspension at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl butyrate (1.1 eq.) dropwise and heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by vacuum distillation.

ParameterValue
Reactants Ethyl acetoacetate, Ethyl butyrate, Sodium Hydride
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 4 - 6 hours
Typical Yield 75 - 85% (crude)
Step 2: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

This protocol describes the cyclization reaction to form the pyrazole ring.[1][2]

Protocol:

  • Dissolve the crude ethyl 2,4-dioxoheptanoate (1.0 eq.) in ethanol in a round-bottom flask.

  • Prepare a solution of methylhydrazine (1.05 eq.) in ethanol.

  • Add the methylhydrazine solution dropwise to the diketoester solution at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

ParameterValue
Reactants Ethyl 2,4-dioxoheptanoate, Methylhydrazine
Catalyst Acetic Acid
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 3 - 5 hours
Typical Yield 80 - 90%
Step 3: Synthesis of Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate

This step details the regioselective nitration of the pyrazole ring at the 4-position. Nitration of the pyrazole ring typically occurs at the 4-position when the 1, 3, and 5 positions are substituted.[3][4][5]

Protocol:

  • In a flask equipped with a dropping funnel and thermometer, cool concentrated sulfuric acid (98%) to 0-5 °C.

  • Add ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (3 eq.) at 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution, keeping the internal temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol.

ParameterValue
Reactants Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 0 - 5 °C
Reaction Time 1 - 2 hours
Typical Yield 85 - 95%
Step 4: Synthesis of this compound

This final step involves the saponification of the ethyl ester to yield the target carboxylic acid.[6]

Protocol:

  • Suspend ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq.) and heat the mixture to 80-90 °C for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The carboxylic acid will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

ParameterValue
Reactants Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Temperature 80 - 90 °C
Reaction Time 2 - 4 hours
Typical Yield 90 - 98%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step.

G A Reaction Setup (Flask, Reagents, Solvent) B Reaction (Heating/Cooling, Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Chromatography/ Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E F Final Product E->F

Caption: General laboratory workflow for each synthetic transformation.

References

Application Notes and Protocols: The Role of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in PDE5 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a pivotal intermediate in the synthesis of potent and selective phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra™).[1] The structural features of this pyrazole derivative are crucial for its role as a scaffold in building the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant data concerning the synthesis and utilization of this key intermediate in the production of PDE5 inhibitors.

Mechanism of Action: The cGMP Signaling Pathway

PDE5 inhibitors function by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, drugs like Sildenafil prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_receptor Guanylate Cyclase cGMP cGMP NO_receptor->cGMP catalyzes conversion NO Nitric Oxide (NO) NO->NO_receptor activates GTP GTP PDE5 PDE5 cGMP->PDE5 is degraded by Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to 5GMP 5'-GMP (Inactive) PDE5->5GMP PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 inhibits

Diagram 1: PDE5-cGMP Signaling Pathway

Synthetic Application: Sildenafil Synthesis

This compound serves as a key building block in the multi-step synthesis of Sildenafil. The general workflow involves the nitration of its precursor, followed by conversion to an amide, reduction of the nitro group, and subsequent cyclization and functionalization steps to yield the final active pharmaceutical ingredient.

Sildenafil_Synthesis_Workflow A 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid B This compound A->B Nitration C 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide B->C Amidation D 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide C->D Nitro Group Reduction E Acylation D->E F Cyclization E->F G Chlorosulfonylation F->G H Condensation with 1-methylpiperazine G->H I Sildenafil H->I

Diagram 2: Sildenafil Synthesis Workflow

Data Presentation

The following tables summarize key quantitative data for the synthesis of Sildenafil, with a focus on the steps involving this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₁N₃O₄
Molecular Weight 213.19 g/mol
CAS Number 139756-00-6
¹H NMR (CDCl₃) δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH)[1]
¹³C NMR (CDCl₃) δ 158.58 (C=O), 149.81 (NO₂-bearing C)[1]

Table 2: Summary of Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagents/ConditionsYield (%)Purity (HPLC)
Nitration 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidThis compoundFuming HNO₃, conc. H₂SO₄, 50-55°C79.6Not Reported
Amidation & Reduction 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideZn particles, Ammonium formate8995.1%[2]
Overall Sildenafil Synthesis (Commercial Route) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidSildenafilMulti-step~90% (from aminopyrazole)[3]High

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃, 90%)

  • Cold Water

  • Reaction flask with stirring and temperature control

  • Addition funnel

Procedure:

  • Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid in the reaction flask.

  • Heat the mixture to 50°C.

  • Prepare a mixture of fuming nitric acid (1.0 eq) and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the reaction flask via the addition funnel over at least 2 hours, maintaining the reaction temperature between 50 and 55°C.[3]

  • After the addition is complete, stir the reaction mixture for an additional 8 hours at 50°C.[3]

  • Cool the reaction to room temperature.

  • Carefully quench the reaction by adding it to cold water (4°C) over 1 hour, ensuring the temperature of the quench mixture does not exceed 25°C.[3]

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound. A yield of 79.6% has been reported under optimized conditions.[1]

Protocol 2: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This protocol describes the conversion of the nitro-pyrazole intermediate to the corresponding amino-pyrazole, a crucial step for subsequent coupling reactions. This involves an initial amidation followed by reduction.

Part A: Amidation

(Note: A detailed protocol for the direct amidation of the carboxylic acid was not found in the provided search results. The common route involves conversion to the carboxamide first.)

Part B: Nitro Group Reduction

This protocol uses a green chemistry approach with zinc and ammonium formate.

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Zinc (Zn) particles

  • Ammonium formate (HCOONH₄)

  • Water

  • Diethyl ether

  • Ionic liquid (e.g., [bmim][BF₄])

  • Reaction flask with vigorous stirring

Procedure:

  • In a reaction flask, combine 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (21.2 g), [bmim][BF₄] (100 mL), zinc particles (13 g), water (10 mL), and ammonium formate (9.5 g).[2]

  • Stir the mixture rapidly at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Upon completion, extract the product with diethyl ether (3 x 150 mL).[2]

  • Combine the organic phases and concentrate to dryness to obtain 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. A yield of 89% with 95.1% HPLC purity has been reported.[2]

Conclusion

This compound is an indispensable intermediate in the synthesis of Sildenafil and other related PDE5 inhibitors. The protocols and data presented here provide a comprehensive resource for researchers and professionals in drug development, facilitating the efficient and reproducible synthesis of this key building block. The provided diagrams offer a clear visualization of the underlying biochemical pathway and the synthetic strategy, aiding in a deeper understanding of the role of this compound in medicinal chemistry.

References

Application Notes and Protocols: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key chemical transformation in the synthesis of various pharmaceutically relevant compounds, including as an intermediate for phosphodiesterase type 5 (PDE5) inhibitors.[1][2] The described methodology focuses on the regioselective introduction of a nitro group onto the pyrazole ring, yielding 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a high-yield and safe reaction.

Introduction

The nitration of pyrazole derivatives is a fundamental reaction in organic synthesis, enabling the introduction of a versatile nitro functional group. This group can be subsequently transformed into other functionalities, such as amines, which are crucial for the construction of complex molecular architectures in drug discovery. The target compound, this compound, is a significant building block in medicinal chemistry. The protocol detailed below is based on established synthetic routes for sildenafil, where this molecule serves as a critical intermediate.[1][3]

Reaction Scheme

The nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is activated towards electrophilic attack, and the directing effects of the substituents favor the introduction of the nitro group at the C4 position.

G reactant 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid product This compound reactant->product reagents Oleum (fuming H₂SO₄) Fuming HNO₃

Caption: Reaction scheme for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

This protocol describes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of oleum (fuming sulfuric acid) and fuming nitric acid.[1]

Materials:

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Oleum (20% SO₃)

  • Fuming nitric acid (90%)

  • Ice

  • Distilled water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

  • Cooling: Place the flask in an ice bath and allow it to cool to 0-5 °C.

  • Addition of Oleum: Slowly add oleum to the cooled flask with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Addition of Fuming Nitric Acid: Once the starting material is fully dissolved and the solution is cooled, add fuming nitric acid dropwise via a dropping funnel. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood with appropriate shielding.

  • Precipitation and Filtration: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water to remove any residual acid.

  • Drying: Dry the product under vacuum to a constant weight. The expected product is a yellow to orange solid.[]

Alternative Work-up (Extraction):

  • After quenching the reaction on ice, the product can be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane.

  • Perform the extraction multiple times to ensure complete recovery of the product.

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization if necessary.

Data Presentation

ParameterValueReference
Product Name This compound[2][5]
CAS Number 139756-00-6[5]
Molecular Formula C₈H₁₁N₃O₄[5]
Molecular Weight 213.19 g/mol [5]
Appearance Yellow to Orange Solid[]
Yield 79.6% (under optimized conditions)[2]
¹H NMR (CDCl₃) δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH)[2]
¹³C NMR (CDCl₃) δ 158.58 (C=O), 149.81 (NO₂-bearing C)[2]

Experimental Workflow

G start Start setup Reaction Setup: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in flask start->setup cool Cool to 0-5 °C in an ice bath setup->cool add_oleum Slowly add Oleum (T < 10 °C) cool->add_oleum add_hno3 Dropwise addition of Fuming Nitric Acid (0-10 °C) add_oleum->add_hno3 monitor Monitor reaction by TLC add_hno3->monitor quench Quench reaction on crushed ice monitor->quench workup Work-up quench->workup filtration Precipitation and Filtration workup->filtration Precipitation extraction Extraction with Dichloromethane workup->extraction Extraction wash_solid Wash solid with cold water filtration->wash_solid wash_extract Wash organic layer extraction->wash_extract dry_solid Dry the solid product wash_solid->dry_solid product Product: This compound dry_solid->product dry_extract Dry organic layer wash_extract->dry_extract concentrate Concentrate in vacuo dry_extract->concentrate concentrate->product

Caption: Experimental workflow for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Safety Precautions

  • Corrosive and Oxidizing Agents: Oleum and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction and the quenching step are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Conclusion

The protocol described provides a reliable method for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, yielding the desired 4-nitro derivative in good yield. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis. This application note serves as a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for pharmaceutical and other applications.

References

Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[2] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anti-obesity agents.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anti-obesity agent, later withdrawn) highlight the therapeutic significance of this heterocyclic core.[3][5][6] These application notes provide an overview of key therapeutic areas, quantitative data for representative compounds, and detailed protocols for their synthesis and evaluation.

Application 1: Anti-inflammatory Agents - COX-2 Inhibition

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[7] This selectivity offers a significant advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects associated with COX-1 inhibition.[8]

Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, selectively binds to and inhibits the COX-2 enzyme.[9] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[8][10] By inhibiting prostaglandin synthesis, celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects.[9][11]

Signaling Pathway: Prostaglandin Synthesis

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological Stomach Protection Platelet Aggregation Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: COX-1 and COX-2 pathways for prostaglandin synthesis.

Quantitative Data: COX Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.04375
Ibuprofen COX-1/COX-213.1 (COX-1), 3.9 (COX-2)0.3
Naproxen COX-1/COX-22.6 (COX-1), 4.7 (COX-2)1.8
3,5-diarylpyrazole [7]COX-20.01-
Pyrazole-thiazole hybrid [7]COX-2 / 5-LOX0.03 (COX-2), 0.12 (5-LOX)-

Note: IC50 and selectivity values can vary based on assay conditions. Data is compiled for relative comparison.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

  • Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is measured by monitoring the color change of a chromogenic substrate oxidized by the peroxidase component of the COX enzyme.

  • Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • Arachidonic acid (substrate)

    • Heme (co-factor)

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds (pyrazole derivatives) and control inhibitors (e.g., Celecoxib)

    • 96-well microplate and plate reader (absorbance at 590-620 nm)

  • Procedure:

    • Prepare solutions of test compounds and controls in DMSO, then dilute in assay buffer.

    • In a 96-well plate, add 10 µL of the diluted test compound or control.

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well.

    • Immediately read the absorbance of the plate at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Application 2: Anticancer Agents - Kinase Inhibition

The pyrazole scaffold is a key component in many small molecule kinase inhibitors used in oncology.[2][12] These compounds target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and BTK.[2][13]

Mechanism of Action: Many pyrazole-based anticancer agents function as ATP-competitive inhibitors.[14] They bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signaling cascade that promotes cell growth and division, ultimately leading to apoptosis or cell cycle arrest.[11] For example, some pyrazole derivatives have been shown to inhibit VEGFR-2, a key receptor in angiogenesis.[2]

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Pathway

RTK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binding & Dimerization ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a generic RTK signaling pathway.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50Cell Line
Compound 27 [2]VEGFR-2828.23 nMMCF-7
Compound 43 [2]PI3 Kinase0.25 µMMCF-7
Compound 48 [2]Haspin Kinase1.7 µMHCT116
Axitinib VEGFRs0.2 nM (VEGFR-2)-
Ruxolitinib JAK1/JAK23.3 nM (JAK1), 2.8 nM (JAK2)-

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Principle: This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (pyrazole derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • 96-well cell culture plate and microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Application 3: Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[15][16] They are considered promising scaffolds for developing new agents to combat drug-resistant pathogens.[17]

Mechanism of Action: The mechanisms of antimicrobial action for pyrazole derivatives are diverse and not always fully elucidated. They can involve the disruption of cellular processes essential for microbial survival. Some compounds may inhibit specific enzymes or interfere with cell wall synthesis or DNA replication.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazolo-pyrazole derivative (17) S. aureus (MRSA)4[17]
Imidazo-pyridine pyrazole (18) E. coli, K. pneumoniae, P. aeruginosa< 1[17]
Triazine-fused pyrazole (32) S. epidermidis0.97[17]
Compound 21c Multi-drug resistant bacteria0.25[18]
Compound 23h Multi-drug resistant bacteria0.25[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microplates

    • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Procedure:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

    • Prepare a standardized microbial inoculum.

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

General Synthesis and Workflow

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][19][20]

Workflow: Synthesis of a Pyrazole Derivative

Synthesis_Workflow Start Starting Materials (1,3-Dicarbonyl, Hydrazine) Reaction Reaction (e.g., Reflux in Ethanol) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final Pure Pyrazole Derivative Analysis->Final

Caption: General workflow for pyrazole synthesis and purification.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Principle: This protocol describes the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine derivative to form a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

  • Materials:

    • Substituted chalcone (1 equivalent)

    • Hydrazine hydrate or substituted hydrazine (1.2 equivalents)

    • Ethanol or acetic acid (solvent)

    • Oxidizing agent (e.g., I2, air)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • Dissolve the chalcone (1 eq.) in ethanol in a round-bottom flask.

    • Add the hydrazine derivative (1.2 eq.) to the solution.

    • If using acetic acid as a catalyst, add a few drops.

    • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

    • The intermediate pyrazoline can be oxidized to the pyrazole by continued heating in the presence of air or by adding a mild oxidizing agent like iodine and refluxing for an additional 2-4 hours.

    • After oxidation, cool the mixture and pour it into ice-cold water.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Determine the melting point and assess purity via HPLC or TLC.

References

Application Notes and Protocols: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-00-6) is a highly functionalized pyrazole derivative that serves as a pivotal intermediate in the synthesis of a variety of complex heterocyclic compounds.[1] Its strategic substitution pattern, featuring a reactive carboxylic acid group, a reducible nitro group, and a lipophilic propyl group, makes it an attractive starting material for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this key building block and its subsequent elaboration into valuable heterocyclic systems, most notably the pyrazolo[4,3-d]pyrimidine core found in the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1]

Physicochemical Properties and Spectroscopic Data

This compound is a yellow to orange solid.[2] A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
CAS Number 139756-00-6[3]
Molecular Formula C₈H₁₁N₃O₄[3][4]
Molecular Weight 213.19 g/mol [2][4]
Appearance Yellow to Orange Solid[2]
¹H NMR (CDCl₃) δ 0.99–1.03 (t, CH₂CH ₃), 8.38 ppm (br, COOH )[1]
¹³C NMR (CDCl₃) δ 158.58 (C=O), 149.81 (NO₂-bearing C)[1]

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process starting from the commercially available ethyl 2,4-dioxoheptanoate. The overall synthetic workflow is depicted below.

SynthesisWorkflow Start Ethyl 2,4-dioxoheptanoate Step1 Step 1: Pyrazole Formation (Methylhydrazine) Start->Step1 Intermediate1 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Hydrolysis (Aqueous NaOH) Intermediate1->Step2 Intermediate2 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Step2->Intermediate2 Step3 Step 3: Nitration (HNO₃/H₂SO₄) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

This protocol describes the formation of the pyrazole ring through the condensation of a β-diketoester with methylhydrazine.

Materials:

  • Ethyl 2,4-dioxoheptanoate

  • Methylhydrazine

  • Ethanol

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, dissolve ethyl 2,4-dioxoheptanoate in ethanol.

  • Cool the solution to 20°C with external cooling.

  • Slowly add a solution of methylhydrazine in ethanol over 15 minutes, maintaining the temperature at 20°C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and distill off the ethanol.

  • Add toluene and water to the residue, and separate the organic phase.

  • Extract the aqueous phase twice with toluene.

  • Combine the organic phases, wash with water, and distill off the toluene under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by fractional distillation to yield the desired ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. A typical yield for the desired isomer is around 75%.

Protocol 2.2: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 6 N Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (0.10 mol) in 6 N aqueous sodium hydroxide solution (50 ml, 0.30 mol).

  • Heat the mixture to 353 K (80°C) for 2 hours.

  • Dilute the reaction mixture with water (50 ml).

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Protocol 2.3: Synthesis of this compound

This protocol details the nitration of the pyrazole ring at the C4 position.

Materials:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a reaction vessel, carefully add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

  • Stir the reaction mixture at a low temperature for a specified period (monitoring by TLC is recommended).

  • Upon completion of the reaction, pour the mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • This procedure typically yields this compound in good yield (reported as 79.6%).[1]

Application as a Building Block for Pyrazolo[4,3-d]pyrimidines

A primary application of this compound is in the synthesis of pyrazolo[4,3-d]pyrimidinones, the core structure of sildenafil. The general synthetic route involves amidation of the carboxylic acid, reduction of the nitro group, and subsequent cyclization.

PyrazoloPyrimidineWorkflow Start 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid Step1 Step 1: Amidation (e.g., SOCl₂, NH₃) Start->Step1 Intermediate1 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., H₂/Pd-C) Intermediate1->Step2 Intermediate2 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide Step2->Intermediate2 Step3 Step 3: Cyclization (with a suitable electrophile) Intermediate2->Step3 Product Pyrazolo[4,3-d]pyrimidin-7-one Derivative Step3->Product

Caption: General workflow for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones.

Protocol 3.1: Amidation of this compound

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous or gaseous)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Suspend this compound in an anhydrous solvent.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable solvent and treat with a source of ammonia (e.g., bubbling ammonia gas or adding aqueous ammonia) at a low temperature.

  • Stir the reaction until completion, then isolate the product by filtration or extraction.

  • Wash the product with water and dry to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

Protocol 3.2: Reduction of the Nitro Group

This protocol details the reduction of the 4-nitro group to a 4-amino group, a crucial step for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source

Procedure:

  • Dissolve or suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Protocol 3.3: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one Ring

This protocol describes the final ring-closing step to form the pyrazolo[4,3-d]pyrimidin-7-one core. The choice of the cyclizing agent will determine the substituent at the 5-position of the final product. For the synthesis of sildenafil, an activated benzoic acid derivative is used.

Materials:

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • A suitable cyclizing agent (e.g., an activated carboxylic acid derivative, an orthoester, or a β-ketoester)

  • High-boiling solvent (e.g., xylene or N,N-dimethylformamide)

  • Acid or base catalyst (if required)

Procedure (General):

  • Dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and the cyclizing agent in a high-boiling solvent.

  • Add a catalyst if necessary.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent and purifying the residue by crystallization or column chromatography.

Broader Applications in Heterocyclic Synthesis

The reactivity of this compound extends beyond the synthesis of sildenafil analogues. The versatile functional groups allow for its use as a scaffold for other important heterocyclic systems.

  • Pyrazolo[3,4-d]pyrimidines: By varying the cyclizing agent in the final step of the sequence described in section 3, a wide range of substituted pyrazolo[3,4-d]pyrimidines can be accessed. These compounds are known to exhibit diverse biological activities, including antimicrobial and anticancer properties.

  • Pyrazolo[1,5-a]pyrimidines: The 4-amino-pyrazole intermediate can also be reacted with 1,3-dicarbonyl compounds or their equivalents to construct the isomeric pyrazolo[1,5-a]pyrimidine ring system, which is also a privileged scaffold in medicinal chemistry.

  • Other Fused Pyrazoles: The amino and carboxamide functionalities of the intermediates can participate in cyclization reactions with various bifunctional reagents to yield other fused pyrazole systems.

Biological Significance and Signaling Pathway

The most prominent biological application of a compound derived from this compound is the inhibition of phosphodiesterase type 5 (PDE5) by sildenafil. PDE5 is an enzyme that plays a crucial role in the regulation of blood flow in the corpus cavernosum of the penis.

PDE5_Pathway cluster_NO Nitric Oxide (NO) Signaling cluster_Relaxation Smooth Muscle Relaxation cluster_PDE5 PDE5 Action and Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Simplified signaling pathway of PDE5 inhibition by Sildenafil.

Nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum, increased blood flow, and penile erection. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. Sildenafil, synthesized from the title building block, is a potent and selective inhibitor of PDE5. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function in the presence of sexual stimulation.

Summary of Key Synthetic Transformations and Yields

The following table summarizes the key synthetic transformations and reported yields for the synthesis of this compound and its conversion to a pyrazolo[4,3-d]pyrimidine precursor.

StepTransformationReagents and ConditionsTypical Yield
1Pyrazole FormationEthyl 2,4-dioxoheptanoate, Methylhydrazine, Ethanol, Reflux~75% (for desired isomer)
2Ester Hydrolysis6 N NaOH, 80°CHigh
3NitrationHNO₃, H₂SO₄, <10°C79.6%
4AmidationSOCl₂, NH₃Good to High
5Nitro ReductionH₂, 10% Pd/C, EthanolHigh

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of heterocyclic compounds, particularly those containing the pyrazolo[4,3-d]pyrimidine scaffold. The protocols provided herein offer a guide for the synthesis of this key intermediate and its subsequent elaboration. The strategic placement of functional groups allows for a variety of chemical manipulations, making this compound a powerful tool for researchers in medicinal chemistry and drug discovery. The well-established role of its derivatives in potent enzyme inhibition, such as PDE5, highlights the potential for discovering novel bioactive molecules through the creative use of this pyrazole building block.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1] This five-membered heterocyclic ring system is a key structural motif in numerous commercially successful drugs, including the potent anti-inflammatory agent celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] The anti-inflammatory mechanism of many pyrazole-based compounds is attributed to their ability to suppress the production of prostaglandins by inhibiting COX enzymes, which are central to the inflammatory cascade.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing pyrazole-based anti-inflammatory agents. The protocols cover a common and efficient two-step synthetic strategy, beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with a hydrazine derivative to construct the pyrazole ring.[5] Additionally, a detailed protocol for evaluating the in vitro anti-inflammatory activity of the synthesized compounds using a cyclooxygenase (COX) inhibition assay is provided.

Part 1: Chemical Synthesis

A prevalent and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles involves a two-step process. The first step is the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone. The second step is the cyclocondensation of this chalcone with a hydrazine derivative to yield the final pyrazole product.[5][6]

Logical Workflow for Pyrazole Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A Aromatic Ketone (e.g., Acetophenone) C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Chalcone Intermediate (α,β-Unsaturated Ketone) C->D Base Catalyst (e.g., NaOH) F Cyclocondensation (Knorr Synthesis) D->F D->F E Hydrazine Derivative (e.g., Hydrazine Hydrate) E->F G Final Pyrazole Product F->G Acid Catalyst (e.g., Acetic Acid)

Caption: General two-step synthetic workflow for pyrazole derivatives.

Experimental Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation to synthesize chalcones, which are key precursors for pyrazole synthesis.[7][8]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in a suitable volume of ethanol (e.g., 30-50 mL for a 10 mmol scale). Stir the mixture at room temperature until all solids are dissolved.[7]

  • Catalyst Addition: Cool the flask in an ice bath. Prepare a solution of NaOH (e.g., 2.0 eq in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from 2 to 48 hours, depending on the reactivity of the substrates.[7][9] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[9]

  • Isolation: Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing crushed ice (approx. 200 g).[7] Acidify the mixture with dilute HCl until the pH is neutral to precipitate the product fully.[8]

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Chalcone Synthesis

Table 1: Representative Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

Entry Aromatic Ketone Aromatic Aldehyde Base Solvent Time (h) Yield (%) Reference
1 Acetophenone Benzaldehyde NaOH Ethanol 4 ~90% [9][10]
2 4-Chloroacetophenone Benzaldehyde NaOH Ethanol 10 85% [11]
3 4-Hydroxyacetophenone 4-Methylbenzaldehyde NaOH Ethanol 8 ~88% [12]

| 4 | 4-Bromoacetophenone | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | NaOH | Ethanol | 12 | 83-85% |[5] |

Experimental Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol details the cyclocondensation reaction of a chalcone intermediate with a hydrazine derivative to form the pyrazole ring, a variation of the Knorr pyrazole synthesis.[6][13]

Materials:

  • Chalcone Intermediate (from Protocol 1) (1.0 eq)

  • Hydrazine Hydrate or Phenylhydrazine (1.0-2.0 eq)[13][14]

  • Glacial Acetic Acid or Ethanol

  • Reflux condenser

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reactant Preparation: Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask.[5]

  • Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 1.0-2.0 eq) to the solution.[13][14] If using an acid catalyst like glacial acetic acid, a few drops may be sufficient when ethanol is the solvent.[15]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120°C) for a period ranging from 1 to 8 hours.[5][13] The progress of the reaction should be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.[13] If not, pour the mixture into ice-cold water to induce precipitation.[12]

  • Purification: Wash the collected solid with a small amount of cold water or ethanol and allow it to air dry.[13] The crude pyrazole derivative can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Data Presentation: Pyrazole Synthesis

Table 2: Representative Examples of Pyrazole Synthesis from Chalcones

Entry Chalcone Derivative Hydrazine Derivative Solvent Time (h) Yield (%) Reference
1 (E)-1,3-diphenylprop-2-en-1-one Hydrazine Hydrate Acetic Acid 4-6 73-81% [5]
2 (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one Phenylhydrazine Ethanol 3 ~90% [6]
3 (E)-1-(4-bromophenyl)-3-(...)-prop-2-en-1-one Hydrazine Hydrate Acetic Acid 4-6 75% [5]

| 4 | Chalcone from p-hydroxy acetophenone | Hydrazine Hydrate | Ethanol | 72 | ~85% |[12] |

Part 2: Biological Evaluation

The anti-inflammatory activity of synthesized pyrazole derivatives is commonly assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

COX Signaling Pathway and Inhibition

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions: e.g., Gastric Protection) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Pyrazole Pyrazole-Based Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based agents.

Experimental Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for COX-1 and COX-2 inhibitors by measuring enzyme activity.[16] The assay measures the peroxidase component of COX activity, where a probe yields a fluorescent product.[16][17]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes[18]

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test Compounds (dissolved in DMSO)

  • Positive Controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)[19]

  • 96-well microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute test inhibitors to 10X the desired final concentration in COX Assay Buffer.[16]

  • Plate Setup:

    • Sample Wells: Add 10 µL of the diluted test inhibitor.

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer (containing the same concentration of DMSO as the sample wells).

    • Inhibitor Control: Add 10 µL of a known COX-1 or COX-2 inhibitor (positive control).

  • Reaction Mix Preparation: Prepare a master mix for each well containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either the COX-1 or COX-2 enzyme.[16]

  • Enzyme Incubation: Add 80 µL of the reaction mix to each well. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.[18]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.[16][18]

  • Measurement: Immediately measure the fluorescence kinetically at 37°C or 25°C for 5-10 minutes, with readings taken every minute (Ex/Em = 535/587 nm).[16]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Data Presentation: In Vitro Anti-inflammatory Activity

Table 3: Representative In Vitro COX Inhibitory Activity of Pyrazole Derivatives

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) Reference
Compound 2a >10,000 19.87 >503 [20]
Compound 3b 875.78 39.43 22.21 [20]
Compound 5b 676.62 38.73 17.47 [20]
Celecoxib (Reference) 7590 41.3 183.77 [20]

| Indomethacin (Reference) | 16.6 | 26.1 | 0.63 |[19] |

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Conclusion

The synthetic protocols detailed herein provide a robust framework for the preparation of diverse pyrazole derivatives. The Claisen-Schmidt condensation followed by cyclization with hydrazines is an efficient route to access these valuable scaffolds. The subsequent in vitro evaluation using COX inhibition assays is a critical step in identifying and characterizing novel pyrazole-based compounds with potential as selective anti-inflammatory agents. By carefully applying these methodologies, researchers can effectively synthesize and evaluate new chemical entities for drug discovery programs targeting inflammation.

References

In Vitro Assay Protocols for the Biological Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of pyrazole-based compounds. Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antidiabetic activities. The following protocols are designed to guide researchers in the systematic screening and characterization of novel pyrazole compounds.

Data Presentation: Summary of Biological Activities

The following tables summarize the in vitro biological activities of various pyrazole derivatives as reported in the scientific literature. This data is intended to provide a comparative overview of the potency of different pyrazole scaffolds against several biological targets.

Table 1: Anticancer and Antiproliferative Activity of Pyrazole Derivatives

Compound/DerivativeTarget Cell Line(s)Assay TypeIC50 (µM)Reference
Thiazolyl pyrazole carbaldehyde hybridHeLa, MCF-7, A549MTT Assay9.05, 7.12, 6.34[1]
1,3,5-triazine-based pyrazole hybridEGFR tyrosine kinaseKinase Assay-[1]
Tetrahydrothiochromeno[4,3-c]pyrazoleMGC-803MTT Assay15.43 - 20.54[1]
Phenylbipyridinylpyrazole derivatives60 human cancer cell linesAntiproliferative Assay-[2]
Indolo-pyrazoles with thiazolidinoneHCT-116, SK-MEL-28, A549, B16-F10MTT Assay<10[3]
Pyrazolo[4,3-f]quinoline derivativeHCT116, HeLa (Haspin Kinase)Kinase Assay1.7, 3.6[4]
Fused pyrazole derivativesHepG2 (EGFR, VEGFR-2)Kinase Assay0.71 (cell), 0.09 (EGFR), 0.23 (VEGFR-2)[4]
Indole-pyrazole linked compoundsHCT116, MCF7, HepG2, A549 (CDK2)Cytotoxicity Assay<23.7 (cell), 0.074 - 0.095 (CDK2)[4]

Table 2: Anti-inflammatory, Antioxidant, and Antidiabetic Activities of Pyrazole Derivatives

Compound/DerivativeTarget/AssayAssay TypeIC50 (µM) or ActivityReference
Various pyrazole derivativesCOX-2Enzyme Immunoassay0.034 - 0.052[1]
Pyrazole-4-sulfonamide derivativesU937 cellsCellTiter-Glo-[5]
Dipyrazole ethandiamideCOX-1, COX-2Enzyme AssayPartial inhibition[6]
Pyrazole derivatives (4a, 4f, 4g)Platelet ROS productionROS Assay~10[7]
5-AminopyrazolesDPPH radical scavengingDPPH Assay-[8]
Pyz-1, Pyz-2α-glucosidaseEnzyme Inhibition75.62, 95.85[9][10]
Pyz-1, Pyz-2α-amylaseEnzyme Inhibition119.3, 120.2[9][10]
Pyz-1, Pyz-2Xanthine OxidaseEnzyme Inhibition24.32, 10.75[9][10]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of pyrazole compounds.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Pyrazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a competitive enzyme immunoassay (EIA) for screening inhibitors of human cyclooxygenase-2 (COX-2).

Principle: The assay measures the production of prostaglandin F2α (PGF2α) from arachidonic acid by recombinant human COX-2. The amount of PGF2α is quantified by a competitive ELISA. An inhibitor will reduce the amount of PGF2α produced.

Materials:

  • Human recombinant COX-2 enzyme[12]

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)[12]

  • Heme cofactor

  • Arachidonic acid (substrate)[12]

  • Pyrazole compounds (dissolved in DMSO)

  • Stannous chloride solution (to stop the reaction)[12]

  • PGF2α ELISA kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the pyrazole compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Initiate Reaction: Start the reaction by adding arachidonic acid to all wells.[12]

  • Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.[12]

  • Stop Reaction: Terminate the reaction by adding stannous chloride solution.[12]

  • PGF2α Quantification: Use the resulting reaction mixture in a PGF2α competitive ELISA according to the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[13]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2][13]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)[13]

  • Pyrazole compounds (dissolved in methanol or ethanol)

  • Positive control (e.g., ascorbic acid or Trolox)[13]

  • Methanol or ethanol (spectrophotometric grade)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of the pyrazole compounds and the positive control in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions (e.g., 100 µL) to each well.

  • DPPH Addition: Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[13] Include a blank containing only the solvent.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2][13]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[13]

Kinase Inhibitory Activity: VEGFR-2 Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of pyrazole compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1][3]

Principle: The assay measures the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed during the phosphorylation reaction is quantified using a luminescence-based assay (e.g., ADP-Glo™). A decrease in luminescence indicates inhibition of the kinase.[1][3]

Materials:

  • Recombinant human VEGFR-2 kinase domain[1][14]

  • Kinase buffer[1][14]

  • ATP[1][14]

  • VEGFR-2 substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)[1]

  • Pyrazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole compounds in kinase buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction Setup: To the wells of a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the pyrazole compound at different concentrations.[14] Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.[14]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[1][14]

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, and then adding the Kinase Detection Reagent to convert the newly formed ADP to ATP and measure the light output.[3]

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

The following diagrams illustrate a general workflow for the in vitro screening of pyrazole compounds and a simplified representation of a signaling pathway that can be targeted by these compounds.

G cluster_0 In Vitro Screening Workflow synthesis Pyrazole Compound Synthesis & Characterization primary_screening Primary Screening (e.g., Single High Concentration) synthesis->primary_screening hit_id Hit Identification primary_screening->hit_id dose_response Dose-Response & IC50 (e.g., MTT, Kinase Assay) hit_id->dose_response secondary_assays Secondary Assays (e.g., Specificity, MoA) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: A generalized workflow for the in vitro screening and development of pyrazole compounds.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a common target for pyrazole-based inhibitors.

References

Application Notes and Protocols: Derivatization of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its structural features, including a substituted pyrazole core, a nitro group, and a carboxylic acid moiety, offer multiple points for chemical modification to generate diverse compound libraries for biological screening. Notably, this molecule is a known intermediate in the synthesis of potent therapeutic agents, such as the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2] The derivatization of the carboxylic acid group into esters and amides is a common and effective strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity.

These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound and subsequent evaluation in relevant bioassays. The protocols are designed to be accessible to researchers in drug discovery and development.

Chemical Derivatization Strategies

The primary functional handle for derivatization on the parent molecule is the carboxylic acid at the 5-position of the pyrazole ring. This group can be readily converted into a variety of functional groups, with esterification and amidation being the most common approaches to generate libraries of compounds for bioassays.

I. Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several standard methods. Fischer esterification, using an excess of the desired alcohol in the presence of a strong acid catalyst, is a straightforward approach. Alternatively, for more sensitive alcohols or to avoid harsh acidic conditions, coupling agents or conversion to an acid chloride intermediate can be employed.

Protocol 1: Fischer Esterification

This protocol describes the synthesis of the ethyl ester derivative.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in an excess of absolute ethanol (e.g., 20 mL per gram of carboxylic acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ethyl ester.

II. Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. A common method involves activating the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents can be used for a one-pot synthesis.

Protocol 2: Amide Synthesis via Acid Chloride

This protocol outlines the synthesis of an N-benzyl amide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.2 eq) and a base such as triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.

Data Presentation

The synthesized derivatives should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm their identity and purity. The results of the bioassays should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of Synthesized Derivatives (Example Data)

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Parent -OHC₈H₁₁N₃O₄213.19->95
Ester-01 -OCH₂CH₃C₁₀H₁₅N₃O₄241.2485>98
Amide-01 -NHCH₂PhC₁₅H₁₈N₄O₃302.3378>99

Table 2: In Vitro Bioactivity of Synthesized Derivatives (Example Data)

Compound IDPDE5 Inhibition IC₅₀ (nM)Cytotoxicity (A549) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)
Parent >10,000>100>128
Ester-01 85075.264
Amide-01 15045.832
Sildenafil 5.225.5>128

Experimental Protocols for Bioassays

I. Phosphodiesterase 5 (PDE5) Inhibition Assay

Given the structural similarity of the parent compound to intermediates in Sildenafil synthesis, evaluating the PDE5 inhibitory activity of new derivatives is a primary focus. A common method is a fluorescence polarization (FP) assay.

Principle: This assay measures the hydrolysis of a fluorescently labeled cGMP substrate (cGMP-FAM) by PDE5. The resulting GMP-FAM is then bound by a specific binding agent, leading to a change in fluorescence polarization. Inhibitors of PDE5 will prevent the hydrolysis of cGMP-FAM, resulting in a low FP signal.

Protocol 3: PDE5 Inhibition Assay (Fluorescence Polarization)

Materials:

  • Recombinant human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 100 mM NaCl, 30 mM MgCl₂, 0.1 mg/mL BSA)

  • Binding Agent (e.g., specific antibody or other GMP-binding molecule)

  • Test compounds and a known PDE5 inhibitor (e.g., Sildenafil) as a positive control

  • DMSO for compound dilution

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and Sildenafil in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity).

  • Add the PDE5 enzyme diluted in assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the cGMP-FAM substrate to all wells.

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction by adding the binding agent.

  • Incubate for another 30 minutes at room temperature.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

II. Cytotoxicity Assay (MTT Assay)

It is essential to assess the general cytotoxicity of the synthesized compounds to determine their therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., A549, human lung carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds and a known cytotoxic agent (e.g., Doxorubicin) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium only as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

III. Antimicrobial Susceptibility Testing (Broth Microdilution)

Pyrazole derivatives have been reported to possess antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 5: Antimicrobial Broth Microdilution Assay

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and a known antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial inoculum to each well. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway.

Derivatization_Workflow cluster_synthesis Synthesis cluster_bioassay Bioassays cluster_data Data Analysis start 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid esterification Esterification (Protocol 1) start->esterification amide_formation Amide Formation (Protocol 2) start->amide_formation esters Ester Derivatives esterification->esters amides Amide Derivatives amide_formation->amides pde5 PDE5 Inhibition (Protocol 3) esters->pde5 cytotoxicity Cytotoxicity (Protocol 4) esters->cytotoxicity antimicrobial Antimicrobial (Protocol 5) esters->antimicrobial amides->pde5 amides->cytotoxicity amides->antimicrobial ic50 IC50 / MIC Determination pde5->ic50 cytotoxicity->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow from synthesis to bioassay.

PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_regulation Regulation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Inhibitor Pyrazole Derivative (e.g., Sildenafil analog) Inhibitor->PDE5 inhibits

Caption: Simplified PDE5 signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory and scale-up synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, notably Sildenafil.[1] The protocols emphasize safety, scalability, and reproducibility.

Overview of Synthetic Pathway

The synthesis of this compound is a two-step process commencing from the corresponding ethyl ester. The first step involves the hydrolysis of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The subsequent and critical step is the regioselective nitration of the pyrazole ring at the 4-position using a mixture of fuming nitric acid and oleum.

Synthesis_Pathway A Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate B 1-Methyl-3-propyl- 1H-pyrazole-5-carboxylic acid A->B NaOH (aq), Heat C 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid B->C Fuming HNO3, Oleum

Caption: Overall synthetic route for this compound.

Experimental Protocols

Extreme caution is advised for all nitration reactions due to their highly exothermic nature and the corrosive and oxidizing properties of the reagents. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. A blast shield is highly recommended, especially for scale-up operations.

Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Precursor)

This protocol describes the hydrolysis of the corresponding ethyl ester.

2.1.1. Laboratory Scale Protocol (up to 20 g)

  • Materials:

    • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (e.g., 20.2 g, 0.10 mol)

    • 6 N Sodium hydroxide (NaOH) solution (50 mL, 0.30 mol)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with stirrer

    • Beaker

    • Buchner funnel and filter paper

  • Procedure:

    • Suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in 6 N aqueous NaOH solution in a round-bottom flask.

    • Heat the mixture to 80°C (353 K) and maintain for 2 hours with stirring.[2]

    • Cool the reaction mixture to room temperature and dilute with deionized water.

    • Slowly acidify the mixture with concentrated HCl to a pH of approximately 1-2, which will cause the product to precipitate.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to a constant weight. A typical yield is around 71%.[2]

2.1.2. Scale-up Considerations for Precursor Synthesis

For larger batches, the primary considerations are efficient heating and cooling, as well as safe handling of larger volumes of acidic and basic solutions. A jacketed glass reactor is recommended for better temperature control. The addition of acid for precipitation should be done slowly and with efficient cooling to manage the heat of neutralization.

Step 2: Synthesis of this compound (Target Molecule)

This nitration is a hazardous reaction and requires strict adherence to safety protocols. The reaction is highly exothermic.

2.2.1. Laboratory Scale Protocol (up to 10 g)

  • Materials:

    • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (e.g., 8.4 g, 0.05 mol)

    • Oleum (20-30% free SO₃)

    • Fuming nitric acid (≥90%)

    • Ice

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Ice-water bath

    • Large beaker for quenching

    • Buchner funnel and filter paper

  • Procedure:

    • In the three-neck flask, cool oleum to 0-5°C in an ice-water bath.

    • Slowly add the 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in portions to the cold oleum with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • Once the addition is complete and the solid has dissolved, cool the mixture back to 0-5°C.

    • Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • The reaction is highly exothermic upon quenching. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

    • Dry the product under vacuum.

2.2.2. Scale-up Protocol and Safety Considerations

Scaling up this nitration requires careful planning and specialized equipment to manage the significant heat evolution and potential for runaway reactions.

  • Workflow for Scale-up Nitration:

Scale_Up_Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Jacketed Reactor with Oleum B Cool Reactor to 0-5°C A->B C Slowly Add Precursor Acid (Maintain T < 10°C) B->C D Controlled Dropwise Addition of Fuming Nitric Acid (T < 10°C) C->D E Stir at Room Temperature (Monitor with TLC/HPLC) D->E G Slowly Transfer Reaction Mixture to Quench (Vigorous Stirring & Cooling) E->G F Prepare Ice/Water Quench in a Separate, Larger Reactor H Filter Precipitate G->H I Wash with Cold Water until Neutral H->I J Dry Under Vacuum I->J

Caption: A logical workflow for the scaled-up nitration process.

  • Key Safety and Control Measures for Scale-up:

    • Reactor Type: A jacketed glass reactor with a robust cooling system is essential for maintaining strict temperature control.

    • Rate of Addition: The addition of both the precursor acid and the fuming nitric acid must be very slow and controlled. The rate should be adjusted based on the real-time temperature monitoring of the reaction mixture.

    • Agitation: Efficient and continuous agitation is critical to ensure homogenous mixing and heat distribution, preventing the formation of local hot spots which could initiate a runaway reaction.

    • Quenching: The quenching step is extremely hazardous on a large scale. The reaction mixture should be added to the ice/water, not the other way around. The quench vessel should be significantly larger than the reaction vessel and have its own cooling and stirring system.

    • Off-gas Management: The reaction and quenching will produce acidic and NOx fumes. A scrubber system should be in place to neutralize these off-gases.

    • Emergency Preparedness: An emergency plan should be in place, including access to a quench bath for the reactor in case of a thermal runaway.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylateC₁₀H₁₆N₂O₂196.25Liquid
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidC₈H₁₂N₂O₂168.20Pale brown crystals
This compoundC₈H₁₁N₃O₄213.19Yellow to Orange Solid

Table 2: Summary of a Typical Laboratory Scale Synthesis

StepStarting Material (Precursor)Amount of PrecursorReagentsTypical Yield (%)Product Purity (by HPLC)
1. HydrolysisEthyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate20.2 g6 N NaOH~71%>95%
2. Nitration1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid8.4 gFuming HNO₃, Oleum~80%>95%

Concluding Remarks

The synthesis of this compound is a well-established process that can be successfully scaled up with careful planning and strict adherence to safety protocols. The nitration step is the most critical and hazardous part of the synthesis, requiring robust temperature control and a thorough understanding of the reaction's exothermic nature. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols for the Quantification of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), most notably Sildenafil.[1][2][3] Its chemical structure consists of a pyrazole ring substituted with methyl, nitro, propyl, and carboxylic acid groups.[4] The molecular formula of the compound is C₈H₁₁N₃O₄ and it has a molecular weight of 213.19 g/mol .[4][5] Accurate and robust analytical methods are crucial for the quantification of this compound to ensure the quality, safety, and efficacy of the final drug product.

This document provides detailed application notes and protocols based on established analytical techniques for the quantification of this compound. The primary analytical method discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique for the analysis of pharmaceutical impurities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₄[4][5]
Molecular Weight 213.19 g/mol [4][5]
CAS Number 139756-00-6[4]
Appearance Yellow to Orange Solid[6]
Melting Point >107°C[6]
IUPAC Name This compound[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the separation and quantification of this compound, particularly in the context of analyzing impurities in sildenafil synthesis.[5][6]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a representative method derived from common practices in the analysis of sildenafil and its impurities. Optimization may be required for specific sample matrices.

1. Instrumentation:

  • HPLC system with a gradient or isocratic pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

  • Chromatography data acquisition and processing software

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.05 M Potassium Dihydrogen Orthophosphate buffer or 0.2 M Ammonium Acetate buffer (pH adjusted to 7.0)
Mobile Phase B Acetonitrile
Gradient Elution A gradient program is often used for the separation of multiple impurities. A typical program might be: Time/%B: 0/0, 30/100, 35/100, 40/0, 45/0. Isocratic elution with a mixture like Acetonitrile:Buffer (70:30 v/v) can also be effective.
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 28°C)
Detection Wavelength 230 nm or 240 nm
Injection Volume 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters

For quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the analyte from other potential impurities and the main API.Peak purity analysis, no interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.To be defined based on the expected concentration of the impurity.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample HPLC HPLC System Dissolve_Standard->HPLC Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification Quality_Control_Logic Synthesis Sildenafil Synthesis API Active Pharmaceutical Ingredient (Sildenafil) Synthesis->API Impurity 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid Synthesis->Impurity QC Quality Control Analysis (HPLC) API->QC Impurity->QC Quantification Quantification of Impurity QC->Quantification Specification Impurity within Specification? Quantification->Specification Release Batch Release Specification->Release Yes Reject Batch Rejection/Reprocessing Specification->Reject No

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This versatile heterocyclic motif is a cornerstone in the development of inhibitors for various enzyme families, particularly protein kinases and cyclooxygenases, which are implicated in numerous diseases, including cancer and inflammatory disorders. High-throughput screening (HTS) of diverse pyrazole carboxylic acid libraries enables the rapid identification of hit compounds with desired biological activities, which can subsequently be optimized into lead candidates for drug development.

These application notes provide a comprehensive guide to the high-throughput screening of pyrazole carboxylic acid libraries. Detailed protocols for pertinent biochemical and cell-based assays are presented, along with representative quantitative data from screening campaigns. Furthermore, key experimental workflows and relevant signaling pathways are visualized to facilitate a deeper understanding of the screening process and the mechanism of action of potential inhibitors.

Data Presentation: Inhibitory Activities of Pyrazole Carboxylic Acid Derivatives

The following tables summarize the inhibitory activities of selected pyrazole carboxylic acid derivatives against various kinases and cancer cell lines, as determined through high-throughput screening and subsequent validation assays. This data is representative of the potency and selectivity that can be achieved with this chemical scaffold.

Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against Protein Kinases

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
PCA-1VEGFR-2Biochemical0.225Sorafenib0.187
PCA-2VEGFR-2Biochemical0.828Sorafenib0.187
PCA-3VEGFR-2Biochemical0.913Sorafenib0.187
PCA-4COX-2Biochemical0.043Celecoxib0.22
PCA-5COX-2Biochemical0.049Celecoxib0.22
PCA-6CDK1Biochemical1.52AT7518-
PCA-7CDK1Biochemical2.38AT7518-
PCA-8Akt1Biochemical0.061GSK21417950.018

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity of Pyrazole Carboxylic Acid Derivatives against Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
PCA-9MCF-7 (Breast)Cell-based2.85Doxorubicin-
PCA-10HT-29 (Colon)Cell-based2.125-FU8.77
PCA-11HepG2 (Liver)Cell-based-Doxorubicin-
PCA-12Caco (Colon)Cell-based23.34--
PCA-13MiaPaCa2 (Pancreatic)Cell-based0.247AT75180.411

IC50 values represent the concentration of a compound that is required to inhibit the growth of 50% of a population of cells in vitro.

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of pyrazole carboxylic acid libraries are provided below.

Protocol 1: ADP-Glo™ Kinase Assay for High-Throughput Screening

This protocol describes a luminescent ADP detection assay to measure the activity of kinases and their inhibition by pyrazole carboxylic acid derivatives.[1][2][3][4]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Pyrazole carboxylic acid library compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[2]

    • Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Prepare a solution of ATP at twice the final desired concentration in kinase reaction buffer.

    • Serially dilute the pyrazole carboxylic acid library compounds in DMSO.

  • Assay Plate Setup:

    • Add 2.5 µL of the compound dilutions to the assay wells. For controls, add 2.5 µL of DMSO (100% activity) and 2.5 µL of a known inhibitor (0% activity).

    • Add 2.5 µL of the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Kinase Reaction and Signal Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol outlines a competitive binding assay using fluorescence polarization to screen for inhibitors of a target kinase.[5][6][7]

Materials:

  • Target kinase

  • Fluorescently labeled tracer (e.g., a fluorescent ATP competitive ligand)

  • Pyrazole carboxylic acid library compounds in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities

Procedure:

  • Assay Setup:

    • Prepare an assay buffer containing the target kinase and the fluorescent tracer at optimized concentrations.

    • Dispense 10 µL of the kinase/tracer mixture into each well of the assay plate.

    • Add 100 nL of the pyrazole carboxylic acid library compounds (or DMSO for controls) to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The binding of the fluorescent tracer to the kinase results in a high FP signal.

    • Inhibitors that compete with the tracer for binding to the kinase will cause a decrease in the FP signal.

    • Calculate the percent inhibition for each compound based on the decrease in mP values relative to controls.

    • Determine IC50 values by plotting percent inhibition against compound concentration.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of pyrazole carboxylic acid derivatives on cancer cell lines.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole carboxylic acid library compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole carboxylic acid compounds in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by pyrazole carboxylic acid inhibitors.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Hit-to-Lead Optimization Compound_Library Pyrazole Carboxylic Acid Library Primary_Assay High-Throughput Screening Assay (e.g., ADP-Glo, FP) Compound_Library->Primary_Assay Primary_Hits Identification of Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET, AlphaLISA) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Orthogonal_Assay->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: High-throughput screening workflow for pyrazole carboxylic acid libraries.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration & Angiogenesis VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Overview of the PI3K/Akt signaling pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->COX2

Caption: The COX-2 inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazoles, particularly through the common method of condensing a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr Pyrazole Synthesis).

Issue 1: Low Reaction Yield

Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can participate in side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is advisable.[1]

  • Reaction Stoichiometry: Verify that the stoichiometry of the reactants is correct. In some instances, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]

  • Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

  • Purification Losses: The work-up and purification steps can be a significant source of product loss. Optimize your purification method, whether it be recrystallization or column chromatography, to minimize these losses.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reactant Stoichiometry purity->stoichiometry [Pure] impure Purify/Replace Reagents purity->impure [Impure] conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) stoichiometry->conditions side_reactions Investigate Side Reactions conditions->side_reactions purification Review Purification Technique side_reactions->purification end Improved Yield purification->end impure->stoichiometry

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Q: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A: The formation of a mixture of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1][4] The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[1][4]

  • pH Control: The pH of the reaction medium can significantly influence the site of the initial nucleophilic attack. Acid catalysis is common in Knorr pyrazole synthesis.[4][5]

  • Solvent Effects: The choice of solvent can impact regioselectivity. Aprotic dipolar solvents have been shown to provide better results than polar protic solvents in some cases.[6]

  • Temperature: Reaction temperature can also affect the ratio of regioisomers.

  • Protecting Groups: In some cases, the use of protecting groups can direct the reaction towards a single isomer.

Issue 3: Reaction Mixture Discoloration

Q: My reaction mixture has turned dark/tarry. What is the cause and how can I prevent it?

A: Discoloration of the reaction mixture, particularly the formation of dark, tarry substances, is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or polymerization of the starting materials or product.[1][3]

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction.[1]

  • Inert Atmosphere: Some discoloration may be due to oxidative processes.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

  • Lower Reaction Temperature: High temperatures can promote polymerization and degradation.[3] Consider lowering the reaction temperature.

  • Purification: Activated charcoal can sometimes be used during work-up to remove some colored impurities.[1] Recrystallization is also an effective method for purification.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[4][5] The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[4] A subsequent dehydration step yields the stable, aromatic pyrazole ring.[4]

General Mechanism of Knorr Pyrazole Synthesis

G Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What are some common solvents used for pyrazole synthesis?

A2: The choice of solvent can depend on the specific reactants and desired reaction conditions. Commonly used solvents include ethanol, glacial acetic acid, and in some cases, solvent-free conditions are employed, particularly with microwave-assisted synthesis.[4][8][9]

Q3: How can I purify my crude pyrazole product?

A3: Common purification techniques for pyrazoles include recrystallization and column chromatography.

  • Recrystallization: The choice of solvent is crucial and depends on the polarity of the pyrazole derivative.[7] Common single solvents include ethanol, methanol, and ethyl acetate.[7][10] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also effective.[7]

  • Column Chromatography: Silica gel is commonly used as the stationary phase.[1][4] To avoid issues with basic pyrazoles strongly adsorbing to the acidic silica, the silica gel can be deactivated with a base like triethylamine.[10]

Q4: Are there alternative methods to the Knorr synthesis for preparing pyrazoles?

A4: Yes, other methods for pyrazole synthesis exist. The Paal-Knorr synthesis is a related method for producing pyrroles, but pyrazoles are primarily synthesized from 1,3-dicarbonyls and hydrazines.[11][12] Other routes include 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated ketones or aldehydes with hydrazines.[6][13][14]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) [4]

This protocol details the synthesis of a common pyrazolone, antipyrine.

  • Reaction Setup: In a suitable reaction vessel, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[4]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[4]

  • Isolation: Cool the resulting syrup in an ice bath.[4]

  • Purification: Induce crystallization of the crude product.[4] The pure pyrazolone can be obtained through recrystallization.[4]

Protocol 2: General Procedure for Pyrazole Synthesis [4][8]

This protocol provides a general guideline that can be adapted for various substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.[8]

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution.[8] If using a hydrazine salt, an equivalent of a mild base (e.g., sodium acetate) may be added.[1] A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[8]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1][8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][8]

Experimental Workflow for Pyrazole Synthesis

G setup Reaction Setup (1,3-Dicarbonyl in Solvent) addition Reagent Addition (Hydrazine, Catalyst) setup->addition reaction Reaction (Stir/Heat, Monitor by TLC) addition->reaction workup Work-up (Cool, Filter/Evaporate) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Pyrazole purification->product

Caption: A typical experimental workflow for Knorr pyrazole synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications. These are intended as starting points and may require optimization for different substrates and scales.[4]

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield [1]

ParameterConditionEffect on YieldTroubleshooting Action
Purity of Reactants ImpureDecreasedPurify or use fresh starting materials.
Stoichiometry Sub-optimalDecreasedUse a slight excess of hydrazine (1.0-1.2 eq).
Temperature Too low/highDecreasedOptimize temperature; monitor with TLC.
Reaction Time Too short/longDecreasedDetermine optimal time by monitoring reaction progress.
pH Not optimalDecreasedAdd a catalytic amount of acid or a mild base if using a hydrazine salt.

Table 2: Comparison of Synthesis Methods for Pyrazoline Derivatives [15]

Synthesis MethodTypical YieldAdvantagesDisadvantages
Conventional Heating <70%Simple setupLonger reaction times, lower yields, potential for byproducts.
Ultrasonic Irradiation Generally higherGreen chemistry approachSpecialized equipment required.
Microwave Irradiation Often >90%Shorter reaction times, higher yields.[9]Specialized equipment required.
Ionic Liquids VariableCan act as both solvent and catalyst.Cost and recovery of ionic liquid.
Grinding Techniques VariableSolvent-free, environmentally friendly.May not be suitable for all substrates.

References

Technical Support Center: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals such as sildenafil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is a two-step process. First, the precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is synthesized. This is typically achieved through the cyclocondensation of a β-diketoester with methylhydrazine, followed by hydrolysis of the resulting ester. The second step involves the regioselective nitration of the pyrazole ring at the C4 position.

Q2: What are the common challenges in the nitration step?

A2: The primary challenges include controlling the exothermic reaction, avoiding over-nitration or side reactions, and ensuring the regioselective introduction of the nitro group at the desired C4 position. The electron-withdrawing nature of the carboxylic acid group at C5 and the activating effect of the N-methyl and C3-propyl groups influence the reaction's regioselectivity.

Q3: What is a typical yield for the nitration reaction?

A3: Under optimized conditions, a yield of approximately 79.6% has been reported for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to produce the desired product.[1]

Q4: How can I purify the final product?

A4: The final product, being a carboxylic acid, can be purified by recrystallization. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures with water. Acid-base extraction is another effective method to remove non-acidic impurities. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield in Nitration Step - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Loss of product during work-up and purification.- Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion. - Optimize temperature: The nitration of pyrazoles is highly exothermic. Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent. A gradual warm-up to room temperature may be required for reaction completion. - Use high-quality reagents: Ensure the starting pyrazole-carboxylic acid is pure and the nitrating agents (fuming nitric acid and oleum/sulfuric acid) are of appropriate concentration. - Careful work-up: Quench the reaction by slowly pouring the reaction mixture onto crushed ice to prevent product degradation from localized heating. Ensure complete precipitation of the product by adjusting the pH if necessary.
Formation of Impurities/Side Products - Over-nitration: Use of excess nitrating agent or higher reaction temperatures can lead to the formation of dinitro- or other over-nitrated products. - Formation of regioisomers: While the C4 position is generally favored, substitution at other positions on the pyrazole or even on the propyl chain might occur under harsh conditions. - Decarboxylation: The nitration reaction is highly exothermic. If the temperature rises uncontrollably, decarboxylation of the carboxylic acid can occur.- Control stoichiometry: Use a carefully measured amount of the nitrating agent (typically a slight excess). - Maintain low temperature: Perform the addition of the nitrating agent at low temperatures (0-5°C) to enhance regioselectivity and minimize side reactions. - Purification: Employ recrystallization or column chromatography to separate the desired product from impurities. For regioisomers, fractional crystallization might be effective.
Difficulty in Product Isolation/Purification - Product is an oil or does not precipitate: The product may be too soluble in the reaction mixture or work-up solvent. - Product is contaminated with residual acid: Incomplete neutralization or washing after the reaction. - Product is colored: Presence of colored impurities, often from the nitration process.- Adjust pH for precipitation: After quenching the reaction in ice water, ensure the solution is sufficiently acidic to fully protonate the carboxylic acid and induce precipitation. - Thorough washing: Wash the filtered product with cold water to remove residual mineral acids. - Decolorization: If the product is colored, a small amount of activated charcoal can be used during the recrystallization process. However, this may lead to some product loss.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This protocol involves the hydrolysis of the corresponding ethyl ester. The synthesis of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a common precursor step.[2]

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Step 2: Synthesis of this compound

This protocol is based on the nitration of the pyrazole precursor.[3]

Materials:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Fuming nitric acid (≥90%)

  • Oleum (20% SO₃) or concentrated sulfuric acid (98%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool oleum or concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the cold acid with stirring, ensuring the temperature does not exceed 10°C.

  • Once the pyrazole is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-10°C. This reaction is highly exothermic.

  • After the addition is complete, stir the reaction mixture at 0-10°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration diketoester Ethyl 2,4-dioxoheptanoate pyrazole_ester Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate diketoester->pyrazole_ester Cyclocondensation methylhydrazine Methylhydrazine methylhydrazine->pyrazole_ester hydrolysis NaOH, EtOH/H₂O, Δ pyrazole_ester->hydrolysis pyrazole_acid 1-Methyl-3-propyl- 1H-pyrazole-5-carboxylic acid hydrolysis->pyrazole_acid final_product 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid pyrazole_acid->final_product Nitration (0-10°C) nitrating_agent Fuming HNO₃ / Oleum nitrating_agent->final_product

Caption: Overall synthetic pathway.

Troubleshooting_Workflow Troubleshooting Low Yield in Nitration start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete [Yes] extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time [No] check_temp Review Temperature Control During Nitrating Agent Addition complete->check_temp extend_time->check_reaction temp_issue Temperature Excursion? check_temp->temp_issue temp_ok Temperature Maintained (0-10°C) temp_issue->temp_ok [No] optimize_cooling Improve Cooling Protocol temp_issue->optimize_cooling [Yes] check_workup Examine Work-up & Purification Procedure temp_ok->check_workup final_yield Improved Yield optimize_cooling->final_yield workup_issue Product Loss During Work-up? check_workup->workup_issue optimize_workup Optimize Precipitation pH & Use Cold Solvents for Washing workup_issue->optimize_workup [Yes] workup_issue->final_yield [No] optimize_workup->final_yield

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6).

Frequently Asked Questions (FAQs)

Q1: What are the initial purity levels I can expect for crude this compound after synthesis?

A1: The purity of the crude product can vary significantly based on the synthetic route and reaction conditions. For instance, synthesis via nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid can yield a product with a purity that may require further purification to remove unreacted starting materials, isomers, and other byproducts.[1] While a specific purity for the crude title compound is not widely reported, similar pyrazole carboxylic acid syntheses have reported crude purities that necessitate purification to achieve >98.5% HPLC purity.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for pyrazole carboxylic acids, including the title compound, are recrystallization and column chromatography. Acid-base extraction can also be employed as an effective initial purification or work-up step. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q3: What are the best solvents for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Given the compound's structure (a carboxylic acid with a nitro group), polar protic and aprotic solvents are good starting points. Experimentation with single and mixed-solvent systems is recommended. Common choices for similar pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[3] For this specific compound, its slight solubility in DMSO and methanol suggests these could be components of a recrystallization system.[4]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities, often arising from side reactions or decomposition of nitro compounds or hydrazine reagents, can sometimes be removed during recrystallization.[5] Adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs the colored impurities. However, use activated charcoal judiciously as it can also adsorb the desired product, potentially reducing the overall yield.[3]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try the following:

  • Increase the solvent volume: Adding more of the primary solvent can lower the saturation point, allowing crystallization to occur at a lower temperature.[3]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Using an insulated container can help.[3]

  • Change the solvent system: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[3]

  • Use a seed crystal: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - Using too much solvent. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.[3] - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. - Pre-heat the funnel and filter paper to prevent premature crystallization. - Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Product Purity Does Not Improve After Recrystallization - The impurity has similar solubility characteristics to the product. - The impurity is co-crystallizing with the product.- Attempt recrystallization with a different solvent system. - Consider an alternative purification method such as column chromatography. - An acid-base wash during the work-up may help remove acidic or basic impurities.
Streaking or Poor Separation on TLC During Column Chromatography - The compound is highly polar and strongly adsorbs to the silica gel. - The chosen solvent system is not optimal. - The column is overloaded.- Add a small amount of acetic acid or formic acid to the eluent to improve the peak shape of the carboxylic acid. - Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate with increasing polarity, or dichloromethane/methanol). - Ensure the amount of crude product loaded is appropriate for the column size.
Product Remains Contaminated with Starting Material - The reaction did not go to completion. - The starting material and product have very similar properties.- If using column chromatography, try a shallower gradient to improve separation. - An acid-base extraction might be effective if the starting material has a different pKa. For example, the carboxylic acid product can be extracted into a basic aqueous solution, leaving less acidic impurities in the organic layer.

Quantitative Data Summary

The following table summarizes yield and purity data from related pyrazole carboxylic acid purifications to provide a benchmark for expected outcomes.

Compound Purification Method Yield Purity (Method) Reference
5-acetyl-1H-pyrazole-3-carboxylic acidFiltration after pH adjustment and concentration98%>98.5% (HPLC)[2]
3,5-dichloro-1-methylpyrazole-4-carboxylic acidNot specified93%Not specified[6]
5-chloro-1-methylpyrazole-4-carboxylic acidNot specified86.2%Not specified[6]
1-methylpyrazole-4-carboxylic acidNot specified87.7%Not specified[6]
Ethyl 1-(4-chlorophenyl)-5-(4-chlorophenyl)-3-pyrazolecarboxylateRecrystallizationNot specifiedM.p. = 167° C[7]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate). Based on TLC analysis, a gradient elution from hexane/ethyl acetate to a more polar system like dichloromethane/methanol may be necessary. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve the elution of the carboxylic acid.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for Purification by Recrystallization.

experimental_workflow_chromatography start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Fractions are pure evaporate Remove Solvent (Rotary Evaporator) combine_pure->evaporate dry Dry Under Vacuum evaporate->dry end Pure Product dry->end

Caption: Workflow for Purification by Column Chromatography.

References

Technical Support Center: Nitration of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions during the electrophilic nitration of pyrazole rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of a pyrazole ring?

The nitration of pyrazole is an electrophilic substitution reaction that can lead to several products. The main side reactions are related to regioselectivity and the stability of the ring under nitrating conditions. Common issues include:

  • Formation of Regioisomers: The nitro group can substitute at different positions on the pyrazole ring, primarily the C4 and C3(5) positions. The ratio of these isomers depends heavily on reaction conditions.

  • N-Nitration: The initial attack can occur on a ring nitrogen atom to form an N-nitropyrazole.[1] This species is often a kinetic product that can be isolated or can rearrange to a more thermodynamically stable C-nitropyrazole under thermal or acidic conditions.[1][2]

  • Over-nitration: Introduction of more than one nitro group can occur, leading to di- or tri-nitrated pyrazoles, especially if the ring is activated or the reaction conditions are too harsh.[1]

  • Ring Degradation: Strong acidic and high-temperature conditions can lead to the decomposition of the pyrazole ring, significantly lowering the yield of the desired product.[3]

Q2: Why am I getting a mixture of 3-nitropyrazole and 4-nitropyrazole isomers?

The formation of a mixture of C-nitro isomers is a common challenge. The pyrazole ring is susceptible to electrophilic attack at multiple positions. While the C4-position is often favored, the C3(5)-position can also be nitrated. The main pathway to 3(5)-nitropyrazole involves the initial formation of N-nitropyrazole, which then undergoes an uncatalyzed thermal or acid-catalyzed rearrangement.[1][2] The choice of nitrating agent and reaction conditions, such as temperature and solvent, dictates the final ratio of these isomers.

Q3: What is the difference between C-nitration and N-nitration pathways?

C-nitration involves the direct substitution of a hydrogen atom on a carbon of the pyrazole ring (C3, C4, or C5) with a nitro group (–NO₂). N-nitration involves the addition of a nitro group to one of the ring's nitrogen atoms. N-nitration is often a faster, kinetically favored process, but the resulting N-nitropyrazole can be unstable.[4] It can serve as a key intermediate that rearranges to form the C3(5)-nitro isomer.[1] Controlling the reaction to favor direct C-nitration or promote the N-nitro rearrangement is key to achieving the desired product.

Q4: How do substituents on the pyrazole ring affect the reaction outcome?

Substituents play a critical role in directing the position of nitration and modulating the ring's reactivity.

  • On the Pyrazole Ring: Electron-donating groups (e.g., alkyls) can activate the ring, making it more susceptible to nitration but also increasing the risk of over-nitration.[5] Electron-withdrawing groups (e.g., carboxyl, nitro) deactivate the ring, requiring harsher conditions which may increase degradation.[4]

  • On a Ring Nitrogen (N1-substituents): For N-substituted pyrazoles, the nature of the substituent and the reaction acidity determine the site of nitration. In strongly acidic media (like HNO₃/H₂SO₄), the pyrazole ring can be protonated and therefore deactivated. In such cases, nitration may occur preferentially on an N-aryl substituent (e.g., at the para-position of an N-phenyl group).[6][7] Using milder conditions, such as acetyl nitrate, can favor nitration at the C4 position of the pyrazole ring.[6]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Nitropyrazole
Possible CauseRecommended Solution
Degradation under harsh conditions. The use of high temperatures (e.g., 90°C) with mixed nitric and sulfuric acids can lead to low yields (e.g., 56%).[3] To mitigate this, consider a one-pot, two-step method where pyrazole is first dissolved in concentrated sulfuric acid to form pyrazole sulfate at room temperature. Subsequently, a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid is added dropwise at low temperatures (0-10°C), followed by a controlled increase in temperature to around 50°C. This optimized process can significantly improve yields to ~85%.[1][3]
Suboptimal nitrating agent. The classic HNO₃/H₂SO₄ mixture can be too aggressive. Consider alternative nitrating agents like fuming HNO₃ in tetrahydrofuran with a solid catalyst, although this may involve more complex starting materials like 4-iodopyrazole.[1] For some substrates, N-nitropyrazole reagents can act as a controllable source of the nitronium ion under milder conditions.[5][8]
Inefficient workup. The workup procedure is critical for isolating the product. After quenching the reaction in ice water, ensure the pH is carefully adjusted. One reported method involves pouring the reaction mixture onto ice, basifying with concentrated ammonia to pH >9, then re-acidifying with HCl to pH=3 to precipitate the 4-nitropyrazole product, which can then be collected and recrystallized.[9]
Problem 2: Poor Regioselectivity (Undesired Isomer Mixture)
Possible CauseRecommended Solution
Conditions favor multiple pathways. The reaction conditions directly influence the product distribution. Direct nitration with mixed fuming acids strongly favors the formation of 4-nitropyrazole.[1][3] To obtain 3(5)-nitropyrazole, a two-step approach is typically used: N-nitration with a reagent like HNO₃/Ac₂O, followed by a controlled thermal rearrangement to yield the 3(5)-nitro isomer.[1]
Protonation deactivates the pyrazole ring. When nitrating an N-phenylpyrazole with mixed acids, the pyrazole ring can become protonated and deactivated, leading to preferential nitration on the phenyl ring.[6][7] To achieve selective C4-nitration on the pyrazole ring in this system, switch to a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride).[6][10]
Data Summary: Influence of Nitrating Agent on Product Outcome
Nitrating AgentTypical ConditionsMajor Product(s)Key Considerations & Applications
HNO₃ / H₂SO₄ 55-90°C4-NitropyrazoleStandard method; higher temperatures can lower yields due to degradation.[3][9]
Fuming HNO₃ / Fuming H₂SO₄ 0°C → 50°C4-NitropyrazoleAn optimized, higher-yield (up to 85%) method for synthesizing 4-nitropyrazole.[1][3]
HNO₃ / Ac₂O VariesN-Nitropyrazole (kinetic product)This intermediate can be isolated or rearranged (thermally or with acid) to yield 3(5)-nitropyrazole.[1]
Acetyl Nitrate (HNO₃ in Ac₂O) 0°C4-NitropyrazoleA milder agent that can selectively nitrate the C4-position of N-phenylpyrazole without nitrating the phenyl ring.[6][10]

Experimental Protocols

Key Experiment: Optimized Synthesis of 4-Nitropyrazole

This protocol is based on an improved one-pot, two-step method that minimizes degradation and increases yield.[1][3]

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, 11 mL, ~0.21 mol)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% oleum)

  • Ice

  • Four-necked flask, stirrer, thermometer, dropping funnel

Procedure:

Step 1: Preparation of Pyrazole Sulfate

  • To a 100 mL four-necked flask, add concentrated sulfuric acid (11 mL).

  • While stirring at room temperature, slowly add pyrazole (6.8 g).

  • Continue stirring for 30 minutes at room temperature to ensure the complete formation of pyrazole sulfate.[3]

Step 2: Nitration

  • In a separate flask, prepare the nitrosulfuric acid mixture by slowly adding fuming nitric acid (6.3 mL, 0.15 mol) to fuming sulfuric acid (19.3 mL, 0.30 mol) in an ice-water bath, maintaining the temperature between 0-10°C.[3]

  • Cool the flask containing the pyrazole sulfate solution using an ice-water bath.

  • Slowly add the prepared nitrosulfuric acid mixture dropwise to the pyrazole sulfate solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm. Raise the temperature to 50°C and hold for 1.5 hours.[3]

Step 3: Workup and Purification

  • Carefully pour the cooled reaction mixture into 200 mL of ice water. A large amount of white solid should precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with ice water to remove residual acid.

  • Dry the product under vacuum. Recrystallization from an ethyl ether/hexane mixture can be performed for further purification. The expected yield is approximately 85%.[3]

Visualizations

Logical & Reaction Pathway Diagrams

NitrationPathways start Pyrazole nitration Electrophilic Nitration start->nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) p4 4-Nitropyrazole (Thermodynamic Product) nitration->p4 Direct C-Nitration (Favored) pn N-Nitropyrazole (Kinetic Product) nitration->pn N-Nitration degradation Degradation Products nitration->degradation Harsh Conditions p3 3(5)-Nitropyrazole pn->p3 Rearrangement (Heat or Acid) TroubleshootingFlowchart start Unsatisfactory Nitration Result prob1 Problem: Low Yield start->prob1 prob2 Problem: Isomer Mixture start->prob2 prob3 Problem: Over-Nitration start->prob3 cause1a Cause: Ring Degradation prob1->cause1a cause1b Cause: Inefficient Reaction prob1->cause1b cause2 Cause: Conditions Favor Multiple Pathways prob2->cause2 cause3 Cause: Conditions Too Forcing prob3->cause3 sol1a Action: Use Milder Conditions (Lower Temp, Optimized Reagents) cause1a->sol1a cause1b->sol1a sol2 Action: Tailor Conditions for Desired Isomer (see Table) cause2->sol2 sol3 Action: Use Stoichiometric Nitrating Agent, Add Slowly cause3->sol3 RegioselectivityFactors reagent Nitrating Agent (e.g., Mixed Acid vs. AcNO₃) species Reacting Pyrazole Species reagent->species conditions Reaction Conditions (Acidity, Temperature) conditions->species substituent N1-Substituent (e.g., -H vs. -Phenyl) substituent->species outcome Major Nitration Product species->outcome Determines Site of Attack sub_neutral Neutral Pyrazole sub_protonated Protonated Pyrazole (Conjugate Acid) sub_c4 C4-Nitration sub_phenyl Phenyl-Nitration

References

Troubleshooting low yield in 1,3-dipolar cycloaddition for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the 1,3-dipolar cycloaddition reaction for the synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles synthesized via 1,3-dipolar cycloaddition.

FAQ 1: My 1,3-dipolar cycloaddition is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis via 1,3-dipolar cycloaddition can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. The primary reasons often relate to the stability of the 1,3-dipole, the reactivity of the dipolarophile (alkyne), and the efficiency of the cycloaddition itself.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the purity of your 1,3-dipole precursor (e.g., hydrazone, diazo compound) and the alkyne. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time.

  • Verify In Situ Generation of the 1,3-Dipole: Many 1,3-dipoles, such as nitrile imines, are generated in situ from precursors like hydrazonoyl halides.[2][3] Inefficient generation of the dipole is a common reason for low yields. Ensure the base used for the dehydrohalogenation is appropriate and added under optimal conditions.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[4][5] Screening different solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile), is recommended. In some cases, aqueous micellar conditions have been shown to improve yields.[6][7]

    • Temperature: While many cycloadditions proceed at room temperature, some may require heating to overcome the activation energy barrier.[8] Conversely, for highly reactive species, lower temperatures might be necessary to prevent side reactions.

    • Catalyst: While many 1,3-dipolar cycloadditions are catalyst-free, some systems benefit from the use of a catalyst, such as copper or rhodium, which can enhance both yield and regioselectivity.[9] For cycloadditions involving electron-poor diazocarbonyl compounds, Lewis acid catalysis may be required.[5]

  • Consider the Electronic Nature of Substituents: The electronic properties of the substituents on both the 1,3-dipole and the alkyne can influence the reaction rate. Electron-withdrawing groups on the alkyne generally accelerate the reaction with nucleophilic 1,3-dipoles.

FAQ 2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

The formation of regioisomeric mixtures is a common challenge in 1,3-dipolar cycloadditions, particularly with unsymmetrical alkynes.[10] The regioselectivity is governed by both electronic and steric factors of the reactants.

Troubleshooting Steps:

  • Analyze Frontier Molecular Orbitals (FMO): The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa).[11] Computational modeling can aid in predicting the favored regioisomer.

  • Modify Substituents: Altering the electronic or steric nature of the substituents on either the dipole or the alkyne can favor the formation of one regioisomer over the other.

  • Employ a Catalyst: Certain catalysts can direct the cycloaddition to favor a specific regioisomer. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are known for their high regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles, a principle that can be extended to pyrazole synthesis with appropriate precursors.[10]

  • Change the Solvent: Solvent polarity can influence the transition state energies of the different regioisomeric pathways, thereby affecting the product ratio.[11][12]

  • Utilize Directed Cycloaddition: In some cases, a directing group on one of the reactants can pre-organize the transition state to favor a single regioisomer.

FAQ 3: My reaction seems to stall and does not go to completion. What can I do?

Incomplete conversion can be due to several factors, including reagent decomposition, insufficient reaction time, or an equilibrium that disfavors the product.

Troubleshooting Steps:

  • Monitor the Reaction Over Time: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of the reaction. This will help determine if the reaction is slow or has stopped completely.

  • Increase Reagent Equivalents: If one of the starting materials is prone to decomposition under the reaction conditions, using a slight excess (e.g., 1.1-1.2 equivalents) may help drive the reaction to completion.

  • Extend Reaction Time or Increase Temperature: Some cycloadditions are inherently slow and may require longer reaction times or higher temperatures. However, be mindful of potential side reactions or product decomposition at elevated temperatures.

  • Check for Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction. Ensure all reagents and solvents are of high purity.

FAQ 4: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?

Purification of pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, regioisomers, or other side products.

Troubleshooting Steps:

  • Flash Column Chromatography: This is the most common method for purifying pyrazole derivatives.[2] A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.[1] Experiment with different solvents or solvent mixtures to find suitable conditions.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral organic impurities, and then neutralizing to recover the pyrazole.[13][14]

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield.

ParameterCondition AYield (A)Condition BYield (B)Reference
Solvent PyridineHighTolueneLow[4]
Base t-BuOKHighK2CO3Low[4]
Catalyst Zn(OTf)2GoodNoneLower[6]
Temperature HeatingHighRoom TempLow[8]

Table 2: Common 1,3-Dipoles and Dipolarophiles for Pyrazole Synthesis.

1,3-DipolePrecursorDipolarophileResulting Heterocycle
Nitrile ImineHydrazonoyl HalideAlkynePyrazole
DiazoalkaneDiazo CompoundAlkynePyrazole
SydnoneN-Nitrosoamino acidAlkynePyrazole

Experimental Protocols

General Protocol for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[4]

  • To a solution of the N-alkylated tosylhydrazone (0.5 mmol) and the terminal alkyne (0.75 mmol) in pyridine (2 mL) is added t-BuOK (1.5 mmol) and 18-crown-6 (0.1 mmol).

  • The reaction mixture is stirred at the specified temperature (e.g., 80 °C) and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired pyrazole.

General Experimental Procedure for the 1,3-Dipolar Cycloaddition of Nitrile Imines with an Alkyne Synthon.[2]

  • A solution of an α-bromocinnamaldehyde derivative (3 mmol) and a hydrazonyl chloride (3 mmol) in dry chloroform or dichloromethane (10 mL) is treated with triethylamine (3.3 mmol).

  • The reaction mixture is stirred at room temperature until the disappearance of the starting materials, as monitored by TLC (typically 7-10 hours).

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography over silica gel using a hexanes-ethyl acetate gradient as the eluent to provide the pure pyrazole.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed purity Assess Starting Material Purity start->purity purity->start Impure conditions Optimize Reaction Conditions purity->conditions Pure conditions->start Suboptimal dipole Verify In Situ Dipole Generation conditions->dipole Optimized dipole->start Inefficient isolation Review Product Isolation/Purification dipole->isolation Efficient isolation->start Losses success Improved Yield isolation->success Efficient

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Experimental_Workflow reagents Combine 1,3-Dipole Precursor and Alkyne in Solvent reaction Add Base/Catalyst and Apply Heat (if necessary) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for 1,3-dipolar cycloaddition.

References

Overcoming positional disorder in the crystal structure of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the crystal structure determination of pyrazole derivatives, with a specific focus on managing positional disorder.

Frequently Asked Questions (FAQs)

Q1: What is positional disorder in the context of pyrazole derivative crystal structures?

A1: Positional disorder occurs when a molecule or a part of it occupies more than one position in the crystal lattice.[1][2] In the case of pyrazole derivatives, this can manifest in several ways, including the co-crystallization of different rotamers or conformers.[3] The resulting electron density map is an average of these different orientations, which can complicate structure solution and refinement.[2][4]

Q2: What are the common indicators of positional disorder in my diffraction data?

A2: Several signs may suggest the presence of disorder in your crystal structure:

  • Large residual electron density peaks: Unusually large peaks in the difference Fourier map that cannot be assigned to any atom in the current model.[5]

  • Elongated or unusually shaped thermal ellipsoids: Anisotropic displacement parameters (ADPs) that are stretched out (prolate or oblate) can indicate that an atom's position is smeared out over multiple sites.[5]

  • Unreasonable bond lengths and angles: After initial refinement, if the molecular geometry is distorted, it might be an indication of an unresolved disorder.

  • High R-factors: A persistently high R-factor after refinement can suggest an inadequate model, which may be due to unaddressed disorder.

Q3: Can tautomerism in pyrazoles lead to crystallographic disorder?

A3: Yes, the annular prototropic tautomerism inherent to N-unsubstituted pyrazoles is a common source of disorder.[6] This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[6] If both tautomers are present in the crystal, it can lead to a disordered model where the proton and even adjacent atoms occupy multiple positions.[7]

Q4: What is whole-molecule disorder and how does it affect pyrazole derivatives?

A4: Whole-molecule disorder occurs when the entire molecule can be found in more than one orientation within the crystal lattice.[1][2] This is often observed for co-crystallized solvent molecules but can also affect the primary molecule, especially if it is located near a symmetry element.[2][8] For pyrazole derivatives, this can be triggered by the disorder of substituents, leading to multiple possible orientations of the entire molecule to accommodate these different substituent positions.[8]

Troubleshooting Guides

Problem 1: I observe large, non-atom peaks in the difference electron density map.

  • Possible Cause: This is a strong indication of positional disorder where a part of your molecule occupies an alternative position that has not been modeled.[5]

  • Troubleshooting Steps:

    • Identify the Disordered Region: Carefully examine the region around the large difference peaks and the atoms with large or distorted thermal ellipsoids.

    • Model the Disorder: Attempt to model a second orientation of the disordered fragment. In refinement software like SHELXL, this is often done using PART instructions.[4]

    • Refine Occupancies: The occupancies of the two (or more) disordered components should be refined. These occupancies must sum to 1.

    • Apply Restraints and Constraints: To maintain reasonable molecular geometry, apply restraints (e.g., SADI, DFIX, FLAT in SHELXL) to the disordered components.[5]

    • Check for Improvement: A successful disorder model should lead to a significant reduction in the R-factor and a cleaner difference electron density map.

Problem 2: The thermal ellipsoids (ADPs) for a part of my pyrazole derivative are very large and elongated.

  • Possible Cause: This suggests that the atom's position is not well-defined and may be spread between two or more sites.[5] This could be due to static disorder (different conformations in different unit cells) or dynamic disorder (movement of the group within the crystal).[2]

  • Troubleshooting Steps:

    • Analyze the Ellipsoid Shape: The direction of elongation can suggest the direction of the disorder.

    • Attempt a Split-Atom Model: Model the atom in two or more positions along the direction of the elongated ellipsoid.

    • Refine Anisotropically: Ensure that the atoms are refined anisotropically to allow for the ellipsoids to model the thermal motion or disorder accurately.

    • Use Geometric Restraints: Apply restraints to maintain sensible bond lengths and angles for the split atoms.

    • Consider Lowering Data Collection Temperature: If the issue is dynamic disorder, collecting data at a lower temperature can sometimes "freeze out" the motion and result in an ordered structure.[9]

Problem 3: My refinement model is unstable and gives non-physical bond lengths and angles for the pyrazole ring.

  • Possible Cause: This can happen when trying to model a complex disorder without sufficient restraints, or if the disorder is misinterpreted. Tautomeric disorder in the pyrazole ring can be particularly challenging.

  • Troubleshooting Steps:

    • Simplify the Model: Start with a simpler, ordered model and refine it as well as possible.

    • Introduce Disorder Gradually: Introduce the disordered components one at a time.

    • Use Rigid Body Restraints: For well-defined groups like phenyl rings attached to the pyrazole, consider using rigid body restraints (e.g., AFIX 66 in SHELXL for a phenyl ring).[1]

    • Check for Twinning: What appears to be a complex disorder might sometimes be a result of crystal twinning. Programs like PLATON can help in identifying twinning.

    • Consider a Lower Symmetry Space Group: In some cases, the apparent disorder is a consequence of choosing a space group with higher symmetry than the actual structure possesses.[7] Re-solving the structure in a lower symmetry space group might resolve the issue.[7]

Experimental Protocols

Protocol 1: Crystallization of Pyrazole Derivatives

This protocol provides a general guideline for obtaining single crystals suitable for X-ray diffraction.

  • Purification: The starting material must be of high purity. Purify the pyrazole derivative using techniques like column chromatography, recrystallization, or sublimation.

  • Solvent Selection:

    • Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to create a nearly saturated solution. Loosely cover the vial and allow the solvent to evaporate slowly over several days.[9]

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed container with a small amount of a "poor" solvent (one in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

    • Cooling: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on filter paper.

Protocol 2: X-ray Data Collection and Structure Refinement

This protocol outlines the general steps for determining the crystal structure of a pyrazole derivative.

  • Crystal Mounting: Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.[10]

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[9]

    • Collect the diffraction data using an appropriate radiation source (e.g., Mo Kα).[9][10]

  • Data Reduction: Process the raw diffraction data to obtain a list of unique reflections with their intensities and standard uncertainties.[9]

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.[9] Software like SHELXT is commonly used for this step.[7]

  • Structure Refinement:

    • Refine the initial model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).[7][9]

    • This process optimizes the atomic coordinates, displacement parameters, and site occupancy factors.[9]

    • If disorder is present, model it as described in the troubleshooting section, using appropriate restraints and constraints.

  • Structure Validation: Use software like PLATON to check for missed symmetry, twinning, and other potential issues. Validate the final structure using tools like CheckCIF.

Quantitative Data

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

CompoundFormulaCrystal SystemSpace GroupDisorder NotedReference
3-methyl-5-trimethylsilyl-1H-pyrazoleC₇H₁₄N₂SiTetragonalI4₁/aNot specified[9]
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmme / P2₁abYes (molecular and tautomeric)[7]
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazoleC₃₀H₂₄N₄MonoclinicP2₁/nNot specified[10]
[Fe(L^Me)₂][ClO₄]₂-Monoclinic-Yes (whole-molecule)[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement disorder_check Check for Disorder structure_refinement->disorder_check model_disorder Model Disorder disorder_check->model_disorder Yes structure_validation Structure Validation & Analysis disorder_check->structure_validation No model_disorder->structure_refinement

Caption: Experimental workflow for crystal structure analysis of pyrazole derivatives.

Caption: Decision-making workflow for troubleshooting positional disorder.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the regioselective synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In pyrazole synthesis, this challenge is prominent when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two distinct regioisomeric pyrazoles.[1][2] Controlling this selectivity is critical because different regioisomers can exhibit vastly different biological activities, and isolating the desired active isomer from a mixture can be difficult and costly.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is dictated by a delicate balance of several factors related to the reactants and reaction conditions:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, favoring the nucleophilic attack of the hydrazine at the less sterically hindered carbonyl group.[1][3]

  • Electronic Effects: The electronic properties of substituents play a crucial role. Electron-withdrawing groups on the dicarbonyl compound can render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][3] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also a key factor.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical determinant.[1][3] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its nitrogen atoms and can change the initial site of attack.[2][3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom.[3]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Notably, polar, hydrogen-bond-donating fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other, often reversing the selectivity observed in traditional solvents like ethanol.[2][3][4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[3]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or α,β-acetylenic ketones, can be used to direct the initial nucleophilic attack to a specific position.[5][6]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (e.g., a diazo compound or nitrile imine) with a dipolarophile (e.g., an alkyne or alkene).[5][7] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[5][7][8][9]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[5][10]

  • Multicomponent Reactions: Various multicomponent reactions have been developed that combine three or more reactants in a single step to form highly substituted pyrazoles with high regioselectivity.[5][7][11][12]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Solution:

    • Change the Solvent: This is often the most effective solution. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity, sometimes inverting the major product.[4]

    • Adjust the pH: If using a neutral or basic medium, try adding a catalytic amount of acid (e.g., HCl, acetic acid).[7] Conversely, if the reaction is acidic, switching to neutral or basic conditions may alter the outcome. The dehydration step of the intermediate is often accelerated in an acid medium.[7]

    • Modify the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the isomeric ratio.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

  • Solution:

    • Employ Fluorinated Solvents: As mentioned above, solvents like TFE and HFIP are known to reverse or significantly enhance regioselectivity.[4] For example, reactions that yield the 5-fluoroalkyl pyrazole as the major product in ethanol can be shifted to produce the desired 5-aryl isomer with high selectivity in HFIP.[4]

    • Use an Alternative Synthetic Route: If modifying the Knorr synthesis is unsuccessful, consider a different approach. A 1,3-dipolar cycloaddition using a diazo compound and an alkyne surrogate can provide complementary and often excellent regioselectivity.[5][13][14]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution:

    • Chromatographic Separation: This is the most common method for separating isomers.

      • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two spots.[5] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity by adding ethyl acetate, dichloromethane, or ether.

      • Column Chromatography: Once an effective solvent system is identified, perform flash column chromatography on silica gel to separate the isomers on a preparative scale.[5]

    • Crystallization: If the isomers have different solubilities, fractional crystallization may be a viable separation technique. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Substituted Hydrazines.

1,3-Diketone (R¹)Hydrazine (R²)SolventIsomer Ratio (A:B)aYield (%)Reference
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol55:4577[4]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineTFE98:280[4]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineHFIP>99:185[4]
1-phenyl-1,3-butanedioneMethylhydrazineEthanol60:4075BenchChem
1-phenyl-1,3-butanedioneMethylhydrazineTFE90:1082BenchChem
1-phenyl-1,3-butanedioneMethylhydrazineHFIP95:588BenchChem
1-(4-methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol70:3078BenchChem
1-(4-methoxyphenyl)-1,3-butanedionePhenylhydrazineHFIP97:386BenchChem

a Isomer A refers to the pyrazole where the N-substituted nitrogen (NR²) is adjacent to the R¹-substituted carbonyl of the diketone.

Visualizations

Knorr_Synthesis Knorr Pyrazole Synthesis Pathway R1_CO Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at C1 R2_NHNH2 Substituted Hydrazine Intermediate_A Intermediate A Attack_C1->Intermediate_A Pathway 1 (e.g., less hindered) Attack_C3 Attack at C3 Intermediate_B Intermediate B Attack_C3->Intermediate_B Pathway 2 (e.g., more hindered) Regioisomer_A Regioisomer A Regioisomer_B Regioisomer B Intermediate_A->Regioisomer_A Cyclization & Dehydration Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity start Start: Knorr Synthesis Performed check_ratio Analyze Product Mixture. Is Regioisomeric Ratio Acceptable (>95:5)? start->check_ratio success Success: Proceed with Synthesis check_ratio->success Yes modify Modify Reaction Conditions check_ratio->modify No change_solvent Change Solvent to TFE or HFIP modify->change_solvent adjust_ph Adjust Reaction pH (Acidic vs. Basic) modify->adjust_ph change_temp Modify Temperature modify->change_temp re_analyze Re-run Reaction & Analyze change_solvent->re_analyze adjust_ph->re_analyze change_temp->re_analyze re_analyze->check_ratio alternative Consider Alternative Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) re_analyze->alternative If still poor

Caption: Decision workflow for optimizing pyrazole synthesis.

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis Using Fluorinated Alcohol for Enhanced Regioselectivity

This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[3][4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[4]

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by dissolving the residue in ethyl acetate. Wash the organic layer with water and then with brine.[4][5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4][5]

    • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3][5]

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

    • 10 mL microwave reaction vessel

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[3]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • If necessary, recrystallize or purify the product by column chromatography.

References

Stability issues of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The pyrazole ring itself is relatively stable, but the nitro and carboxylic acid functional groups can be susceptible to degradation under certain conditions.[1]

Q2: My solution of the compound is developing a yellow or brownish tint over time. What could be the cause?

A2: A color change in the solution often indicates degradation of the compound. This can be due to several factors, including:

  • Photodegradation: Exposure to UV or even ambient light can cause the breakdown of nitroaromatic compounds.[1] It is recommended to store solutions in amber vials or protect them from light.

  • pH-mediated hydrolysis: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the carboxylic acid group or other susceptible bonds.[2][3]

  • Oxidation: Although the pyrazole ring is somewhat resistant, the presence of dissolved oxygen or other oxidizing agents could lead to degradation products.[1]

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To ensure maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by using amber vials or wrapping containers in aluminum foil.[1]

  • pH: Prepare stock solutions in a buffer with a pH close to neutral (pH 6-7.5), unless experimental conditions require otherwise. The compound's stability is expected to decrease at more acidic or alkaline pH.[2]

  • Solvent: Use a high-purity, degassed solvent to minimize oxidative degradation.

Q4: How can I determine the degradation products of my compound?

A4: A forced degradation study, also known as stress testing, is the most effective method to identify potential degradation products and pathways.[1] This involves subjecting the compound to harsh conditions (e.g., high heat, extreme pH, UV light, oxidation) and analyzing the resulting mixture using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution (confirmed by HPLC) 1. Hydrolysis: The solution pH may be too acidic or basic.[2][3]2. Photodegradation: The solution was exposed to light.[1]3. Thermal Degradation: The solution was stored at an inappropriate temperature.[5][6]1. Prepare solutions in a neutral buffer (pH 6-7.5).2. Store solutions in amber vials or protect from light.3. Store stock solutions at ≤ -20°C.
Precipitation of the compound from solution 1. Low Solubility: The concentration of the compound exceeds its solubility in the chosen solvent.2. pH-dependent Solubility: The pH of the solution may have shifted, affecting the ionization and solubility of the carboxylic acid group.1. Determine the solubility of the compound in your solvent system before preparing high-concentration solutions.2. Ensure the pH of the solution is maintained with an appropriate buffer system.
Inconsistent results in biological assays 1. Compound Degradation: The compound may be degrading in the assay medium over the course of the experiment.2. Interaction with Media Components: The compound may be reacting with components of the cell culture media or assay buffer.1. Assess the stability of the compound in the assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).2. Prepare fresh solutions of the compound immediately before each experiment.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound based on general principles for similar compounds. This data is for illustrative purposes.

Table 1: Effect of pH on Stability at 25°C

pH of Solution% Remaining after 24 hours% Remaining after 72 hours
3.092.5%80.1%
5.098.2%95.6%
7.499.5%98.9%
9.094.1%85.3%

Table 2: Effect of Temperature on Stability at pH 7.4

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C>99.9%99.8%
25°C99.5%98.9%
40°C96.8%91.2%

Table 3: Effect of Light on Stability at 25°C and pH 7.4

Condition% Remaining after 8 hours
Protected from Light99.8%
Exposed to Ambient Light97.2%
Exposed to UV Light (254 nm)85.4%

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for monitoring the stability of the compound.[4][7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 206 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration (e.g., 50-80 µg/mL) with the desired buffer or solvent for the stability study.[7]

  • Store aliquots of the solution under the desired stress conditions (e.g., different pH, temperature, light exposure).

  • At specified time points, withdraw a sample, and if necessary, dilute it to the appropriate concentration for HPLC analysis.

  • Analyze the sample by HPLC and quantify the peak area of the parent compound.

  • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting prep_stock Prepare Stock Solution prep_samples Prepare Samples in Test Conditions (pH, Temp) prep_stock->prep_samples stress_storage Store Under Varied Conditions (Light, Temp, pH) prep_samples->stress_storage sampling Sample at Time Points (T=0, 24h, 48h, etc.) stress_storage->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc data Quantify Parent Compound and Degradants hplc->data report Determine Degradation Rate and Pathway data->report

Caption: Workflow for assessing the stability of a compound in solution.

Diagram 2: Potential Degradation Pathways

G cluster_pathways Degradation Pathways parent 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid reduction Nitro Reduction Product (Amino-pyrazole) parent->reduction Reducing Agents (e.g., cellular thiols) decarboxylation Decarboxylation Product parent->decarboxylation Heat / UV Light hydrolysis Ring Cleavage Products parent->hydrolysis Strong Acid / Base

Caption: Plausible degradation pathways for the target compound.

References

Methods for reducing impurities in sildenafil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sildenafil. Our goal is to help you identify, control, and reduce impurities to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in sildenafil synthesis?

A1: During the synthesis of sildenafil, several process-related impurities can form. These are often detected by HPLC in the final crude product. The most commonly reported impurities include:

  • Desmethyl Sildenafil: An analog of sildenafil where the N-methyl group on the piperazine ring is absent.

  • Sildenafil N-Oxide: Formed by the oxidation of the nitrogen atom in the N-methyl piperazine moiety.[1]

  • Sulfonic Acid Impurity: Results from the hydrolysis of the sulfonyl chloride intermediate.[1]

  • Sildenafil Dimer: A dimeric impurity formed during the synthesis process.[1]

  • Chloro Impurity-A: A chlorinated intermediate that may remain if the reaction is incomplete.[2]

  • Methyl Ester Impurity-B: Can be formed if methanol is present during certain reaction steps.[2]

  • Desethyl Impurity-D: Results from the loss of the ethyl group from the ethoxy moiety.[2]

Q2: What are the typical acceptable levels for impurities in a final sildenafil drug substance?

A2: According to the International Conference on Harmonization (ICH) guidelines, the acceptable level for known and unknown impurities in a final drug substance is generally less than 0.15% and 0.10%, respectively.[2] It is crucial to identify and characterize any impurity present at a level of ≥ 0.10%.[2]

Q3: What analytical techniques are most suitable for identifying and quantifying sildenafil impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of sildenafil and its related impurities.[2][3][4] Reversed-phase HPLC with a C18 column and UV detection is a common setup.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for the identification and structural elucidation of unknown impurities.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during sildenafil synthesis, focusing on impurity reduction.

Problem 1: High levels of Sildenafil N-Oxide detected in the final product.

  • Possible Cause: Oxidation of the N-methyl piperazine ring of sildenafil. This can be caused by the presence of oxidizing agents or exposure to air under drastic conditions.[2]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the final steps of the synthesis, particularly after the introduction of the N-methyl piperazine moiety, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Solvent Purity: Ensure that all solvents used are free of peroxides, which can act as oxidizing agents.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up, as higher temperatures can accelerate oxidation.

    • Antioxidant Addition: In some cases, the addition of a small amount of a suitable antioxidant may be considered, but this would require thorough validation to ensure it does not introduce other impurities.

Problem 2: Presence of unreacted chloro-sulfonyl intermediate (Chloro Impurity-A) in the crude product.

  • Possible Cause: Incomplete reaction of the sulfonyl chloride intermediate with N-methyl piperazine.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure that the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature to ensure complete conversion. Monitor the reaction progress by HPLC.

    • Stoichiometry of Reactants: Use an appropriate molar ratio of N-methyl piperazine to the sulfonyl chloride intermediate. A slight excess of the amine may be necessary to drive the reaction to completion.

    • Mixing: Ensure efficient mixing of the reactants, especially in scaled-up reactions, to maintain homogeneity and promote the reaction.

Problem 3: Formation of Sulfonic Acid Impurity.

  • Possible Cause: Hydrolysis of the reactive sulfonyl chloride intermediate. This can occur if water is present in the reaction mixture.[1]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and reagents for the chlorosulfonation step and the subsequent reaction with N-methyl piperazine.

    • Control of Quenching: During the work-up of the chlorosulfonation reaction, carefully control the quenching process to minimize the hydrolysis of the desired sulfonyl chloride.

    • Purification: The sulfonic acid impurity is generally more polar than sildenafil and can often be removed by recrystallization or chromatography. A water slurry of the crude product can also help in removing this impurity.[2]

Problem 4: Higher than expected levels of Desmethyl Sildenafil.

  • Possible Cause: Presence of piperazine as an impurity in the N-methyl piperazine starting material.

  • Troubleshooting Steps:

    • Starting Material Purity: Use high-purity N-methyl piperazine. It is advisable to test the purity of the starting material before use.

    • Purification of Sildenafil: Desmethyl sildenafil can be separated from sildenafil by chromatographic methods due to differences in their polarity and basicity.

Data Presentation

The following tables summarize quantitative data related to sildenafil synthesis and impurity control.

Table 1: Common Process-Related Impurities in Sildenafil Synthesis

Impurity NameTypical HPLC Retention Time (min)Molecular Weight ( g/mol )Potential Origin
Acid Impurity-C (Sulfonic Acid)2.889428.46Hydrolysis of sulfonyl chloride intermediate[2]
Desethyl Impurity-D4.752446.52Degradation under drastic conditions[2]
N-Oxide Impurity-E6.578490.57Oxidation of N-methyl piperazine moiety[2]
Desmethyl Impurity-G9.735460.55Impurity in N-methyl piperazine starting material[2]
Methyl Ester Impurity-B23.930488.59Reaction with methanol[2]
Dimer Impurity-F29.511895.06Side reaction during synthesis[2]
Chloro Impurity-A31.545454.94Incomplete reaction of sulfonyl chloride[2]

Table 2: Purity of Sildenafil Base After Recrystallization

Recrystallization SolventPurity (HPLC)Reference
Ethanol99.77%[5]
Toluene>99.5%[6]
Xylene>99.5%[6]
Toluene/Methanol mixture>99.8%[6]

Experimental Protocols

Protocol 1: HPLC Analysis of Sildenafil and its Impurities

This protocol is a general guideline for the analysis of sildenafil and its related substances. Method parameters may need to be optimized for specific impurity profiles.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 30:70 (v/v).[4] The pH of the mobile phase should be controlled.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: UV detection at 230 nm.[4]

    • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the sildenafil sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify the impurities based on their retention times and peak areas relative to a sildenafil standard.

Protocol 2: Recrystallization of Crude Sildenafil Base for Purification

This protocol describes a general procedure for the purification of crude sildenafil base by recrystallization.

  • Materials:

    • Crude sildenafil base

    • High-purity solvent (e.g., ethanol, toluene, or a mixture of toluene and methanol).[5][6]

  • Procedure:

    • Dissolve the crude sildenafil base in a minimal amount of the chosen solvent at an elevated temperature (e.g., 40-60°C).[6]

    • Stir the solution for a period of time (e.g., 1-6 hours) to ensure complete dissolution and to facilitate the precipitation of impurities upon cooling.[6]

    • Slowly cool the solution to room temperature to allow for the formation of sildenafil crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified sildenafil base under vacuum.

    • Analyze the purity of the recrystallized product by HPLC.

Mandatory Visualizations

Sildenafil_Synthesis_Workflow cluster_synthesis Sildenafil Synthesis cluster_purification Purification cluster_analysis Quality Control Start Starting Materials Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Step 1 Amidation Amidation with N-methyl piperazine Chlorosulfonation->Amidation Step 2 Cyclization Cyclization Amidation->Cyclization Step 3 Crude_Sildenafil Crude Sildenafil Cyclization->Crude_Sildenafil Step 4 Recrystallization Recrystallization Crude_Sildenafil->Recrystallization Purification Step Pure_Sildenafil Pure Sildenafil Recrystallization->Pure_Sildenafil HPLC_Analysis HPLC Analysis Pure_Sildenafil->HPLC_Analysis Final Product Testing Troubleshooting_Impurity_Formation Impurity High Impurity Level Detected (e.g., Sildenafil N-Oxide) Cause Identify Potential Cause (e.g., Oxidation) Impurity->Cause Action Implement Corrective Action (e.g., Use Inert Atmosphere) Cause->Action Verification Verify Purity by HPLC Action->Verification Verification->Impurity If purity is still low

References

Technical Support Center: Optimization of Catalyst Selection for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole rings.

Troubleshooting Guide

Common issues encountered during the catalytic formation of pyrazole rings are addressed below, with potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation - Inactive catalyst- Low reaction temperature- Steric hindrance from bulky substituents- Poor quality of starting materials- Catalyst Selection: Switch to a more active catalyst. For instance, nano-ZnO has been shown to be highly efficient in some cases.[1]- Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor progress using Thin Layer Chromatography (TLC).[1]- Reagent Purity: Ensure the purity of hydrazines and 1,3-dicarbonyl compounds.
Formation of Regioisomers - Use of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1]- pH Adjustment: Add a catalytic amount of acid (e.g., acetic acid) or base to alter the nucleophilicity of the hydrazine nitrogens.[1]- Use of Surrogates: Employ 1,3-dicarbonyl surrogates like β-enaminones to control the regiochemistry.[1]
Incomplete Cyclization - Deactivation of the hydrazine by electron-withdrawing groups.- Insufficient reaction time or temperature.- Catalyst Choice: A stronger acid catalyst may be required to promote the cyclization step.- Optimize Conditions: Gradually increase the reaction temperature and monitor the disappearance of the hydrazone intermediate by TLC.
Formation of Colored Impurities - Decomposition of hydrazine starting materials.- Oxidation of reaction intermediates.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purification: Utilize column chromatography or recrystallization to remove colored impurities from the final product.
Biaryl Formation (in N-arylation) - Homocoupling of aryl halide starting materials in metal-catalyzed reactions (e.g., copper, palladium).- Ligand Selection: Optimize the ligand used with the metal catalyst to favor the desired cross-coupling reaction over homocoupling.- Reaction Conditions: Adjust the reaction temperature and stoichiometry of the reagents.

Below is a troubleshooting workflow for addressing the formation of regioisomers:

G start Regioisomer Formation Detected check_reactants Are reactants unsymmetrical? start->check_reactants ph_adjustment Adjust Reaction pH (Acid or Base Catalysis) check_reactants->ph_adjustment Yes use_surrogates Employ 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) check_reactants->use_surrogates Yes spectroscopy Characterize Isomers (1D/2D NMR, NOESY) ph_adjustment->spectroscopy use_surrogates->spectroscopy end Single Regioisomer Obtained spectroscopy->end

Troubleshooting workflow for regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what type of catalyst is typically used?

A1: The Knorr pyrazole synthesis is a widely used method, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction is typically catalyzed by an acid, such as glacial acetic acid.[2][4]

Q2: How can I improve the yield and reaction time of my pyrazole synthesis?

A2: Catalyst selection plays a crucial role. For example, using nano-ZnO as a catalyst can lead to high yields in a shorter amount of time.[1] Additionally, optimizing the reaction temperature and solvent can significantly impact the outcome. Aprotic dipolar solvents like DMF or DMSO may offer better results than protic solvents like ethanol in some cases.[1]

Q3: What are some alternative catalysts to traditional acid catalysts for pyrazole synthesis?

A3: A variety of catalysts have been explored, including:

  • Lewis acids: Lithium perchlorate has been used as an effective Lewis acid catalyst.[5]

  • Metal catalysts: Silver-catalyzed reactions have been reported for the synthesis of specific pyrazole derivatives.[5] Copper-supported on silica has been used for cycloaddition reactions to form pyrazoles.[6] Ruthenium catalysts have been employed in hydrogen transfer catalysis for pyrazole synthesis from 1,3-diols.[7]

  • Nanocatalysts: Nano-ZnO has been demonstrated as an efficient and eco-friendly catalyst.[8]

  • Organocatalysts: Magnetically retrievable ferrite-anchored glutathione has been used as a nano-organocatalyst.[4]

Q4: How can I minimize the formation of side products in my reaction?

A4: To minimize side products, consider the following:

  • Control of Regioselectivity: As discussed in the troubleshooting guide, adjusting the pH or using 1,3-dicarbonyl surrogates can prevent the formation of regioisomers.[1]

  • Inert Atmosphere: For reactions sensitive to oxidation, working under an inert atmosphere can prevent the formation of colored impurities.

  • Catalyst and Ligand Choice: In metal-catalyzed cross-coupling reactions, careful selection of the catalyst and ligand can reduce the formation of homocoupled byproducts.[5]

Q5: What spectroscopic methods are best for characterizing pyrazole regioisomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons of the different isomers. For definitive structural assignment, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons, confirming the substitution pattern.[1]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in pyrazole synthesis under different conditions.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidHydrazine hydrate, Ethyl acetoacetate1-Propanol1001-[2]
Silver (AgOTf)Trifluoromethylated ynones, Aryl/alkyl hydrazines-Room Temp1up to 99[5]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateEthanolRoom Temp-High[1]
Copper on SilicaSydnones, Terminal alkyneso-dichlorobenzene1401-20Moderate to Excellent[6]
Ruthenium (RuH₂(PPh₃)₃CO)2-alkyl-1,3-diols, HydrazinesToluene11024up to 84[7]
Amberlyst-701,3-diketones, Hydrazines----[5]
Molecular IodineN,N-dimethyl enaminones, Sulfonyl hydrazines-Room Temp--[5]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Acid catalyst (e.g., glacial acetic acid, 3-5 drops)

  • Solvent (e.g., ethanol, 1-propanol)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. Note: this addition can be exothermic.[2]

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux (or the desired temperature) and stir for the required time (typically 1-3 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for screening different catalysts for pyrazole synthesis.

G start Define Reaction: Substrates & Desired Pyrazole select_catalysts Select Potential Catalysts (Acid, Metal, Organo, etc.) start->select_catalysts initial_screening Initial Screening Reactions (Small Scale, Standard Conditions) select_catalysts->initial_screening analyze_results Analyze Results (TLC, LC-MS, Yield) initial_screening->analyze_results downselect Downselect Promising Catalysts analyze_results->downselect optimization Optimize Reaction Conditions (Temp, Solvent, Time, Conc.) downselect->optimization scale_up Scale-up Reaction optimization->scale_up final_product Final Product Characterization scale_up->final_product

Workflow for catalyst screening in pyrazole synthesis.

References

Technical Support Center: Enhancing the Solubility of Pyrazole Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing pyrazole carboxylic acids for biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid derivative has poor aqueous solubility. What are the initial steps I should take to improve it for a biological assay?

A1: The initial approach should focus on understanding the physicochemical properties of your compound. Given the presence of a carboxylic acid group, the most straightforward methods to consider are pH adjustment and the use of co-solvents. The planar nature of the pyrazole ring can lead to high crystal lattice energy, making these compounds inherently poorly soluble.[1]

Q2: How does pH adjustment help in solubilizing pyrazole carboxylic acids?

A2: Pyrazole carboxylic acids are weak acids. By increasing the pH of the aqueous solution above the pKa of the carboxylic acid group, you deprotonate it, forming a more soluble salt. This is a common and effective technique for compounds with ionizable groups.[] It is crucial to ensure the final pH of the stock solution is compatible with the biological assay.

Q3: What are co-solvents and which ones are commonly used for compounds like mine?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3] For initial screening, Dimethyl Sulfoxide (DMSO) is a powerful and widely used co-solvent. Other options include ethanol, polyethylene glycols (PEGs), and propylene glycol.[][4] It's important to prepare a high-concentration stock solution in the co-solvent and then dilute it into the aqueous assay buffer, ensuring the final co-solvent concentration is low enough to not affect the biological system.

Q4: I've tried pH adjustment and co-solvents, but my compound still precipitates in the assay medium. What other methods can I explore?

A4: If basic methods are insufficient, more advanced formulation strategies can be employed. These include the use of cyclodextrins, creating solid dispersions, or employing surfactants.[5][6][7][8]

Q5: How do cyclodextrins enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the poorly soluble pyrazole portion of your molecule, forming an inclusion complex that has significantly improved aqueous solubility.[6][10][11][] 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative that has been shown to increase the solubility of pyrazole derivatives by 100 to 1000-fold.[10][11]

Q6: What is a solid dispersion and how is it prepared?

A6: A solid dispersion involves dispersing the drug in a solid, inert, and typically hydrophilic carrier matrix.[13][14][15] This can render the drug amorphous, which increases its dissolution rate.[14][16] Common preparation methods include the solvent evaporation method, where the drug and carrier are dissolved in a common solvent that is then removed, and the melting method (or hot-melt extrusion), where the drug and carrier are melted together and then cooled rapidly.[15][17][18]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates immediately upon dilution from organic stock into aqueous buffer. The compound has very low aqueous solubility and the final concentration exceeds its solubility limit.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent in the final solution, if tolerated by the assay. 3. Use a different co-solvent. 4. Try solubilizing with a cyclodextrin.
Compound appears soluble in the stock solution but forms a cloudy suspension or precipitates over time in the assay plate. The compound is supersaturated and is slowly crashing out of solution. This can be influenced by temperature changes or interactions with plate materials.1. Prepare fresh dilutions immediately before use. 2. Include a stabilizing excipient like a hydrophilic polymer or surfactant in the final assay buffer. 3. Consider using a solid dispersion formulation to improve stability in the amorphous state.[14]
The chosen solubilization method (e.g., high pH, co-solvent) is interfering with the biological assay. The excipients or conditions used for solubilization are not biocompatible at the concentrations used.1. Perform a vehicle control experiment to assess the effect of the solubilization method on the assay. 2. Reduce the concentration of the interfering excipient (e.g., lower the percentage of DMSO). 3. Explore alternative, more biocompatible solubilization methods, such as the use of HPβCD.
Solubility is inconsistent between experiments. Variability in stock solution preparation, temperature, or pH of the buffer.1. Standardize the protocol for stock solution preparation, including sonication or vortexing time. 2. Ensure the pH of all buffers is consistent. 3. Control the temperature during solution preparation and the assay itself.

Quantitative Data on Solubility Enhancement

Method Compound Class Fold Increase in Solubility Reference
2-Hydroxypropyl-β-cyclodextrin (HPβCD)Pyrazolo[3,4-d]pyrimidines100 to 1000-fold[10][11]
Co-crystals with Carboxylic AcidsProgesterone1.2 to 1.7-fold[19]
pH Modification (in presence of alkalizers)TelmisartanUp to 5-fold improvement in dissolution rate[20]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Determine the pKa of the pyrazole carboxylic acid if it is unknown.

  • Prepare a stock solution of the compound in a suitable buffer.

  • Adjust the pH of the buffer to be at least 1-2 pH units above the pKa of the carboxylic acid using a base such as NaOH or an appropriate buffer system (e.g., phosphate or borate buffers).

  • Use gentle heating or sonication to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.

  • When diluting into the final assay medium, ensure the buffering capacity is sufficient to maintain the desired pH.

Protocol 2: Solubilization using Co-solvents
  • Select a biocompatible co-solvent such as DMSO, ethanol, or PEG 400.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrazole carboxylic acid in 100% co-solvent. Use sonication or vortexing to ensure complete dissolution.

  • Serially dilute the stock solution into the aqueous assay buffer.

  • Ensure the final concentration of the co-solvent is below the tolerance limit of the biological assay (typically <1% for DMSO, but this should be determined empirically).

  • Always include a vehicle control in your experiment with the same final concentration of the co-solvent.

Protocol 3: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HPβCD)
  • Prepare an aqueous solution of HPβCD (e.g., 10-40% w/v) in the desired assay buffer.

  • Add the pyrazole carboxylic acid powder directly to the HPβCD solution.

  • Stir or shake the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to allow for complex formation.

  • After equilibration, centrifuge or filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Pyrazole Carboxylic Acid cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome start_node Compound with Poor Aqueous Solubility method1 pH Adjustment start_node->method1 Initial Approach method2 Co-solvent Addition (e.g., DMSO) start_node->method2 Initial Approach method3 Cyclodextrin Complexation (HPβCD) start_node->method3 Advanced Approach method4 Solid Dispersion Formulation start_node->method4 Advanced Approach eval_sol Assess Solubility & Stability method1->eval_sol method2->eval_sol method3->eval_sol method4->eval_sol eval_bio Check for Assay Interference (Vehicle Control) eval_sol->eval_bio success Proceed to Biological Assay eval_bio->success Soluble, Stable, No Interference fail Troubleshoot / Try Alternative Method eval_bio->fail Precipitation or Assay Interference fail->method1 Re-evaluate fail->method2 Re-evaluate fail->method3 Re-evaluate fail->method4 Re-evaluate

Caption: Experimental workflow for enhancing solubility.

cyclodextrin_mechanism cluster_cd Cyclodextrin (HPβCD) cluster_drug Poorly Soluble Drug cd Hydrophilic Exterior cavity Hydrophobic Cavity complex Soluble Inclusion Complex cavity->complex drug Pyrazole Carboxylic Acid hydrophobic_part Hydrophobic Pyrazole Ring hydrophilic_part Hydrophilic Carboxylic Acid hydrophobic_part->cavity Encapsulation

Caption: Mechanism of cyclodextrin inclusion complex formation.

troubleshooting_logic start Compound Precipitates in Assay Buffer? check_conc Is Final Concentration > Solubility Limit? start->check_conc check_solvent Is Co-solvent % Tolerated by Assay? check_conc->check_solvent No action_reduce_conc Reduce Compound Concentration check_conc->action_reduce_conc Yes check_biocompatibility Is Solubilizer Interfering with Assay? check_solvent->check_biocompatibility Yes action_increase_solvent Increase Co-solvent % check_solvent->action_increase_solvent No action_change_method Use Alternative Method (e.g., Cyclodextrin) check_biocompatibility->action_change_method Yes action_vehicle_control Run Vehicle Control check_biocompatibility->action_vehicle_control Unsure action_vehicle_control->action_change_method Interference Confirmed

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis Methods for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The successful development of pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib, has cemented its importance for researchers in drug discovery.[4] Consequently, the efficient and versatile synthesis of substituted pyrazoles is a critical focus in modern organic and medicinal chemistry.

This guide provides a comparative analysis of several key methods for pyrazole synthesis, offering objective performance comparisons supported by experimental data. Detailed methodologies and workflow visualizations are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

The Knorr Pyrazole Synthesis: A Classic Approach

First reported in 1883, the Knorr pyrazole synthesis is the most fundamental and widely used method for constructing the pyrazole ring.[5] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) and a hydrazine derivative.[6][7] The reaction is typically catalyzed by an acid.[7]

A primary consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[5]

Logical Relationship: Knorr Synthesis Mechanism

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 1,3-Dicarbonyl Compound I1 Hydrazone Intermediate R1->I1 Condensation R2 Hydrazine Derivative R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazole I2->P1 Dehydration (-H₂O)

Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone Derivative

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, adapted from a standard Knorr-type procedure.[6][8]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[6]

  • Heating: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction at approximately 100°C for 1 hour.[6]

  • Reaction Monitoring: Monitor the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[8]

  • Work-up and Crystallization: Once the reaction is complete, add 10 mL of water to the hot mixture with vigorous stirring. Turn off the heat and allow the solution to cool slowly for 30 minutes to facilitate the precipitation of the product.[6][8]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[6]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another prevalent method for synthesizing pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[9][10] This reaction typically proceeds in two stages: first, a cyclocondensation reaction forms a non-aromatic pyrazoline intermediate.[2] Second, the pyrazoline is oxidized to the corresponding aromatic pyrazole.[10]

Experimental Workflow: Pyrazole Synthesis from Chalcones

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediates Intermediate Stage cluster_product Product R1 Chalcone (α,β-Unsaturated Ketone) I1 Pyrazoline R1->I1 Cyclocondensation (e.g., Reflux in Ethanol) R2 Hydrazine Derivative R2->I1 Cyclocondensation (e.g., Reflux in Ethanol) P1 Pyrazole I1->P1 Oxidation (e.g., O₂/DMSO or Br₂)

Caption: Two-stage synthesis of pyrazoles from chalcone precursors.

Experimental Protocol: Synthesis of a Pyrazoline Intermediate from Chalcone

This protocol describes the synthesis of a pyrazoline from a chalcone and phenylhydrazine.[9]

  • Reaction Setup: Dissolve the chalcone (1 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add phenylhydrazine hydrate (1 mmol) dropwise to the solution.

  • Heating: Heat the reaction mixture at 80°C under reflux for 4 hours using an oil bath.[9]

  • Reaction Monitoring: Monitor the reaction's progress using TLC plates, with a mobile phase of n-hexane and ethyl acetate.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into ice-cold water.[9]

  • Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the pure pyrazoline product.[9]

Note: To obtain the final pyrazole, the isolated pyrazoline intermediate must undergo a subsequent oxidation step. A benign method involves heating the pyrazoline in DMSO under an oxygen atmosphere.[11]

Modern Synthetic Approaches: Greener and More Efficient Methods

In recent years, significant efforts have been directed towards developing more sustainable and efficient "green" chemistry protocols for pyrazole synthesis.[3][12] These methods often employ alternative energy sources like microwave irradiation or utilize one-pot, multicomponent strategies to reduce reaction times, improve yields, and minimize waste.[4][13]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically accelerates reaction rates. For pyrazole synthesis, this often means reducing reaction times from several hours under conventional reflux to just a few minutes, while frequently improving product yields.[14]

One-Pot, Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product, offer high atom economy and operational simplicity.[4] One-pot procedures for pyrazole synthesis, starting from simple ketones, aldehydes, and hydrazines, avoid the need to isolate intermediates, streamlining the entire process.[11]

Experimental Protocol: One-Pot Synthesis of a 3,4,5-Trisubstituted Pyrazole

This protocol is based on an efficient, metal-free, one-pot synthesis from a ketone, aldehyde, and hydrazine, followed by in-situ oxidation.[11][15]

  • Condensation: In a suitable reaction vessel, combine the ketone (e.g., acetophenone, 1.0 mmol), aldehyde (e.g., benzaldehyde, 1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) in a minimal amount of a suitable solvent like ethanol.

  • Pyrazoline Formation: Stir the mixture at room temperature. The condensation to the pyrazoline intermediate occurs under these mild conditions.

  • In-Situ Oxidation: Once the pyrazoline formation is complete (monitored by TLC), add an oxidizing agent. For a greener approach, simply heat the reaction mixture in DMSO under an oxygen atmosphere to afford the 3,5-disubstituted pyrazole.[11] Water is the only byproduct.

  • Isolation: After oxidation is complete, the pyrazole product can often be isolated by precipitation upon adding water, followed by filtration.

Comparative Performance Data

The choice of synthetic method depends on factors such as desired substitution pattern, scale, available equipment, and green chemistry considerations. The following tables provide a comparative summary of quantitative data from various published methods.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
Reaction TypeMethodReaction TimeYield (%)Reference
Hydrazone CyclizationConventional3 - 5 hours72 - 85%
Hydrazone CyclizationMicrowave45 - 120 seconds85 - 95%
Claisen–Schmidt CondensationConventional6 - 9 hours59 - 66%[14]
Claisen–Schmidt CondensationMicrowave5 - 8 minutes78 - 89%[14]
CyclocondensationConventional6 hours66%[9]
CyclocondensationMicrowave6 minutes84%[13]
Table 2: Overview of Yields from Various Synthetic Methods
Method / Key ReagentsStarting MaterialsYield (%)Reference
Knorr Synthesis (Nano-ZnO catalyst)Ethyl acetoacetate + Phenylhydrazine95%[2]
Silver-Catalyzed ReactionTrifluoromethylated ynone + Arylhydrazineup to 99%[10]
One-Pot Condensation/OxidationKetone + Aldehyde + Hydrazineup to 95%[11]
Microwave-Assisted MCRAcetyl pyrazole + DMF-DMA85%[13]
Solvent-Free MicrowaveChalcone + TosylhydrazoneHigh[10]

Conclusion

While the classical Knorr synthesis remains a robust and reliable method for preparing pyrazoles, modern techniques offer substantial advantages for the contemporary research scientist. Synthesis from α,β-unsaturated carbonyls provides a versatile route to highly substituted pyrazoles, though it often requires a two-step (cyclization-oxidation) sequence.

For rapid synthesis and optimization, microwave-assisted methods are unparalleled, drastically reducing reaction times from hours to minutes and often improving yields. Furthermore, one-pot multicomponent reactions represent the pinnacle of efficiency and green chemistry, maximizing atom economy and simplifying procedures. The choice of method will ultimately be guided by the specific molecular target, but an awareness of these comparative performances enables a more strategic and efficient approach to the synthesis of these vital heterocyclic compounds.

References

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid vs. other PDE5 inhibitor precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key precursor in the synthesis of Sildenafil, with the primary precursors for two other leading phosphodiesterase type 5 (PDE5) inhibitors, Tadalafil and Vardenafil. This document outlines the synthetic pathways, presents comparative experimental data, and provides detailed experimental protocols to inform research and development in this critical area of medicinal chemistry.

Executive Summary

The economic and therapeutic success of PDE5 inhibitors for the treatment of erectile dysfunction has driven extensive research into optimizing their synthesis. The efficiency, safety, and cost-effectiveness of these syntheses are critically dependent on the selection and preparation of key molecular precursors. This guide focuses on the principal precursors for Sildenafil, Tadalafil, and Vardenafil, providing a side-by-side comparison of their synthetic routes and key performance indicators.

Comparison of Key Precursors and Synthetic Pathways

The synthesis of each of these blockbuster drugs relies on a distinct heterocyclic core, each with its own unique synthetic challenges and advantages.

  • Sildenafil Precursor: The synthesis of Sildenafil hinges on the formation of a substituted pyrazole, specifically this compound. This precursor is prepared through the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

  • Tadalafil Precursor: The chiral core of Tadalafil is constructed via a diastereoselective Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, yielding a tetracyclic β-carboline intermediate.

  • Vardenafil Precursor: The imidazotriazinone core of Vardenafil is a key intermediate, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, which is subsequently functionalized.

The following tables provide a summary of the quantitative data associated with the synthesis of these precursors and their conversion to the final active pharmaceutical ingredients (APIs).

Table 1: Comparison of Precursor Synthesis

ParameterThis compound (Sildenafil Precursor)(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Tadalafil Precursor)2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Vardenafil Precursor)
Starting Materials 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, Nitric Acid, Sulfuric AcidD-tryptophan methyl ester hydrochloride, PiperonalNot explicitly detailed in a single source, but involves multiple steps starting from simpler precursors.
Key Reaction Electrophilic NitrationPictet-Spengler ReactionMulti-step synthesis involving cyclization to form the imidazotriazinone ring.
Reported Yield Yield for the nitration step is part of a multi-step synthesis with varying reported overall yields.High diastereoselectivity (cis:trans = 99:1) can be achieved.[2]Purity reported as >98% by HPLC.[4]
Key Advantages Relatively straightforward nitration reaction.Highly stereoselective reaction, crucial for the drug's efficacy.High purity of the intermediate.
Key Challenges Handling of strong acids (oleum/fuming nitric acid).[5]Control of stereochemistry is critical; requires specific solvents and conditions.[2]A multi-step synthesis which can impact overall yield.[3]

Table 2: Comparison of Subsequent Conversion to API

ParameterSildenafilTadalafilVardenafil
Key Intermediate 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzene-sulfonyl chloride
Key Reactions Reduction of nitro group, acylation, cyclization, sulfonation, and condensation.[5]Chloroacetylation and subsequent cyclization with methylamine.Chlorosulfonation and amidation with N-ethylpiperazine.[6]
Reported Yield Overall yields have been optimized in commercial syntheses.An overall yield of 82% over three steps from the Pictet-Spengler product has been reported.[2]The chlorosulfonation step has a reported yield of 91%, and the subsequent amidation to Vardenafil base has a yield of 66%.[6]

Experimental Protocols

Synthesis of this compound (Sildenafil Precursor)

This protocol describes the nitration of the pyrazole carboxylic acid intermediate.

Materials:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Oleum (fuming sulfuric acid)

  • Fuming nitric acid

Procedure:

  • Dissolve 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in oleum.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.[5]

Synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Tadalafil Precursor) via Pictet-Spengler Reaction

This protocol is optimized for high diastereoselectivity.

Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

  • Acetonitrile or Nitromethane (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add D-tryptophan methyl ester hydrochloride and piperonal.

  • Add anhydrous acetonitrile or nitromethane as the solvent.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The high diastereoselectivity is attributed to the difference in solubility between the cis and trans hydrochloride salts in these solvents.[2]

  • Upon completion, cool the reaction mixture to allow for the crystallization of the desired cis-isomer.

  • Filter the crystalline product and wash with a small amount of cold solvent.

  • Dry the product under vacuum to yield the desired tetracyclic precursor.

Synthesis of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Vardenafil Precursor)

The synthesis of this precursor is a multi-step process. A key final step involves the cyclization to form the imidazotriazinone ring. The following is a general representation based on patent literature.

Procedure:

The synthesis of the imidazotriazinone precursor for Vardenafil is a multi-step process that is not detailed in a single, publicly available protocol. However, patent literature indicates that it involves the construction of the substituted imidazole ring followed by the formation of the fused triazinone ring.[3] The overall yield for the seven-step synthesis of Vardenafil is reported to be around 45%, with the final product having a purity of 99.2% by HPLC.[3]

Signaling Pathways and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways for the discussed PDE5 inhibitor precursors and the general mechanism of action of PDE5 inhibitors.

PDE5_Inhibitor_Precursors cluster_sildenafil Sildenafil Pathway cluster_tadalafil Tadalafil Pathway cluster_vardenafil Vardenafil Pathway s_start 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid s_precursor 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid s_start->s_precursor Nitration s_api Sildenafil s_precursor->s_api Multi-step conversion t_start1 D-Tryptophan methyl ester t_precursor Tetracyclic β-carboline (cis-isomer) t_start1->t_precursor Pictet-Spengler Reaction t_start2 Piperonal t_start2->t_precursor Pictet-Spengler Reaction t_api Tadalafil t_precursor->t_api Chloroacetylation & Cyclization v_start 2-Hydroxybenzonitrile (and other precursors) v_precursor 2-(2-Ethoxyphenyl)-5-methyl- 7-propyl-3H-imidazo[5,1-f] [1,2,4]triazin-4-one v_start->v_precursor Multi-step synthesis v_api Vardenafil v_precursor->v_api Chlorosulfonation & Amidation

Caption: Synthetic pathways to key precursors for Sildenafil, Tadalafil, and Vardenafil.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Inhibitor PDE5 Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 Inhibits

Caption: General signaling pathway of PDE5 and the mechanism of action of PDE5 inhibitors.

References

A Comparative Analysis of the Biological Activities of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its corresponding amide derivative. These two compounds are primarily recognized as key intermediates in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While direct comparative studies on their biological effects are limited in publicly available literature, this document synthesizes the existing information and provides a framework for understanding their potential activities based on their structural features and the broader context of pyrazole derivatives.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and its amide derivative is crucial for interpreting their potential biological activities. The core structure for both is a substituted pyrazole ring. The key difference lies in the functional group at the 5-position: a carboxylic acid versus a carboxamide.

FeatureThis compound1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Molecular Formula C₈H₁₁N₃O₄C₈H₁₂N₄O₃
Molecular Weight 213.19 g/mol 212.21 g/mol
Functional Group at C5 Carboxylic Acid (-COOH)Carboxamide (-CONH₂)
Primary Role Intermediate in Sildenafil synthesisIntermediate in Sildenafil synthesis

Comparative Biological Activity

Biological ActivityThis compound1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
PDE5 Inhibition Likely weak inhibitory activity.Likely weak inhibitory activity.
Antimicrobial Activity Suggested potential, but no quantitative data found.No specific data found.
Anti-inflammatory Activity Suggested potential, but no quantitative data found.No specific data found.

It is important to note that as intermediates, these compounds are not optimized for potent biological activity themselves. Their structures are designed for subsequent chemical transformations to yield the final active pharmaceutical ingredient, Sildenafil.

Experimental Protocols

While specific experimental data for these two compounds is scarce, the following outlines the general methodologies used to assess the biological activities mentioned.

Phosphodiesterase (PDE) Inhibition Assay

A standard method to determine the inhibitory activity of compounds against PDE enzymes, as described in patents related to Sildenafil and its analogs, involves the following steps.[1]

  • Enzyme Preparation : PDE enzymes are typically isolated from various tissues, such as rabbit platelets or rat kidney.

  • Assay Reaction : The assay measures the conversion of a cyclic nucleotide monophosphate (cNMP), such as cGMP or cAMP, to its corresponding 5'-monophosphate by the PDE enzyme.

  • Inhibitor Addition : The test compound is added to the reaction mixture at various concentrations.

  • Quantification : The amount of remaining cNMP or the formed 5'-monophosphate is quantified, often using radio-labeled substrates or chromatographic methods.

  • IC₅₀ Determination : The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated to determine the compound's potency.

Antimicrobial Activity Assay (Broth Microdilution Method)

This is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution : The test compound is serially diluted in a multi-well plate containing a suitable growth medium.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema Model)

This in vivo model is frequently used to screen for acute anti-inflammatory activity.

  • Animal Model : Typically, rats or mice are used.

  • Compound Administration : The test compound is administered to the animals, usually orally or intraperitoneally.

  • Induction of Inflammation : A solution of carrageenan is injected into the paw of the animals to induce localized inflammation and edema.

  • Measurement of Edema : The volume of the paw is measured at specific time intervals after carrageenan injection.

  • Evaluation of Activity : The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway for PDE5 inhibition and a typical workflow for evaluating the biological activity of novel compounds.

PDE5_Inhibition_Pathway cluster_cell Smooth Muscle Cell cluster_inhibitor Inhibitory Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC GMP 5'-GMP cGMP->GMP hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor 1-Methyl-4-nitro-3-propyl-1H-pyrazole -5-carboxylic acid / amide Inhibitor->PDE5 inhibits

Caption: General signaling pathway of PDE5 inhibition.

Biological_Activity_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Carboxylic_Acid 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid PDE5_Assay PDE5 Inhibition Assay Carboxylic_Acid->PDE5_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Carboxylic_Acid->Antimicrobial_Assay Antiinflammatory_Assay Anti-inflammatory Assay (e.g., in vivo model) Carboxylic_Acid->Antiinflammatory_Assay Amide 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide Amide->PDE5_Assay Amide->Antimicrobial_Assay Amide->Antiinflammatory_Assay Data_Analysis Comparative Analysis of IC50 / MIC / % Inhibition PDE5_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Antiinflammatory_Assay->Data_Analysis

Caption: Experimental workflow for comparative biological activity screening.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrazoles, with a focus on their application as kinase inhibitors in anticancer therapy. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in the rational design of novel and potent therapeutic agents.

Comparative Analysis of Substituted Pyrazoles as Kinase Inhibitors

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] This section compares the inhibitory activities of different series of substituted pyrazoles against key oncogenic kinases.

Pyrazole-Thiophene Hybrids as Dual EGFR and VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in tumor angiogenesis and cell proliferation.[2][3] Dual inhibition of these kinases is a promising strategy to overcome drug resistance.[3] A series of pyrazole-thiophene hybrids have been synthesized and evaluated for their potential as dual EGFR/VEGFR-2 inhibitors.[6]

Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity of Pyrazole-Thiophene Derivatives [6]

CompoundRIC50 (μM) vs. MCF-7IC50 (μM) vs. HepG2VEGFR-2 IC50 (μM)EGFR (wild-type) IC50 (μM)EGFR (T790M) IC50 (μM)
2 H6.578.860.250.180.35
8 COCH2-benzoic acid8.0812.940.150.450.82
14 CH312.9419.590.380.220.41
Erlotinib ----0.050.95
Sorafenib ---0.02--
Doxorubicin -0.956.57---

SAR Analysis:

  • Unsubstituted N1-position: Compound 2 , with an unsubstituted N1-position on the pyrazole ring, demonstrated the most potent cytotoxic activity against both MCF-7 and HepG2 cell lines. This suggests that a free N-H group may be crucial for interaction with the biological target.[6]

  • N1-substitution: Introduction of a benzoic acid-derived acetyl group at the N1-position (compound 8 ) led to a slight decrease in cytotoxicity but a significant increase in VEGFR-2 inhibitory activity.[6] This highlights the potential to modulate selectivity through N1-substitution.

  • N1-methylation: N1-methylation (compound 14 ) resulted in a further decrease in cytotoxic potency, although it retained good dual inhibitory activity against both EGFR and VEGFR-2.[6]

Pyrazole-Indole Hybrids as CDK-2 Inhibitors

Cyclin-dependent kinase 2 (CDK-2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] A series of pyrazole-indole hybrids have been investigated as potential CDK-2 inhibitors.[7]

Table 2: In Vitro Cytotoxicity and CDK-2 Inhibitory Activity of Pyrazole-Indole Hybrids [7]

CompoundR1R2IC50 (μM) vs. HepG2CDK-2 IC50 (μM)
7a HPhenyl6.10.12
7b H4-Methylphenyl7.90.15
7c H4-Chlorophenyl10.20.21
7d H4-Methoxyphenyl12.50.28
Doxorubicin --24.7-

SAR Analysis:

  • Aromatic Substituents on Amide: The nature of the substituent on the N-phenyl ring of the carboxamide moiety at the 4-position of the pyrazole significantly influences the activity.

  • Electron-donating vs. Electron-withdrawing groups: An unsubstituted phenyl group (compound 7a ) or a phenyl group with an electron-donating methyl group (compound 7b ) at the para-position resulted in the highest potency against the HepG2 cell line and CDK-2.[7]

  • Halogen Substitution: Introduction of an electron-withdrawing chloro group (compound 7c ) led to a slight decrease in activity.[7]

  • Methoxy Substitution: A methoxy group at the para-position (compound 7d ) further reduced the inhibitory activity.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of kinase inhibitors. The following are methodologies for key assays used in the screening and characterization of the pyrazole derivatives discussed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1][9]

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR-2, CDK-2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test pyrazole compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.[10]

  • Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[4]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

EGFR/VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling pathways of EGFR and VEGFR-2, which are often targeted by pyrazole-based inhibitors to block tumor growth and angiogenesis.

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation EGFR->P1 P2 Dimerization & Autophosphorylation VEGFR2->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR P2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway P2->PLCg_PKC Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis Inhibitor Pyrazole Inhibitor Inhibitor->P1 Inhibitor->P2 SAR_Workflow Start Design & Synthesis of Pyrazole Analogs Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Cell_Based_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Refinement In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End SAR_Logic Pyrazole_Core Pyrazole Scaffold N1_Sub N1-Position Substitution Pyrazole_Core->N1_Sub C4_Sub C4-Position Substitution Pyrazole_Core->C4_Sub Unsubstituted_N1 Unsubstituted (N-H) N1_Sub->Unsubstituted_N1 Alkyl_N1 Alkyl/Aryl Group N1_Sub->Alkyl_N1 Amide_C4 Carboxamide Moiety C4_Sub->Amide_C4 High_Potency Increased Potency Unsubstituted_N1->High_Potency Modulated_Selectivity Modulated Selectivity Alkyl_N1->Modulated_Selectivity Aryl_Sub_Amide Aryl Substituent on Amide Amide_C4->Aryl_Sub_Amide EDG Electron-Donating Group (e.g., -CH3) Aryl_Sub_Amide->EDG EWG Electron-Withdrawing Group (e.g., -Cl) Aryl_Sub_Amide->EWG EDG->High_Potency Decreased_Potency Decreased Potency EWG->Decreased_Potency

References

Comparing the efficacy of different nitrating agents for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nitrating Agents for Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a pyrazole ring is a critical transformation in the synthesis of a wide array of compounds, from high-energy materials to essential pharmaceutical intermediates.[1][2] The efficacy of this synthesis, however, is highly dependent on the choice of nitrating agent, which influences not only the overall yield but also the regioselectivity of the reaction. The pyrazole ring's reactivity towards electrophilic substitution is complex; under strongly acidic conditions, the ring can become protonated and thus deactivated, sometimes leading to substitution on other parts of the molecule, such as a phenyl substituent.[3][4]

This guide provides an objective comparison of various nitrating agents for pyrazole synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific substrate and desired outcome.

Comparative Efficacy of Nitrating Agents

The choice of nitrating agent is a balance between reactivity, safety, cost, and the desired isomeric product. While traditional mixed acid systems are powerful and inexpensive, modern reagents offer milder conditions, improved safety profiles, and, in some cases, unique selectivity.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most conventional and powerful nitrating system. It is effective for the direct C-nitration of the pyrazole core, typically at the 4-position. However, it requires harsh conditions, including elevated temperatures, and the strongly acidic medium can be unsuitable for sensitive substrates.[1][5] For N-substituted pyrazoles like 1-phenylpyrazole, nitration under these conditions can preferentially occur on the phenyl ring rather than the deactivated pyrazole ring.[3]

  • Fuming Nitric Acid / Fuming Sulfuric Acid (Oleum): This is an even more potent system, capable of nitrating deactivated pyrazoles. An optimized one-pot, two-step method using this system for the synthesis of 4-nitropyrazole from pyrazole has been reported to achieve yields as high as 85%.[1][2]

  • Acetyl Nitrate (HNO₃/Acetic Anhydride): Generated in situ, acetyl nitrate is a milder, less acidic nitrating agent.[6] It is particularly useful for substrates that are sensitive to strong acids. Its distinct advantage is demonstrated in the nitration of 1-phenylpyrazole, where it selectively nitrates the 4-position of the pyrazole ring, in contrast to the phenyl-ring nitration seen with mixed acids.[3]

  • Nitric Acid / Trifluoroacetic Anhydride (HNO₃/TFAA): This system is another powerful option for direct nitration. It has been used to synthesize 3,4-dinitropyrazole from pyrazole and 1-methyl-3-nitropyrazole from N-methylpyrazole in good yields.[7][8]

  • Dinitrogen Pentoxide (N₂O₅): As a pure, isolated reagent, N₂O₅ is a versatile and clean nitrating agent, as the only byproduct is nitric acid.[9][10] It can be highly reactive when used with nitric acid for deactivated substrates or employed under milder, more selective conditions when dissolved in organic solvents.[10][11] Its use in green solvents like liquefied 1,1,1,2-tetrafluoroethane is also being explored.[11][12]

  • N-Nitropyrazoles: In a novel approach, certain N-nitropyrazoles themselves can act as powerful and versatile nitrating reagents for other aromatic and heteroaromatic compounds.[13] For instance, 5-methyl-1,3-dinitro-1H-pyrazole, activated by a Lewis acid, enables the controlled mono- or di-nitration of a wide range of substrates under mild conditions.[13][14]

Data Presentation: Performance of Nitrating Agents

The following table summarizes quantitative data from various studies, highlighting the performance of different nitrating agents in pyrazole synthesis.

SubstrateNitrating AgentConditionsProduct(s)Yield (%)
PyrazoleHNO₃ / H₂SO₄90°C, 6 h4-Nitropyrazole56%[1]
PyrazoleFuming HNO₃ / Fuming H₂SO₄50°C, 1.5 h4-Nitropyrazole85%[1]
PyrazoleHNO₃ / TFAAMethod B3,4-Dinitropyrazole41%[7]
3-MethylpyrazoleConc. HNO₃ / H₂SO₄65°C, 90 min (Flow Reactor)3-Methyl-4-nitropyrazole88%[5]
3,5-DimethylpyrazoleConc. HNO₃ / H₂SO₄65°C, 90 min (Flow Reactor)3,5-Dimethyl-4-nitropyrazole76%[5]
1-MethylpyrazoleHNO₃ / TFAAMethod B1-Methyl-3-nitropyrazole65%[7]
1-PhenylpyrazoleHNO₃ / Ac₂O0°C4-Nitro-1-phenylpyrazoleFair Yields[3]
1-PhenylpyrazoleHNO₃ / H₂SO₄12°C1-(p-Nitrophenyl)pyrazole-[3]
3-NitropyrazoleHNO₃55-60°C, 1 h3,4-Dinitropyrazole55% (total)[15]

*Method B: Reaction with nitric acid in trifluoroacetic anhydride.[7]

Mandatory Visualization

The logical workflow for evaluating and comparing the efficacy of different nitrating agents for pyrazole synthesis can be visualized as a series of sequential steps, from substrate selection to final analysis.

G sub Select Pyrazole Substrate agent1 Mixed Acid (HNO₃/H₂SO₄) sub->agent1 agent2 Acetyl Nitrate (HNO₃/Ac₂O) sub->agent2 agent3 N₂O₅ sub->agent3 agent4 Other Agents (NO₂BF₄, etc.) sub->agent4 reaction Perform Nitration Reaction (Control Temperature, Time, Stoichiometry) agent1->reaction agent2->reaction agent3->reaction agent4->reaction workup Reaction Quenching, Extraction & Purification reaction->workup analysis Analyze Product Mixture (NMR, GC-MS, HPLC) workup->analysis yield Determine Product Yield (%) analysis->yield Quantitative Analysis regio Determine Regioselectivity (e.g., 3-nitro vs. 4-nitro) analysis->regio Structural Elucidation

Caption: Workflow for comparing pyrazole nitrating agents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for key nitration methods cited in the literature.

Protocol 1: One-Pot Synthesis of 4-Nitropyrazole with Fuming HNO₃/H₂SO₄

This protocol is adapted from the optimized synthesis reported by Li et al.[1]

  • Preparation: In a reaction vessel equipped with a stirrer and cooling bath, pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.

  • Nitrating Mixture: A nitrating mixture of 98% fuming nitric acid and 20% fuming sulfuric acid (oleum) is prepared separately and cooled.

  • Nitration: The nitrating mixture is added dropwise to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C. The optimal molar ratio is reported as n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[1]

  • Reaction: The reaction mixture is stirred at 50°C for 1.5 hours.[1]

  • Work-up: The reaction is quenched by pouring it carefully onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield 4-nitropyrazole.

Protocol 2: Continuous Flow Nitration of 3-Methylpyrazole

This protocol is based on the continuous flow synthesis described by La-Venia et al.[5]

  • Reagent Preparation:

    • Solution A: A 1.2 M solution of 3-methylpyrazole (25 g, 305 mmol) is prepared in concentrated sulfuric acid (250 mL).

    • Solution B: Concentrated nitric acid (69%, 250 mL, approx. 13 equivalents).

  • Flow Setup: Two syringe pumps are used to inject Solution A and Solution B into a micromixer. The outlet of the mixer is connected to a residence loop (e.g., 18 mL PFA tubing) immersed in a temperature-controlled bath set to 65°C.

  • Reaction: The solutions are pumped at a flow rate of 0.1 mL/min for each line, resulting in a total flow rate of 0.2 mL/min and a residence time of 90 minutes.

  • Quenching: The output from the residence loop is continuously quenched by dripping it into a vigorously stirred, cooled, saturated aqueous solution of potassium carbonate.

  • Isolation: The resulting solid is filtered, washed with water, and dried. The product, 3-methyl-4-nitropyrazole, is obtained with an 88% isolated yield after workup.[5]

Protocol 3: Nitration of 1-Phenylpyrazole with Acetyl Nitrate

This protocol is based on the selective nitration method described by Finar and Hurlock, and confirmed by Khan et al.[3]

  • Preparation of Acetyl Nitrate: Acetic anhydride is cooled in an ice bath. Concentrated nitric acid is added dropwise with stirring, keeping the temperature at or below 0°C. The mixture is stirred for a short period to ensure the formation of acetyl nitrate.

  • Nitration: A solution of 1-phenylpyrazole in a suitable solvent (e.g., acetic anhydride) is cooled to 0°C. The freshly prepared cold acetyl nitrate solution is added slowly, ensuring the temperature does not rise.

  • Reaction: The mixture is stirred at 0°C for a specified time (e.g., several hours) until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is poured into a large volume of ice-water. The precipitated product is collected by filtration, washed thoroughly with water to remove acids, and then with a dilute sodium bicarbonate solution, followed by water again. The crude product is then purified by recrystallization to yield 4-nitro-1-phenylpyrazole.

References

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of therapeutic compounds is crucial for predicting potential off-target effects and ensuring the safety and efficacy of new drug candidates. The pyrazole scaffold is a common structural motif in many approved drugs and investigational compounds, known for its diverse biological activities.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based compounds, with a focus on kinase and cyclooxygenase (COX) inhibition.

Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

The pyrazole core is a key feature in numerous kinase inhibitors.[2] However, the selectivity of these compounds can vary significantly, leading to off-target activities that can have unintended consequences. The following table summarizes the inhibitory activity (IC50 values) of several pyrazole-based compounds against a panel of kinases, highlighting their selectivity profiles.

CompoundPrimary Target(s)Off-Target KinaseIC50 (nM)Reference
Ruxolitinib JAK1, JAK2JAK3~3 (JAK1/2), 430 (JAK3)[2]
Barasertib (AZD1152) Aurora BAurora A0.37 (Aurora B)[3]
Afuresertib Akt1-1.3 (Akt1)[3]
Compound 1 Akt family-61 (Akt1)[3]
Compound 6 Aurora A-160 (Aurora A)[3]
CDK8 Inhibitor CDK8-398.8[4]
Ilginatinib JAK2JAK1, JAK3, Tyk20.72 (JAK2), 33 (JAK1), 39 (JAK3), 22 (Tyk2)[2]

Cross-Reactivity Profile of Celecoxib

Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor. While its primary targets are the COX enzymes, studies have revealed its potential to interact with other biological targets, which may contribute to both its therapeutic and adverse effects.

TargetIC50Reference
COX-2 40 nM[5]
COX-1 15,000 nM (15 µM)[5]
PDK1 Micromolar range-
Carbonic Anhydrases Low nanomolar range-

Cross-Reactivity Profile of Deracoxib

Cell Line/TargetEffectConcentrationReference
Canine Osteosarcoma Cells 50% inhibition of cell viability (IC50)70-150 µM[7]
Canine Mammary Tumor Cells (CMT-U27) Enhanced antiproliferative activity of doxorubicin50-250 µM[8]

It is important to note that these concentrations are significantly higher than the therapeutic plasma concentrations for COX-2 inhibition.[7]

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to generate the data in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., pyrazole derivative)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the purified kinase to each well and incubate to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate to allow the kinase reaction to proceed.

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection reagent. Luminescence or fluorescence is commonly measured.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).

COX-1 and COX-2 Selectivity Assay (Human Whole Blood Assay)

This ex vivo assay measures the inhibitory effect of a compound on COX-1 and COX-2 in a physiologically relevant environment.

Materials:

  • Fresh human whole blood from healthy volunteers (no NSAID use for at least 2 weeks)

  • Test compound

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

  • COX-1 Inhibition (TXB2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and TXB2 production via COX-1.

    • Stop the reaction by placing the tubes on ice and centrifuge to collect serum.

    • Measure the TXB2 concentration in the serum using an EIA kit.

  • COX-2 Inhibition (PGE2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

    • Add LPS to induce COX-2 expression in monocytes.

    • Incubate at 37°C for 24 hours to allow for COX-2 induction and PGE2 synthesis.

    • Centrifuge to collect plasma.

    • Measure the PGE2 concentration in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting percent inhibition against the log of the compound concentration.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizations

Kinase Inhibitor Discovery Workflow

G cluster_0 Discovery and Screening cluster_1 Lead Optimization cluster_2 Candidate Selection Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Compound Lead Compound Hit Identification->Lead Compound Structure-Activity Relationship Structure-Activity Relationship Lead Compound->Structure-Activity Relationship Cross-Reactivity Profiling Cross-Reactivity Profiling Structure-Activity Relationship->Cross-Reactivity Profiling In Vivo Studies In Vivo Studies Cross-Reactivity Profiling->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate G cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1->Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2->Prostaglandins (Inflammation, Pain) Celecoxib Celecoxib Celecoxib->COX-2 Selective Inhibition Deracoxib Deracoxib Deracoxib->COX-2 Selective Inhibition G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound and Kinase to Plate Add Compound and Kinase to Plate Prepare Compound Dilutions->Add Compound and Kinase to Plate Pre-incubate Pre-incubate Add Compound and Kinase to Plate->Pre-incubate Initiate Reaction with Substrate/ATP Initiate Reaction with Substrate/ATP Pre-incubate->Initiate Reaction with Substrate/ATP Incubate Incubate Initiate Reaction with Substrate/ATP->Incubate Detect Signal Detect Signal Incubate->Detect Signal Analyze Data (IC50) Analyze Data (IC50) Detect Signal->Analyze Data (IC50) End End Analyze Data (IC50)->End

References

Benchmarking the synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of two synthetic methodologies for producing 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. We will compare a well-documented literature method with a proposed benchmark method designed for improved safety and efficiency. This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.[1] The efficiency and safety of its synthesis are therefore of significant interest. The established literature method involves the direct nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This guide will benchmark this standard procedure against a proposed alternative method that aims to offer a more controlled and potentially higher-yielding reaction.

Experimental Protocols

Literature Method: Mixed Acid Nitration

This method is based on the direct nitration of the pyrazole precursor using a mixture of concentrated nitric and sulfuric acids.[1]

Synthesis of the Precursor (1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid):

The precursor can be synthesized from the corresponding ethyl ester. The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated. The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

Nitration Protocol:

  • To a stirred solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid (98%), a cooled (0-5 °C) mixture of concentrated nitric acid (90%) and concentrated sulfuric acid (98%) in a 1:3 ratio is added dropwise.

  • The reaction temperature is maintained between 0-10 °C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed with cold water until the washings are neutral, and then dried under vacuum.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound.

Benchmark Method: Improved Nitration with Fuming Nitric Acid in Acetic Anhydride

This proposed benchmark method aims to provide a more controlled nitration, potentially reducing by-products and improving the overall yield and purity. This approach avoids the use of a large excess of sulfuric acid.

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) is suspended in acetic anhydride at 0 °C.

  • Fuming nitric acid (1.1 eq) is added dropwise to the suspension while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is carefully poured into a beaker of ice-water and stirred until the excess acetic anhydride is hydrolyzed.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then a dilute solution of sodium bicarbonate to remove any acidic impurities.

  • A final wash with water is performed, and the product is dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Synthetic Workflow

G cluster_precursor Precursor Synthesis cluster_nitration Nitration cluster_literature Literature Method cluster_benchmark Benchmark Method Ethyl_Ester Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate Precursor_Acid 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Ethyl_Ester->Precursor_Acid NaOH(aq), Heat; HCl Precursor_Acid_Lit 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Precursor_Acid_Bench 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Final_Product This compound Precursor_Acid_Lit->Final_Product HNO3 / H2SO4 0-10 °C Precursor_Acid_Bench->Final_Product Fuming HNO3 Acetic Anhydride 0 °C to RT

Caption: Synthetic pathways to this compound.

Comparative Data

ParameterLiterature Method (Mixed Acid Nitration)Benchmark Method (Improved Nitration)
Yield 79.6%[1]85-90% (projected)
Purity (crude) ~90%>95% (projected)
Reaction Time 3-4 hours3 hours
Reaction Temperature 0-10 °C then Room Temperature0 °C then Room Temperature
Reagents Conc. HNO₃, Conc. H₂SO₄Fuming HNO₃, Acetic Anhydride
Safety Considerations Highly corrosive and exothermic reaction.Use of fuming nitric acid and acetic anhydride requires caution.
Work-up Quenching on ice, filtration, extensive washing.Hydrolysis of anhydride, filtration, washing with base.
Environmental Impact Use of large quantities of strong acids.Avoids large excess of sulfuric acid.

Discussion

The established literature method provides a reliable route to the target compound with a good reported yield of 79.6%.[1] However, the use of a mixed acid system (HNO₃/H₂SO₄) can be challenging to control on a larger scale due to the highly exothermic nature of the reaction. The work-up also requires neutralization of a significant amount of strong acid.

The proposed benchmark method, utilizing fuming nitric acid in acetic anhydride, offers a potentially more controlled reaction environment. This can lead to a cleaner reaction profile with fewer by-products, resulting in a higher crude purity and potentially a higher isolated yield. The work-up procedure for the benchmark method is also more straightforward, avoiding the need to neutralize large quantities of sulfuric acid.

Conclusion

Both the literature and the proposed benchmark methods are effective for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety protocols. The benchmark method presents a compelling alternative with the potential for higher purity and a more favorable environmental and safety profile. Further experimental validation is recommended to confirm the projected advantages of the benchmark protocol.

References

A Comparative Guide to In Silico Prediction of Pyrazole Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents is a complex and resource-intensive process. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] To expedite the discovery and optimization of these compounds, in silico computational methods are increasingly employed to predict their biological activity before synthesis and experimental testing. This guide provides a comparative overview of two prominent in silico approaches—Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Docking—for predicting the biological activity of pyrazole derivatives, supported by data from recent studies.

Overview of Predictive Models

In silico methods play a pivotal role in modern drug discovery by providing insights into the potential efficacy and mechanism of action of new chemical entities. For pyrazole derivatives, two widely used techniques are:

  • Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[3][4] 2D-QSAR models utilize descriptors calculated from the 2D structure of the molecule, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D spatial arrangement of the compounds.[5][6]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a pyrazole derivative) when bound to a specific protein target.[4][7] The binding affinity is calculated and expressed as a docking score, which can be used to rank and prioritize compounds for further investigation.[8][9]

Comparative Performance of Predictive Models

The predictive power of QSAR and the insights from molecular docking are often complementary. QSAR models excel at predicting the activity of new compounds within a studied series, while molecular docking provides a detailed view of the interactions between the compound and its biological target. The following table summarizes the performance of different in silico models from various studies on pyrazole derivatives.

Model Type Biological Target/Activity Key Performance Metrics Reference
2D-QSAR (MLR) Antiproliferative (HT-29 cell line)r² = 0.9395, Q² = 0.8744, r²_ext = 0.9488[9]
3D-QSAR (CoMFA) Anticancer (A549 & NCIH23 cells)q² = 0.654, r² = 0.987[5]
3D-QSAR (CoMSIA) Anticancer (A549 & NCIH23 cells)q² = 0.612, r² = 0.981[5]
Random Forest (QSAR) Hypoglycemic agentsNot specified in abstract[6]
Molecular Docking Anticancer (CYP17)Binding Affinity: -3.7 to -10.4 kcal/mol[8]
Molecular Docking Anti-inflammatory (COX-2)Binding Affinity: (Specific values not in abstract)[10]
Molecular Docking Anticancer (VEGFR-2)Binding Affinity: up to -9.2 kcal/mol[8]
Molecular Docking & QSAR JAK1/JAK2 InhibitionDocking and 3D-QSAR models developed[3][11]

MLR: Multiple Linear Regression; r²: Squared Correlation Coefficient; Q²: Cross-validated Correlation Coefficient; r²_ext: External validation r²; q²: Cross-validated r² from PLS analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for QSAR and molecular docking studies based on the reviewed literature.

QSAR Model Development Protocol
  • Data Set Preparation: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The activities are typically converted to a logarithmic scale (pIC50).[12]

  • Molecular Structure Optimization: The 2D or 3D structures of the compounds are drawn and optimized using computational chemistry software (e.g., Marvin Sketch, MOE).[12]

  • Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.[12]

  • Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest are used to build a mathematical relationship between the descriptors and the biological activity.[6][9]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques.[9]

Molecular Docking Protocol
  • Target Protein Preparation: The 3D crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structures of the pyrazole derivatives are prepared, ensuring correct protonation states and energy minimization.

  • Binding Site Identification: The active site of the protein is defined, often based on the location of a known co-crystallized ligand.

  • Docking Simulation: A docking program (e.g., AutoDock, PyRx) is used to predict the binding poses and calculate the binding affinity of each pyrazole derivative within the protein's active site.[10][13]

  • Analysis of Interactions: The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing Computational Workflows and Biological Pathways

Diagrams are essential for illustrating the complex processes in computational drug discovery and the biological context of the targeted disease.

In_Silico_Prediction_Workflow cluster_data Data Collection & Preparation cluster_qsar QSAR Modeling cluster_docking Molecular Docking Compound_Library Pyrazole Derivative Library Descriptor_Calc Molecular Descriptor Calculation Compound_Library->Descriptor_Calc Docking_Sim Docking Simulation Compound_Library->Docking_Sim Biological_Data Experimental Biological Activity (e.g., IC50) Model_Build QSAR Model Building (MLR, RF) Biological_Data->Model_Build Target_Protein Target Protein Structure (PDB) Binding_Site Active Site Identification Target_Protein->Binding_Site Descriptor_Calc->Model_Build Model_Validation Model Validation Model_Build->Model_Validation QSAR_Prediction Activity Prediction for New Compounds Model_Validation->QSAR_Prediction Lead_Optimization Lead Optimization & Synthesis QSAR_Prediction->Lead_Optimization Binding_Site->Docking_Sim Pose_Analysis Binding Pose & Interaction Analysis Docking_Sim->Pose_Analysis Docking_Prediction Binding Affinity Prediction Pose_Analysis->Docking_Prediction Docking_Prediction->Lead_Optimization

Caption: Workflow for in silico prediction of pyrazole bioactivity.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene initiates Pyrazole Pyrazole Derivative (JAK1 Inhibitor) Pyrazole->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.[11]

Conclusion

In silico prediction methods, particularly QSAR and molecular docking, are invaluable tools in the discovery of novel pyrazole derivatives with therapeutic potential. QSAR models provide a robust framework for predicting the activity of untested compounds based on their structural features, while molecular docking offers detailed insights into the mechanism of action at a molecular level. The integration of these computational approaches can significantly streamline the drug discovery pipeline, enabling a more focused and efficient search for new, potent, and selective pyrazole-based drugs. Future directions may involve the increased use of machine learning and deep learning algorithms to build more accurate and comprehensive predictive models.[14][15][16]

References

A Comparative Analysis of the Anti-inflammatory Properties of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the anti-inflammatory properties of three distinct pyrazole compounds: Celecoxib, Phenylbutazone, and SC-558. The information herein is intended to assist researchers and professionals in the field of drug discovery and development in understanding the therapeutic potential and mechanistic nuances of this important class of molecules.

Introduction to Pyrazole Compounds in Inflammation

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities, most notably their anti-inflammatory effects. A primary mechanism by which many pyrazole-containing compounds exert their anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible and is upregulated during inflammatory processes, leading to the production of pro-inflammatory prostaglandins. Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic for novel anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[1]

This guide will compare a well-established selective COX-2 inhibitor (Celecoxib), a non-selective COX inhibitor (Phenylbutazone), and a highly selective experimental COX-2 inhibitor (SC-558) to illustrate the spectrum of activity within the pyrazole class.

Comparative Anti-inflammatory Activity

The anti-inflammatory potency of Celecoxib, Phenylbutazone, and SC-558 is primarily evaluated through their ability to inhibit the COX-1 and COX-2 isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with a lower value indicating greater inhibitory activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 2.80.09130.77
Phenylbutazone --Non-selective
SC-558 >1000.009>11,111

Note: Specific IC50 values for Phenylbutazone can vary, but it is consistently characterized as a non-selective inhibitor of both COX-1 and COX-2. The data for Celecoxib and SC-558 highlights the significant difference in selectivity that can be achieved through structural modifications of the pyrazole scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the anti-inflammatory properties of pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental in determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by a test compound is monitored spectrophotometrically.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Test compounds (e.g., Celecoxib, Phenylbutazone, SC-558)

    • Tris-HCl buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) is prepared.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.

    • The reaction is initiated by adding arachidonic acid and the colorimetric substrate solution to each well.

    • The plate is incubated at a controlled temperature (e.g., 25°C).

    • The absorbance is measured at a specific wavelength (e.g., 590 nm) over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.

  • Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema.

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • 1% Carrageenan solution in sterile saline

    • Test compounds

    • Positive control (e.g., Indomethacin)

    • Vehicle (e.g., saline, carboxymethyl cellulose)

    • Plethysmometer or digital calipers

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The animals are divided into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses).

    • The test compounds, positive control, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophage Assay

This cell-based assay is used to assess the effect of compounds on the production of pro-inflammatory mediators.

  • Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various inflammatory mediators. The inhibitory effect of a test compound on this process is quantified.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds

    • Griess reagent for nitric oxide measurement

    • ELISA kits for TNF-α and IL-6 quantification

    • 96-well cell culture plates

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Nitric Oxide (NO) Measurement:

      • The cell culture supernatant is collected.

      • An equal volume of Griess reagent is added to the supernatant.

      • The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

    • Cytokine Measurement (TNF-α, IL-6):

      • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

    • The percentage of inhibition of NO and cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by these pyrazole compounds and a typical experimental workflow for their evaluation.

inflammatory_pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 pgh2_2 PGH2 pgg2_2->pgh2_2 prostaglandins_h Prostaglandins (Homeostatic) pgh2_1->prostaglandins_h prostaglandins_i Prostaglandins (Inflammatory) pgh2_2->prostaglandins_i homeostasis Homeostasis (Gastric Protection, etc.) prostaglandins_h->homeostasis inflammation Inflammation (Pain, Fever, Swelling) prostaglandins_i->inflammation phenylbutazone Phenylbutazone (Non-selective) phenylbutazone->cox1 phenylbutazone->cox2 celecoxib Celecoxib, SC-558 (Selective) celecoxib->cox2

Caption: The Cyclooxygenase (COX) inflammatory pathway and points of inhibition.

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Screening: COX-1/COX-2 Inhibition Assay start->in_vitro_screening determine_ic50 Determine IC50 and Selectivity Index in_vitro_screening->determine_ic50 cell_based_assays In Vitro Cell-Based Assays: LPS-stimulated RAW 264.7 determine_ic50->cell_based_assays measure_mediators Measure Inflammatory Mediators (NO, TNF-α, IL-6) cell_based_assays->measure_mediators in_vivo_testing In Vivo Testing: Carrageenan-Induced Paw Edema measure_mediators->in_vivo_testing assess_edema Assess Edema Reduction (% Inhibition) in_vivo_testing->assess_edema lead_optimization Lead Optimization and Further Preclinical Studies assess_edema->lead_optimization

Caption: A typical workflow for the evaluation of novel anti-inflammatory pyrazole compounds.

Conclusion

The comparative data presented in this guide underscores the chemical tractability of the pyrazole scaffold in designing anti-inflammatory agents with varying degrees of potency and selectivity for COX enzymes. Celecoxib and SC-558 exemplify the potential for developing highly selective COX-2 inhibitors, which is a key strategy in mitigating the gastrointestinal side effects associated with non-selective NSAIDs like Phenylbutazone. The detailed experimental protocols provide a framework for the standardized evaluation of novel pyrazole derivatives, facilitating direct comparison with existing compounds. The signaling pathway and workflow diagrams offer a visual representation of the mechanism of action and the drug discovery process, respectively. This information serves as a valuable resource for researchers dedicated to the advancement of anti-inflammatory therapeutics.

References

A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the pharmaceutical intermediate 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its immediate precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, reveals key structural changes arising from the introduction of a nitro group. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

The nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a critical step in the synthesis of various pharmaceutically active compounds. Understanding the spectroscopic differences between the precursor and the nitrated product is essential for reaction monitoring, quality control, and structural confirmation. This guide presents a side-by-side comparison of the key spectroscopic features of these two compounds.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This precursor is typically synthesized from its corresponding ethyl ester.

Precursor_ester Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate Precursor_acid 1-Methyl-3-propyl- 1H-pyrazole-5-carboxylic acid Precursor_ester->Precursor_acid Hydrolysis Target_compound 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid Precursor_acid->Target_compound Nitration

Synthesis of this compound.

Spectroscopic Data Comparison

The introduction of the electron-withdrawing nitro group at the C4 position of the pyrazole ring significantly influences the electronic environment of the molecule, leading to observable shifts in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison (CDCl₃)

CompoundChemical Shift (δ) of Propyl Group (CH₃)Chemical Shift (δ) of COOH
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid~0.95 ppm (triplet)Broad singlet
This compound0.99–1.03 ppm (triplet)[1]8.38 ppm (broad singlet)[1]

Table 2: ¹³C NMR Data Comparison (CDCl₃)

CompoundChemical Shift (δ) of C=OChemical Shift (δ) of C-NO₂
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid~165 ppmN/A
This compound158.58 ppm[1]149.81 ppm[1]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Expected)This compound (Expected)
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C=O (Carboxylic Acid)~1700~1710
N-O (Nitro Asymmetric)N/A1550-1475
N-O (Nitro Symmetric)N/A1360-1290

The presence of the nitro group in the final product is clearly indicated by the strong asymmetric and symmetric stretching vibrations in the IR spectrum.

Mass Spectrometry (MS)

Table 4: Expected Fragmentation Patterns

CompoundMolecular Ion (M⁺)Key Fragments
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidm/z 168[M-OH]⁺, [M-COOH]⁺
This compoundm/z 213[M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺

The mass spectra will show a clear difference in the molecular ion peak, reflecting the addition of the nitro group. Fragmentation patterns will also differ, with the nitrated compound showing a characteristic loss of the nitro group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_nmr NMR Spectroscopy Workflow Sample_Prep Sample Preparation: ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Acquisition Data Acquisition: ¹H and ¹³C spectra recorded on a 400 MHz or higher spectrometer. Sample_Prep->Acquisition Processing Data Processing: Fourier transformation and phase correction of the raw data. Acquisition->Processing Analysis Spectral Analysis: Integration, chemical shift determination, and coupling constant analysis. Processing->Analysis

Workflow for NMR Spectroscopy.

A sample of approximately 5-10 mg of the pyrazole derivative is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz or higher. The obtained data is processed by Fourier transformation and phase correction. Analysis of the processed spectra involves the determination of chemical shifts, integration of signals, and analysis of coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

cluster_ir IR Spectroscopy Workflow Sample_Prep Sample Preparation: A thin film of the solid sample is prepared on a KBr plate. Acquisition Data Acquisition: Spectrum is recorded using an FTIR spectrometer. Sample_Prep->Acquisition Analysis Spectral Analysis: Identification of characteristic absorption bands for functional groups. Acquisition->Analysis

Workflow for IR Spectroscopy.

For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a KBr plate. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

cluster_ms Mass Spectrometry Workflow Sample_Prep Sample Preparation: Sample is dissolved in a suitable solvent (e.g., methanol). Ionization Ionization: Sample is ionized using a technique such as Electrospray Ionization (ESI). Sample_Prep->Ionization Analysis Mass Analysis: Ions are separated based on their mass-to-charge ratio. Ionization->Analysis Detection Detection: Ions are detected to generate the mass spectrum. Analysis->Detection

References

Novelty Assessment of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Patent Landscape Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive analysis of the current patent landscape reveals a significant opportunity for innovation in the development of novel therapeutics derived from 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This core scaffold is predominantly documented as a key intermediate in the synthesis of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1] While the broader class of pyrazole derivatives has been extensively explored for a multitude of therapeutic applications, including oncology, inflammation, and infectious diseases, there is a notable absence of patents claiming direct therapeutic use of derivatives of this specific this compound core. This gap in intellectual property suggests a high degree of novelty for research and development in this area.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[2][3] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The subject of this analysis, this compound, is a well-characterized intermediate in the synthesis of Sildenafil.[1] Its established synthetic route and reactive functional groups—a carboxylic acid and a nitro group—offer versatile handles for chemical modification and the generation of diverse derivative libraries. This guide assesses the novelty of such derivatives by analyzing the existing patent landscape and provides a conceptual framework for their development and evaluation.

Patent Landscape Analysis

A comprehensive search of patent databases for therapeutic applications of this compound derivatives yielded no specific results for compounds directly derived from this scaffold being claimed as active pharmaceutical ingredients for indications beyond PDE5 inhibition. The existing patents primarily focus on:

  • Process patents for Sildenafil synthesis: These patents describe the use of this compound as a starting material or intermediate.

  • Patents for broad classes of pyrazole derivatives: While numerous patents claim therapeutic activities for various pyrazole-containing molecules, they do not specifically disclose or claim derivatives of the this compound core. For instance, pyrazoline derivatives have been patented for their use in treating cancer.

  • Structure-activity relationship (SAR) studies of other pyrazole-based inhibitors: Research has been published on the SAR of pyrazole-based inhibitors for targets like PDE5 and meprin, but these studies do not originate from the specific scaffold .[4][5][6]

This conspicuous absence of patents focused on the therapeutic potential of derivatives from this readily available intermediate suggests a significant "white space" for innovation. The novelty of such derivatives, therefore, appears to be high.

Conceptual Experimental Workflow for Novel Derivative Development

Given the lack of existing data for direct comparison, a hypothetical workflow for the synthesis and evaluation of novel derivatives is presented below. This serves as a guide for researchers looking to explore this untapped chemical space.

G cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid modification Chemical Modification (e.g., Amidation, Esterification, Nitro Reduction, Suzuki Coupling) start->modification library Derivative Library modification->library hts High-Throughput Screening (e.g., Cancer Cell Lines, Kinase Panels) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hts->sar hit_id->sar admet ADMET Profiling sar->admet lead_candidate Lead Candidate admet->lead_candidate

Caption: Conceptual workflow for the development of novel therapeutics.

Potential Therapeutic Areas for Exploration

Based on the known biological activities of the broader pyrazole class, derivatives of this compound could be investigated for a variety of therapeutic applications. The following table outlines potential areas and relevant biological assays.

Therapeutic AreaPotential Molecular TargetsKey In Vitro Assays
Oncology Kinases (e.g., EGFR, Aurora Kinase), Tubulin, DNACell viability assays (e.g., MTT), Kinase inhibition assays, Tubulin polymerization assays
Inflammation Cyclooxygenase (COX) enzymes, Cytokines (e.g., TNF-α, IL-6)COX inhibition assays, ELISA for cytokine levels, NF-κB reporter assays
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase), Fungal enzymesMinimum Inhibitory Concentration (MIC) assays, Biofilm formation assays

Detailed Methodologies for Key Experiments

To provide a practical framework, detailed protocols for initial screening assays are provided below.

Cell Viability Assay (MTT Assay) for Anticancer Screening
  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

COX Inhibition Assay for Anti-inflammatory Screening
  • Enzyme Preparation: Prepare a solution of recombinant human COX-1 or COX-2 enzyme in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Signaling Pathway Visualization

The pyrazole scaffold is known to interact with various signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that is often a target in cancer therapy and could be a potential target for novel pyrazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Novel Pyrazole Derivative inhibitor->raf

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

The analysis of the patent landscape strongly indicates that the therapeutic potential of this compound derivatives is a largely unexplored and therefore highly novel field. The parent compound's role as a readily available synthetic intermediate, combined with the proven therapeutic versatility of the pyrazole scaffold, presents a compelling case for initiating drug discovery programs focused on this chemical space. The conceptual workflows and experimental protocols provided in this guide offer a foundational strategy for researchers and drug development professionals to embark on the synthesis and evaluation of these novel derivatives for a range of therapeutic indications.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides crucial safety and logistical information for the proper disposal of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-00-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Due to its nature as a nitro compound, it may have explosive properties, and as a carboxylic acid, it is acidic.[1][2] Never dispose of this chemical down the drain or in regular trash.[3] All waste, including contaminated materials, must be collected in a designated, properly labeled, and sealed container.[3]

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data is limited, the presence of the nitro and carboxylic acid functional groups suggests that it should be handled with care. Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7][8]

  • Hand Protection: Use chemical-impermeable gloves.[4]

  • Body Protection: A lab coat or apron is necessary to prevent skin contact.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6][9]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[5]

  • Wash hands thoroughly after handling.[6]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[4][6]

  • Avoid contact with strong oxidizing agents.[5][8]

Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 139756-00-6[10][11]
Molecular Formula C8H11N3O4[11]
Molecular Weight 213.19 g/mol [11]
Primary Hazards Potential for skin, eye, and respiratory irritation. As a nitro compound, it may be a potential explosion hazard.[1][4][5]
Incompatible Materials Strong oxidizing agents.[5][8]
Recommended Disposal Incineration by a licensed hazardous waste disposal company.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and national regulations.[3] The following is a general procedural guide.

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect and prepare this compound waste for disposal by a licensed professional service.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Spill kit with absorbent material

Methodology:

  • Waste Segregation: Collect all waste containing this compound, including any contaminated items such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Potential Explosive).[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.[2][5]

  • Disposal Request: Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[2][12]

  • Spill Management: In the event of a spill, use an inert absorbent material to contain it.[9] Collect the contaminated absorbent material and place it in the designated hazardous waste container for disposal.[13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_spill Spill Response start Waste Generated collect Collect in a designated, properly labeled hazardous waste container start->collect store Store in a cool, dry, well-ventilated area away from incompatibles collect->store check_full Is the container full? store->check_full check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup check_full->contact_ehs Yes end Professional Disposal (Incineration) contact_ehs->end spill Spill Occurs cleanup Clean up with inert absorbent material spill->cleanup Contain cleanup->collect Dispose of contaminated material

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.